Product packaging for 3H-phenothiazine(Cat. No.:)

3H-phenothiazine

Cat. No.: B1255791
M. Wt: 199.27 g/mol
InChI Key: FIICCGOYRVMEPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3H-Phenothiazine (C12H9NS) is an organic heterotricyclic compound that serves as a fundamental scaffold in advanced chemical and pharmaceutical research . This compound is part of the phenothiazine family, a class renowned for its diverse biological activities and electrochemical properties . Researchers value this compound as a versatile precursor for developing novel substances with tailored functions. A primary research application of this compound derivatives is in electrochemistry, where they function as highly effective redox mediators . These derivatives exhibit rapid electron transfer, high electrochemical reversibility, and excellent stability, making them suitable for use in developing chemical sensors, biosensors, and biofuel cells . For instance, they can act as electrocatalysts for the oxidation of NADH, a critical cofactor in enzymatic biosensors . The core structure is also integral to the concept of molecular hybridization, a rational drug design strategy that combines multiple pharmacophores into a single molecule to create compounds with multi-target or enhanced activity . Phenothiazine-based hybrids are being investigated for their potential in numerous therapeutic areas, demonstrating promising antibacterial, antifungal, anticancer, and anti-inflammatory properties in preclinical research . Furthermore, recent studies explore the incorporation of this compound into complex heterodimers with other bioactive fragments, such as 3-cyanoquinoline, to develop new agents with potential antitumor activity . This product is provided for research purposes in laboratory settings only. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H9NS B1255791 3H-phenothiazine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H9NS

Molecular Weight

199.27 g/mol

IUPAC Name

3H-phenothiazine

InChI

InChI=1S/C12H9NS/c1-3-7-11-9(5-1)13-10-6-2-4-8-12(10)14-11/h1-3,5-8H,4H2

InChI Key

FIICCGOYRVMEPV-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2=NC3=CC=CC=C3SC2=C1

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characteristics of 3H-Phenothiazin-3-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3H-phenothiazin-3-one, a significant heterocyclic compound, with a focus on its formation from 10H-phenothiazine. This document details experimental protocols, presents key quantitative data, and explores the mechanistic aspects of the oxidation process. Furthermore, it visualizes the reaction pathways and relevant biological signaling cascades, offering a valuable resource for professionals in chemical synthesis and drug discovery.

Introduction

Phenothiazine and its derivatives are a cornerstone in medicinal chemistry, renowned for their wide spectrum of biological activities. The oxidation of the parent 10H-phenothiazine scaffold can lead to a variety of products, including S-oxides, cation radicals, and C-oxidized species. Among these, 3H-phenothiazin-3-one is of particular interest due to its structural features and potential as a synthon for more complex molecules. This guide focuses on the transformation of 10H-phenothiazine to 3H-phenothiazin-3-one, providing detailed methodologies and critical data for researchers.

Experimental Protocols

While various methods can be employed for the synthesis of 3H-phenothiazin-3-one, a well-documented protocol involves the reaction of o-mercaptoaniline with p-benzoquinone. This method, while not a direct oxidation of 10H-phenothiazine, provides a reliable route to the target molecule.

Synthesis of 3H-Phenothiazin-3-one from o-Mercaptoaniline and p-Benzoquinone [1]

  • Materials:

    • o-Mercaptoaniline

    • p-Benzoquinone

    • Methanol

  • Procedure:

    • Prepare a stirred suspension of 2 moles of p-benzoquinone in a suitable volume of methanol at room temperature.

    • Slowly add a solution of 1 mole of o-mercaptoaniline in methanol to the quinone suspension over a period of 1 hour.

    • Continue stirring the resulting red mixture at room temperature for an additional 2 hours.

    • The product, 3H-phenothiazin-3-one, will precipitate out of the solution.

    • Collect the solid product by filtration.

    • Wash the filtered product thoroughly with methanol to remove any unreacted starting materials and byproducts.

    • Dry the purified 3H-phenothiazin-3-one.

  • Yield: This method has been reported to produce 3H-phenothiazin-3-one in a yield of approximately 61.5%.[1]

Purification by Recrystallization

For obtaining a highly pure product, recrystallization is a standard and effective technique.[2][3][4]

  • General Procedure:

    • Dissolve the crude 3H-phenothiazin-3-one in a minimal amount of a suitable hot solvent.

    • Allow the solution to cool slowly and undisturbed to room temperature to promote the formation of well-defined crystals.

    • Further cooling in an ice bath can be used to maximize the yield of the recrystallized product.

    • Collect the pure crystals by filtration and wash with a small amount of the cold solvent.

    • Dry the crystals under vacuum.

Quantitative Data

The following tables summarize the key spectroscopic data for 3H-phenothiazin-3-one, which are crucial for its identification and characterization.

Table 1: Spectroscopic Data for 3H-Phenothiazin-3-one

Spectroscopic Technique Observed Data References
¹H NMR Data available on PubChem, specific chemical shifts and coupling constants can be found in the database.[5]
¹³C NMR The chemical shifts are influenced by the π-conjugated framework and the carbonyl group. Specific data is available in the literature, with detailed assignments for each carbon atom.[6]
IR Spectroscopy A KBr wafer spectrum is available on PubChem, showing characteristic peaks for the functional groups present in the molecule. The carbonyl group (C=O) stretch is a prominent feature.[5]
UV-Vis Spectroscopy The UV-Vis spectrum in ethanol exhibits absorption maxima that are characteristic of the extended chromophore of the phenothiazine system.[7]
Mass Spectrometry The molecular weight of 3H-phenothiazin-3-one is 213.26 g/mol . GC-MS data is available on PubChem, showing the molecular ion peak corresponding to this mass.[5]

Reaction Mechanisms and Visualizations

The oxidation of 10H-phenothiazine is a complex process that can proceed through several pathways. The formation of 3H-phenothiazin-3-one involves the oxidation of the phenothiazine core, likely proceeding through a cation radical intermediate.

Proposed Oxidation Mechanism

The oxidation of 10H-phenothiazine typically begins with a one-electron transfer to form a cation radical. This reactive intermediate can then undergo further reactions, including nucleophilic attack by water or other species present in the reaction mixture, ultimately leading to the formation of the C3-oxo product. While the precise step-by-step mechanism for C3 oxidation is not fully elucidated in the literature, the following diagram illustrates a plausible pathway.

G Proposed Oxidation Pathway of 10H-Phenothiazine to 3H-Phenothiazin-3-one 10H-Phenothiazine 10H-Phenothiazine Phenothiazine Cation Radical Phenothiazine Cation Radical 10H-Phenothiazine->Phenothiazine Cation Radical -e⁻ Resonance Structures Resonance Structures Phenothiazine Cation Radical->Resonance Structures C3-Hydroxylated Intermediate C3-Hydroxylated Intermediate Resonance Structures->C3-Hydroxylated Intermediate +H₂O, -H⁺ 3H-Phenothiazin-3-one 3H-Phenothiazin-3-one C3-Hydroxylated Intermediate->3H-Phenothiazin-3-one -e⁻, -H⁺

Caption: Proposed oxidation pathway of 10H-phenothiazine.

Experimental Workflow for Synthesis

The following diagram outlines a general workflow for the synthesis and purification of 3H-phenothiazin-3-one.

G General Experimental Workflow for 3H-Phenothiazin-3-one Synthesis Reactants Reactants Reaction Reaction Reactants->Reaction Solvent, Room Temp Precipitation Precipitation Reaction->Precipitation Filtration Filtration Precipitation->Filtration Crude Product Crude Product Filtration->Crude Product Recrystallization Recrystallization Crude Product->Recrystallization Hot Solvent Pure Crystals Pure Crystals Recrystallization->Pure Crystals Drying Drying Pure Crystals->Drying Characterization Characterization Drying->Characterization

Caption: General experimental workflow for synthesis.

Involvement in Signaling Pathways

Phenothiazine derivatives are known to interact with various cellular signaling pathways, which is a key aspect of their therapeutic effects. While the specific interactions of 3H-phenothiazin-3-one are not extensively documented, the general activity of the phenothiazine scaffold provides a basis for potential biological relevance.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and apoptosis. Some phenothiazine derivatives have been shown to modulate this pathway, often through the inhibition of key kinases.

G Potential Interaction of Phenothiazines with the MAPK Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cellular Response Cellular Response Transcription Factors->Cellular Response Phenothiazine Derivative Phenothiazine Derivative Phenothiazine Derivative->MEK Inhibition Phenothiazine Derivative->ERK Inhibition

Caption: Potential interaction with the MAPK pathway.

Wnt Signaling Pathway

The Wnt signaling pathway is essential for embryonic development and adult tissue homeostasis. Aberrant Wnt signaling is implicated in various diseases, including cancer. Phenothiazines have been investigated for their potential to modulate this pathway.

G Potential Interaction of Phenothiazines with the Wnt Pathway Wnt Wnt Frizzled Receptor Frizzled Receptor Wnt->Frizzled Receptor Dishevelled Dishevelled Frizzled Receptor->Dishevelled GSK-3β GSK-3β Dishevelled->GSK-3β Inhibition β-catenin β-catenin GSK-3β->β-catenin Degradation Nucleus Nucleus β-catenin->Nucleus Accumulation & Translocation TCF/LEF TCF/LEF Nucleus->TCF/LEF Gene Transcription Gene Transcription TCF/LEF->Gene Transcription Phenothiazine Derivative Phenothiazine Derivative Phenothiazine Derivative->β-catenin Modulation

Caption: Potential interaction with the Wnt pathway.

Conclusion

This technical guide has provided a detailed overview of the synthesis, characterization, and potential biological relevance of 3H-phenothiazin-3-one. The experimental protocol for its synthesis from o-mercaptoaniline and p-benzoquinone offers a reliable method for its preparation. The compiled quantitative data serves as a crucial reference for its identification. While the precise mechanism of C3 oxidation of 10H-phenothiazine and the specific biological targets of 3H-phenothiazin-3-one require further investigation, this guide provides a solid foundation for researchers and professionals working with this important class of heterocyclic compounds. The exploration of its synthesis and properties is vital for the development of new therapeutic agents and chemical probes.

References

The 3H-Phenothiazine Core: A Technical Guide to Derivative Synthesis and Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Phenothiazine Scaffold

Phenothiazine is a tricyclic heterocyclic compound that has served as a foundational scaffold in medicinal chemistry for decades.[1] Its derivatives have led to revolutionary advancements in various therapeutic areas, most notably in psychiatry with the development of antipsychotic drugs like chlorpromazine.[2] The core structure, consisting of two benzene rings linked by a central thiazine ring (containing sulfur and nitrogen atoms), provides a versatile template for chemical modification.[3] The 3H-phenothiazine tautomer, specifically, is a key reactive intermediate and building block for creating a diverse library of novel chemical entities.[2] This guide delves into the synthesis, biological activities, and structure-activity relationships of derivatives built upon this crucial core, providing researchers with the necessary information to harness its potential in modern drug discovery.

Synthesis of this compound and Its Derivatives

The synthesis of the phenothiazine core and its subsequent derivatization can be achieved through several established and modern methodologies.

Core Synthesis Methodologies

Two primary classical routes to the phenothiazine core structure are:

  • Reaction of Diphenylamine with Sulfur: This traditional method involves the direct reaction of diphenylamine with elemental sulfur, often catalyzed by iodine or anhydrous aluminum chloride, at elevated temperatures. The reaction proceeds with the evolution of hydrogen sulfide to yield the phenothiazine core.[3][4]

  • Cyclization of 2-Substituted Diphenyl Sulfides: More recent and controlled syntheses often rely on the cyclization of pre-formed 2-substituted diphenyl sulfides.[1]

Modern approaches, such as microwave-assisted synthesis and metal-free three-component reactions using cyclohexanones, elemental sulfur, and ammonium salts, offer improved yields, reduced reaction times, and more environmentally friendly conditions.[3][5]

General Derivatization Workflow

Once the core is synthesized, derivatization is most commonly achieved at the N-10 position of the thiazine ring. A typical workflow involves the S-alkylation or N-acylation to introduce a side chain, which is crucial for modulating the compound's biological activity.

Synthesis_Workflow cluster_core Core Synthesis cluster_deriv N-10 Derivatization Diphenylamine Diphenylamine Phenothiazine_Core Phenothiazine_Core Diphenylamine->Phenothiazine_Core  Iodine or AlCl3 Sulfur Sulfur Sulfur->Phenothiazine_Core Derivative N-10 Substituted Phenothiazine Derivative Phenothiazine_Core->Derivative  Base Reagent Alkyl/Acyl Halide (e.g., R-X) Reagent->Derivative Biological_Screening Biological Screening (e.g., Anticancer Assays) Derivative->Biological_Screening Purification

Caption: General workflow for phenothiazine synthesis and derivatization.

Experimental Protocols

Protocol 1: Synthesis of 10H-Phenothiazine Core via Fusion

This protocol is based on the classical synthesis method.

Materials:

  • Diphenylamine (1 mole equivalent)

  • Sulfur (2 mole equivalents)

  • Iodine (catalytic amount, ~0.1 g per 0.1 mole of diphenylamine)

Procedure:

  • Combine diphenylamine, sulfur, and iodine in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture in a sand bath or heating mantle to 140-150°C. The reaction will initiate with the vigorous evolution of hydrogen sulfide (H₂S) gas. Caution: This step must be performed in a well-ventilated fume hood.

  • Once the initial vigorous reaction subsides, increase the temperature to approximately 160°C and maintain for 1-2 hours to ensure the reaction goes to completion.

  • Allow the reaction mixture to cool to room temperature, at which point it will solidify.

  • Grind the solid product into a fine powder.

  • Extract the crude product first with water and then with dilute ethanol to remove unreacted starting materials and impurities.

  • The remaining solid is the crude phenothiazine. Recrystallize from a suitable solvent like ethanol or toluene to obtain pure, pale yellow crystals.[4][6]

  • Confirm the product's identity and purity via melting point determination and spectroscopic analysis (NMR, IR).

Protocol 2: Cytotoxicity Determination via MTT Assay

This protocol describes a common method for evaluating the anticancer activity of synthesized derivatives.

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7, A549) and a normal cell line (e.g., NHDF) for selectivity assessment.

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Synthesized phenothiazine derivatives dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • 96-well microplates.

  • Multichannel pipette and a microplate reader.

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of approximately 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the phenothiazine derivatives in the culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug (positive control, e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.[7]

Biological Activity and Structure-Activity Relationship (SAR)

Phenothiazine derivatives exhibit a wide spectrum of biological activities, including antipsychotic, anticancer, and antimicrobial effects.[8] The specific activity and potency are highly dependent on the chemical modifications made to the core structure.

Key SAR Findings:
  • Substitution at C-2: An electron-withdrawing group (e.g., -Cl, -CF₃) at the C-2 position of the phenothiazine ring is critical for potent antipsychotic and anticancer activity. The trifluoromethyl (-CF₃) group generally confers greater potency than a chlorine (-Cl) atom.

  • N-10 Side Chain Length: A three-carbon alkyl chain connecting the N-10 atom to the terminal amine is optimal for neuroleptic and cytotoxic activity. Shortening or lengthening this chain drastically reduces potency.

  • Terminal Amino Group: The terminal amino group should ideally be a tertiary amine. Incorporating this nitrogen into a piperazine ring often enhances activity.

  • Lipophilicity: The lipophilic nature of the phenothiazine ring system allows the molecules to easily penetrate cell membranes, which is crucial for their biological function.

SAR_Diagram C2_Sub C-2: Electron-withdrawing group (-Cl, -CF3) increases activity. N10_Chain N-10 Side Chain: Optimal length is 3 carbons for high potency. Terminal_N Terminal Amine: Tertiary amine or piperazine ring enhances activity. Structure Structure:e->R1 Structure:e->R2 Structure:e->R3

Caption: Key structure-activity relationships (SAR) for phenothiazine derivatives.
Anticancer Activity

Recent research has focused on repurposing phenothiazines as anticancer agents. They have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. The mechanism is often multifactorial, involving the inhibition of key signaling pathways, such as those mediated by Protein Kinase C (PKC).

PKC_Pathway GF Growth Factor Rec Receptor Tyrosine Kinase GF->Rec PLC Phospholipase C (PLC) Rec->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC activates Substrates Downstream Substrates PKC->Substrates Proliferation Cell Proliferation & Survival Substrates->Proliferation Phenothiazine Phenothiazine Derivatives Phenothiazine->PKC inhibits

Caption: Inhibition of the Protein Kinase C (PKC) signaling pathway by phenothiazines.

Data Presentation: Anticancer Cytotoxicity

The following table summarizes the cytotoxic activity (IC₅₀ values) of various phenothiazine derivatives against several human and mouse cancer cell lines.

Compound IDDerivative TypeCell LineCancer TypeIC₅₀ (µM)Citation
PP PEGylated PhenothiazineHeLaCervical Cancer229.1[9]
MeWoSkin Cancer251.9[9]
PPO PEGylated PhenothiazineHepG2Liver Cancer161.3[9]
MCF7Breast Cancer131.7[9]
PPMA PEGylated ImineCT-26Mouse Colon Carcinoma0.04[2]
HepG2Liver Cancer0.054[2]
PPEA PEGylated ImineCT-26Mouse Colon Carcinoma0.029[2]
HepG2Liver Cancer0.04[2]
PPF PEGylated AldehydeCT-26Mouse Colon Carcinoma0.14[2]
HepG2Liver Cancer0.10[2]
DPT-1 DiazaphenothiazineA549Lung Carcinoma1.526[7]
DPT-2 DiquinothiazineA549Lung Carcinoma3.447[7]

Lower IC₅₀ values indicate higher cytotoxic potency.

Conclusion

The this compound core remains a highly relevant and valuable scaffold for the synthesis of new therapeutic agents. Its structural flexibility allows for fine-tuning of pharmacological properties, leading to derivatives with potent biological activities. A thorough understanding of the synthesis methodologies, structure-activity relationships, and biological evaluation techniques outlined in this guide is essential for researchers aiming to develop the next generation of phenothiazine-based drugs to address pressing medical needs, particularly in oncology and psychiatry.

References

The Tautomeric Landscape of Phenothiazine: An In-Depth Technical Guide to the 3H-Phenothiazine Isomer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenothiazine, a foundational heterocyclic scaffold in medicinal chemistry, is predominantly recognized in its 10H-tautomeric form. However, the potential for prototropic tautomerism to yield other isomers, such as 3H-phenothiazine, represents an underexplored facet of its chemical biology. This technical guide provides a comprehensive overview of the theoretical underpinnings and practical methodologies for the study of the tautomerism between 10H-phenothiazine and the less-prevalent this compound. While direct quantitative data on this specific equilibrium is sparse in the current literature, this document outlines the established theoretical and experimental protocols that can be employed to investigate and characterize this tautomeric relationship. The guide is intended to serve as a foundational resource for researchers in drug development and medicinal chemistry, enabling a deeper understanding of the potential for tautomeric shifts to influence the pharmacological and physicochemical properties of phenothiazine-based compounds.

Introduction

The phenothiazine ring system is a privileged structure in drug discovery, forming the core of numerous antipsychotic, antihistaminic, and antiemetic drugs.[1][2] The biological activity of these compounds is intrinsically linked to their three-dimensional structure and electronic properties. While phenothiazine is almost exclusively depicted as its 10H-tautomer, the principles of prototropic tautomerism suggest the existence of other isomers in equilibrium, including 1H-, 4aH-, and the focus of this guide, this compound.[3]

The 10H-phenothiazine is the most stable and well-characterized tautomer.[3] The tautomeric shift to this compound involves the migration of a proton from the nitrogen atom at position 10 to the carbon atom at position 3, accompanied by a rearrangement of the pi-electron system. This transformation, while likely representing a minor species at equilibrium, could have significant implications for the molecule's receptor binding, metabolic stability, and overall pharmacological profile. Understanding the potential for this tautomerism is therefore crucial for a complete structure-activity relationship (SAR) analysis of phenothiazine derivatives.

This guide will delve into the theoretical basis for the 10H- to this compound tautomerism, present established experimental methodologies for the identification and quantification of tautomeric species, and provide a framework for future research in this area.

The Tautomerization of Phenothiazine to this compound

The equilibrium between the 10H- and 3H-tautomers of phenothiazine is a dynamic process governed by the relative thermodynamic stabilities of the two forms. The 10H-phenothiazine benefits from the aromaticity of its benzene rings and the delocalization of the nitrogen lone pair into the pi-system. The this compound, in contrast, disrupts this aromaticity to some extent, suggesting it is the less stable tautomer.

ExperimentalWorkflow cluster_SamplePrep Sample Preparation cluster_Analysis Spectroscopic Analysis cluster_DataProcessing Data Interpretation cluster_Conclusion Conclusion Sample High-Purity Phenothiazine Solution Solution Sample->Solution Dissolve Solvents Deuterated Solvents (NMR) & UV-Grade Solvents (UV-Vis) Solvents->Solution NMR NMR Spectroscopy (¹H, ¹³C, 2D, VT) Solution->NMR UVVis UV-Vis Spectroscopy Solution->UVVis NMR_Data Analyze NMR Spectra (Identify Minor Peaks) NMR->NMR_Data UVVis_Data Analyze UV-Vis Spectra (Look for New Bands) UVVis->UVVis_Data DFT Compare with DFT Predicted Spectra NMR_Data->DFT UVVis_Data->DFT Equilibrium Determine Presence and Relative Population of 3H-Tautomer DFT->Equilibrium SignalingPathway 10H_Phenothiazine 10H-Phenothiazine (Major Tautomer) 3H_Phenothiazine This compound (Minor Tautomer) 10H_Phenothiazine->3H_Phenothiazine Tautomerization Receptor Receptor Binding Site 3H_Phenothiazine->Receptor Selective Binding & Stabilization Response Biological Response Receptor->Response

References

The Phenothiazine Revolution: A Technical Guide to their Historical Significance in Medicine

Author: BenchChem Technical Support Team. Date: November 2025

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery of phenothiazine derivatives in the mid-20th century represents a watershed moment in the history of medicine, particularly in the field of psychiatry. This technical guide provides an in-depth exploration of the historical significance of these compounds, from their serendipitous discovery to their profound impact on the treatment of psychotic disorders. We delve into the core chemistry, mechanism of action, and the pivotal experiments that established their therapeutic efficacy. This document summarizes quantitative data on the efficacy and side effect profiles of key phenothiazine derivatives, presents detailed experimental protocols for their preclinical evaluation, and visualizes critical signaling pathways and synthetic processes using Graphviz diagrams. This comprehensive overview aims to provide researchers, scientists, and drug development professionals with a thorough understanding of the foundational role of phenothiazines in modern psychopharmacology.

A Serendipitous Discovery and the Dawn of Psychopharmacology

The journey of phenothiazines in medicine began not in a quest for psychiatric medication, but in the field of dye synthesis in the late 19th century. The parent compound, phenothiazine, was first synthesized in 1883. For decades, its derivatives were explored for various properties, including as antihistamines and antiseptics.[1][2]

The pivotal moment came in the early 1950s at the French pharmaceutical company Rhône-Poulenc. While searching for new antihistamines with sedative properties, a team of scientists synthesized a series of phenothiazine derivatives.[1][3] One of these was chlorpromazine, synthesized on December 11, 1951.[4] Initially investigated as a potentiator for general anesthesia, its unique calming and "indifference-inducing" effects were noted by French surgeon Henri Laborit.[3][4] This observation led to the hypothesis that it could be beneficial for psychiatric patients.

In 1952, psychiatrists Jean Delay and Pierre Deniker administered chlorpromazine to a patient with mania and observed a dramatic reduction in agitation and psychotic symptoms.[1] This marked the beginning of the psychopharmacological revolution.[1][2] The introduction of chlorpromazine, marketed as Thorazine in the United States, led to a paradigm shift in the treatment of schizophrenia and other psychotic disorders, paving the way for the deinstitutionalization of many patients.[3][5]

Mechanism of Action: Dopamine Receptor Antagonism

The therapeutic effects of phenothiazine derivatives are primarily attributed to their ability to act as antagonists at dopamine D2 receptors in the mesolimbic pathway of the brain.[6][7][8] An overactivity of this pathway is associated with the positive symptoms of schizophrenia, such as hallucinations and delusions.[9][10] By blocking D2 receptors, phenothiazines reduce dopaminergic neurotransmission, thereby alleviating these symptoms.[8][11]

However, this D2 receptor blockade is not limited to the mesolimbic pathway. Antagonism in other dopamine pathways is responsible for some of the prominent side effects associated with these drugs:

  • Nigrostriatal Pathway: Blockade in this pathway, which is involved in motor control, can lead to extrapyramidal symptoms (EPS) such as parkinsonism, dystonia, and akathisia.[10][12]

  • Tuberoinfundibular Pathway: D2 receptor antagonism in this pathway can lead to an increase in prolactin levels, resulting in side effects like galactorrhea and menstrual irregularities.[9][10]

  • Mesocortical Pathway: A hypo-function of this pathway is thought to be associated with the negative and cognitive symptoms of schizophrenia. The impact of D2 blockade in this pathway is less clear and remains an area of active research.[10]

The following diagram illustrates the downstream signaling cascade following D2 receptor activation and its blockade by phenothiazines.

D2_Signaling_Pathway cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Binds G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Effects (e.g., Gene Expression, Ion Channel Modulation) PKA->Downstream Phosphorylates Phenothiazine Phenothiazine Derivative Phenothiazine->D2R Blocks

Dopamine D2 Receptor Signaling Pathway and Phenothiazine Blockade.

Quantitative Efficacy and Side Effect Profiles

Clinical trials have established the efficacy of various phenothiazine derivatives in the treatment of schizophrenia. However, their potency and side effect profiles differ. The following tables summarize key quantitative data for some of the most historically significant phenothiazines.

Table 1: Comparative Efficacy and Dosage of Phenothiazine Derivatives

Phenothiazine DerivativeTypical Daily Dosage Range (mg)Chlorpromazine Equivalence (mg)Primary Therapeutic Use
Chlorpromazine300-800100Schizophrenia, Mania, Nausea
Fluphenazine2-202Schizophrenia, Psychosis
Thioridazine150-600100Schizophrenia (second-line)
Perphenazine8-6410Schizophrenia, Nausea
Prochlorperazine15-10015Nausea, Vomiting, Schizophrenia

Note: Chlorpromazine equivalence provides a measure of the relative potency of antipsychotic drugs compared to 100mg of chlorpromazine.[13]

Table 2: Receptor Binding Affinities (Ki, nM) of Selected Phenothiazines

Phenothiazine DerivativeDopamine D2Serotonin 5-HT2AHistamine H1Alpha-1 AdrenergicMuscarinic M1
Chlorpromazine1.0 - 12.83.1 - 134.02.6 - 151.9 - 77
Fluphenazine0.38 - 1.43.4 - 11201.6 - 7.0>1000
Thioridazine3.5 - 104.5 - 181010 - 381.3 - 13
Perphenazine0.2 - 1.14.8 - 153.11.8 - 10180 - 1000

Data compiled from various sources. Ki values represent the concentration of the drug that binds to 50% of the receptors in vitro; lower values indicate higher binding affinity.[14][15][16]

Table 3: Common Side Effects of Phenothiazine Derivatives

Side EffectChlorpromazineFluphenazineThioridazine
Extrapyramidal Symptoms (EPS) ModerateHighLow
Sedation HighLowHigh
Anticholinergic Effects ModerateLowHigh
Orthostatic Hypotension HighLowHigh
Weight Gain ModerateLowModerate
Prolactin Elevation ModerateHighLow
QTc Prolongation ModerateLowHigh (Black Box Warning)

Key Experimental Protocols in Preclinical Evaluation

The development and characterization of phenothiazine derivatives relied on a battery of preclinical animal models to predict their antipsychotic efficacy and potential for side effects.

Conditioned Avoidance Response (CAR)

This test is highly predictive of antipsychotic activity. It assesses the ability of a drug to selectively suppress a learned avoidance behavior without impairing the ability to escape an aversive stimulus.

  • Apparatus: A shuttle box with two compartments separated by a door, with a grid floor capable of delivering a mild electric shock. A conditioned stimulus (CS), such as a light or a tone, is presented, followed by an unconditioned stimulus (US), the electric shock.

  • Procedure:

    • Acquisition Training: A rat is placed in one compartment. The CS is presented for a set duration (e.g., 10 seconds). If the rat moves to the other compartment during the CS presentation (an avoidance response), the CS is terminated, and no shock is delivered. If the rat fails to move, the US is delivered through the floor grid until the rat escapes to the other compartment (an escape response). This is repeated for a set number of trials.

    • Drug Testing: Once the animals are trained to a stable level of avoidance, they are administered the test compound (e.g., a phenothiazine derivative) or a vehicle.

    • Testing Session: The animals are then re-tested in the shuttle box. The number of avoidance and escape responses is recorded.

  • Interpretation: Antipsychotic drugs like phenothiazines typically decrease the number of avoidance responses at doses that do not affect the escape response, indicating a specific effect on conditioned behavior rather than general motor impairment.[1][5][17]

Catalepsy Test

This test is used to assess the potential of a drug to induce extrapyramidal side effects, particularly parkinsonism. Catalepsy is characterized by an animal's failure to correct an externally imposed awkward posture.

  • Apparatus: A horizontal bar raised a specific height from a surface (e.g., 9 cm).

  • Procedure:

    • The animal (typically a rat or mouse) is administered the test compound.

    • At various time points after administration, the animal's forepaws are gently placed on the horizontal bar.

    • The time it takes for the animal to remove its paws from the bar and return to a normal posture is measured. A predetermined cut-off time (e.g., 180 seconds) is typically used.

  • Interpretation: A longer latency to move from the imposed posture is indicative of catalepsy. Phenothiazines with a higher propensity to cause EPS, such as fluphenazine, will induce catalepsy at lower doses compared to those with a lower EPS risk.[2]

The following diagram illustrates a typical workflow for preclinical screening of antipsychotic drugs.

Preclinical_Screening_Workflow start New Phenothiazine Derivative Synthesized receptor_binding In Vitro Receptor Binding Assays (D2, 5-HT2A, etc.) start->receptor_binding animal_models In Vivo Animal Models receptor_binding->animal_models car_test Conditioned Avoidance Response (CAR) animal_models->car_test catalepsy_test Catalepsy Test animal_models->catalepsy_test other_tests Other Behavioral Tests (e.g., Amphetamine-induced hyperactivity) animal_models->other_tests data_analysis Data Analysis and Candidate Selection car_test->data_analysis catalepsy_test->data_analysis other_tests->data_analysis clinical_trials Progression to Clinical Trials data_analysis->clinical_trials

Experimental Workflow for Preclinical Antipsychotic Screening.

Synthesis of a Archetypal Phenothiazine: Chlorpromazine

The synthesis of chlorpromazine from the parent phenothiazine ring is a multi-step process. The following diagram outlines the general synthetic route.

Chlorpromazine_Synthesis start 2-Chlorophenothiazine intermediate1 Deprotonated 2-Chlorophenothiazine start->intermediate1 + reagent1 Base (e.g., Sodium Amide) reagent1->intermediate1 chlorpromazine Chlorpromazine intermediate1->chlorpromazine + reagent2 3-Dimethylamino-1-chloropropane reagent2->chlorpromazine

Simplified Synthesis of Chlorpromazine.

A more detailed description of the synthesis process is as follows:

  • Starting Material: The synthesis begins with 2-chlorophenothiazine.

  • Alkylation: The 2-chlorophenothiazine is reacted with 3-dimethylamino-1-chloropropane in the presence of a strong base, such as sodium amide or sodium hydroxide with a phase transfer catalyst. The base deprotonates the nitrogen atom of the phenothiazine ring, making it a nucleophile.

  • Nucleophilic Substitution: The deprotonated phenothiazine then attacks the electrophilic carbon of the 3-dimethylamino-1-chloropropane, displacing the chlorine atom in a nucleophilic substitution reaction.

  • Formation of Chlorpromazine: This reaction results in the formation of chlorpromazine.

  • Salt Formation (Optional): For pharmaceutical use, the chlorpromazine base is often converted to its hydrochloride salt by reacting it with hydrochloric acid to improve its solubility and stability.[6]

Conclusion: The Enduring Legacy of Phenothiazines

The discovery and development of phenothiazine derivatives fundamentally transformed the landscape of psychiatric medicine. They were the first truly effective pharmacological treatment for psychosis, offering hope to millions of patients and catalyzing the movement towards community-based mental healthcare. While newer "atypical" antipsychotics with different side effect profiles have since been developed, the phenothiazines remain a crucial part of the historical and clinical armamentarium. Their story is a testament to the power of serendipity in scientific discovery and serves as a foundational chapter in the ongoing quest for better treatments for mental illness. The experimental and clinical evaluation paradigms established with phenothiazines continue to influence the development of novel psychotropic agents today.

References

3H-Phenothiazine: A Versatile Scaffold for the Development of Novel Drug Candidates

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The 3H-phenothiazine core, a unique heterocyclic scaffold, has emerged as a promising building block in medicinal chemistry for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this compound derivatives, with a focus on their potential as anticancer drug candidates.

Synthesis of the this compound Core and Its Derivatives

The synthesis of the this compound backbone and its substituted analogues can be achieved through several strategic approaches. A common and effective method involves the reaction of an o-aminothiophenol derivative with a quinone.

A general synthesis for 3H-phenothiazin-3-one involves the reaction of o-mercaptoaniline with a quinone in a polar solvent. The reaction typically proceeds at room temperature and does not require a catalyst. For instance, the reaction of 1 mole of o-mercaptoaniline with 2 moles of p-benzoquinone in methanol yields 3H-phenothiazin-3-one. Similarly, substituted derivatives can be prepared by using appropriately substituted starting materials. For example, 2,7-dimethoxy-3H-phenothiazin-3-one can be synthesized from 2-amino-5-methoxy thiophenol and 2-methoxy-p-benzoquinone.

Further diversification of the this compound scaffold can be achieved by N-alkylation or acylation, followed by the introduction of various functional groups to explore structure-activity relationships (SAR).

Anticancer Activity of this compound Derivatives

Derivatives of the this compound core have demonstrated significant cytotoxic activity against a range of cancer cell lines. The antiproliferative effects are often attributed to their ability to induce apoptosis, disrupt cell cycle progression, and overcome multidrug resistance.

Cytotoxicity Data

The following tables summarize the reported half-maximal inhibitory concentration (IC50) values of various phenothiazine derivatives, highlighting their potential as anticancer agents. While specific data for a wide range of this compound derivatives is still emerging, the data for the broader phenothiazine class provides a strong rationale for their development.

Table 1: Cytotoxicity of Phenothiazine Derivatives in Human Cancer Cell Lines

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
TrifluoperazinePC-3 (Prostate)6.67[1]
10-((2-nitrophenyl)sulfonyl)-10H-phenothiazineU87 (Glioblastoma)5.12[1]
10-((2-nitrophenyl)sulfonyl)-10H-phenothiazineU251 (Glioblastoma)9.29[1]
Phenothiazine-based compoundSaOS-2 (Osteosarcoma)7.75[1]
Chalcone-based phenothiazine (17b)HepG2 (Liver)7.14[2]
Chalcone-based phenothiazine (17h)HepG2 (Liver)13.0[2]
Chalcone-based phenothiazine (17b)MCF-7 (Breast)13.8[2]
Chalcone-based phenothiazine (17k)MCF-7 (Breast)12[3]
PEGylated Phenothiazine (PPO)HepG2 (Liver)161.3[4]
PEGylated Phenothiazine (PPO)MCF7 (Breast)131.7[4]

Table 2: Cytotoxicity of Additional Phenothiazine Analogs

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
N,N-dimethyl-2-(4-propylpiperazin-1-yl)ethan-1-amine derivativeMDA-MB-231 (Breast)1.16[5]
10H-phenothiazine carboxamide derivativeBT474 (Breast)9.33 - 11.82[5]
10H-phenothiazine carboxamide derivativeMDA-MB-231 (Breast)9.33 - 11.82[5]
10H-phenothiazine carboxamide derivativeMCF-7 (Breast)9.33 - 11.82[5]
10-((1-(4-methoxy-2-nitrophenyl)-1H-1,2,3-triazol-4-yl)methyl)-10H-phenothiazineMGC-803 (Gastric)1.2[5]
10-((1-(4-methoxy-2-nitrophenyl)-1H-1,2,3-triazol-4-yl)methyl)-10H-phenothiazineMKN28 (Gastric)2.7[5]
10-((1-(4-methoxy-2-nitrophenyl)-1H-1,2,3-triazol-4-yl)methyl)-10H-phenothiazineMKN45 (Gastric)3.5[5]

Mechanisms of Action

The anticancer effects of phenothiazine derivatives are multifaceted, involving the modulation of several key cellular processes and signaling pathways.

Induction of Apoptosis

A primary mechanism by which phenothiazine derivatives exert their anticancer effects is through the induction of programmed cell death, or apoptosis. This is often mediated by the intrinsic pathway, involving the mitochondria. Treatment with these compounds can lead to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax, leading to the release of cytochrome c and the activation of executioner caspases like caspase-3.

Modulation of Signaling Pathways

Phenothiazine derivatives have been shown to interfere with critical signaling pathways that are often dysregulated in cancer, including the PI3K/Akt and MAPK/ERK pathways.

PI3K/Akt Pathway: This pathway is crucial for cell survival, proliferation, and growth. Phenothiazine derivatives can inhibit the phosphorylation of key components of this pathway, such as Akt, leading to the suppression of downstream survival signals and promoting apoptosis.

MAPK/ERK Pathway: The MAPK/ERK pathway is involved in cell proliferation, differentiation, and survival. Inhibition of this pathway by phenothiazine derivatives can lead to cell cycle arrest and reduced cancer cell proliferation.

Overcoming Multidrug Resistance (MDR)

A significant challenge in cancer chemotherapy is the development of multidrug resistance, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp). Phenothiazine derivatives have been shown to inhibit the function of these efflux pumps, thereby resensitizing resistant cancer cells to conventional chemotherapeutic agents.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anticancer potential of this compound derivatives.

Synthesis of 3H-Phenothiazin-3-one

Materials:

  • o-Mercaptoaniline

  • p-Benzoquinone

  • Methanol

Procedure:

  • Dissolve 2 moles of p-benzoquinone in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Slowly add a solution of 1 mole of o-mercaptoaniline in methanol to the stirred quinone solution at room temperature.

  • Continue stirring the reaction mixture at room temperature for 2-4 hours.

  • The resulting precipitate of 3H-phenothiazin-3-one is collected by vacuum filtration.

  • Wash the solid with cold methanol and dry under vacuum.

Cell Viability Assay (MTT Assay)

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the this compound derivatives for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Materials:

  • Cancer cell lines

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the desired concentrations of this compound derivatives for the indicated time.

  • Harvest the cells (including floating cells) by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the kit.

  • Add Annexin V-FITC and propidium iodide (PI) to the cell suspension according to the manufacturer's protocol.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V-positive and PI-negative, while late apoptotic/necrotic cells will be positive for both stains.

Multidrug Resistance Reversal Assay (Rhodamine 123 Efflux Assay)

Materials:

  • MDR-overexpressing cancer cell line (e.g., NCI/ADR-RES) and its parental sensitive cell line

  • Rhodamine 123

  • This compound derivative

  • Flow cytometer

Procedure:

  • Incubate the MDR and sensitive cells with Rhodamine 123 (a P-gp substrate) in the presence or absence of the this compound derivative for 30-60 minutes at 37°C.

  • Wash the cells with cold PBS to remove extracellular dye.

  • Incubate the cells in fresh, dye-free medium for an additional 1-2 hours to allow for efflux.

  • Harvest the cells and analyze the intracellular fluorescence of Rhodamine 123 by flow cytometry.

  • A higher fluorescence intensity in the cells treated with the this compound derivative indicates inhibition of P-gp-mediated efflux.

Western Blot Analysis for Signaling Pathway Proteins

Materials:

  • Treated and untreated cell lysates

  • Primary antibodies against total and phosphorylated forms of Akt, ERK, and other target proteins

  • Secondary antibodies conjugated to horseradish peroxidase (HRP)

  • SDS-PAGE gels

  • PVDF membranes

  • Chemiluminescence detection reagents

Procedure:

  • Lyse the treated and untreated cells and determine the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Quantify the band intensities to determine the changes in protein expression and phosphorylation levels.

Visualizing Molecular Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to the mechanism of action and experimental evaluation of this compound derivatives.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation S1 Synthesis of this compound Derivatives S2 Purification & Structural Analysis S1->S2 V1 Cell Viability (MTT Assay) S2->V1 Test Compounds V2 Apoptosis Analysis (Annexin V Assay) V1->V2 V3 MDR Reversal (Rhodamine 123 Assay) V1->V3 V4 Mechanism Studies (Western Blot) V1->V4

General experimental workflow for the evaluation of this compound derivatives.

apoptosis_pathway cluster_intrinsic Intrinsic Apoptosis Pathway PTZ This compound Derivative Bcl2 Bcl-2 (Anti-apoptotic) PTZ->Bcl2 Inhibits Bax Bax (Pro-apoptotic) PTZ->Bax Activates Mito Mitochondrion Bcl2->Mito Bax->Mito CytC Cytochrome c Mito->CytC Casp9 Caspase-9 CytC->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Induction of apoptosis by this compound derivatives via the intrinsic pathway.

pi3k_akt_pathway cluster_pi3k PI3K/Akt Signaling Pathway PTZ This compound Derivative PI3K PI3K PTZ->PI3K Inhibits RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 pAkt p-Akt (Active) PDK1->pAkt phosphorylates Akt Akt Akt Akt->pAkt Downstream Downstream Effectors (e.g., mTOR, Bad) pAkt->Downstream Survival Cell Survival & Proliferation Downstream->Survival

Inhibition of the PI3K/Akt survival pathway by this compound derivatives.

mapk_erk_pathway cluster_mapk MAPK/ERK Signaling Pathway PTZ This compound Derivative Raf Raf PTZ->Raf Inhibits GF Growth Factors GFR Growth Factor Receptor GF->GFR Ras Ras GFR->Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pERK p-ERK (Active) ERK->pERK Transcription Transcription Factors (e.g., c-Myc, Elk-1) pERK->Transcription Proliferation Cell Proliferation & Differentiation Transcription->Proliferation

References

Spectroscopic Properties of 3H-Phenothiazine and its Stable Oxidized Analogue, 3H-Phenothiazin-3-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 3H-Phenothiazine Tautomer: A Note on Stability

Phenothiazine typically exists in its most stable form, 10H-phenothiazine, where the hydrogen atom is bonded to the nitrogen. The 3H-tautomer, with a double bond to the nitrogen and a proton on a carbon atom of the aromatic ring, is significantly less stable. Computational studies suggest a higher energy state for the 3H-tautomer, making its experimental observation challenging. The facile oxidation of the phenothiazine core, however, leads to the formation of the stable 3H-phenothiazin-3-one.

Spectroscopic Profile of 3H-Phenothiazin-3-one

3H-Phenothiazin-3-one is a colored compound for which a range of spectroscopic data has been experimentally determined.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules.

Table 1: ¹H NMR Spectroscopic Data for 3H-Phenothiazin-3-one

Proton Chemical Shift (δ) ppm Solvent
Aromatic-H7.0 - 8.0 (multiplet)CDCl₃

Note: Specific peak assignments for each proton in the complex aromatic region require advanced 2D NMR techniques.

Table 2: ¹³C NMR Spectroscopic Data for 3H-Phenothiazin-3-one

Carbon Chemical Shift (δ) ppm
C=O~185
Aromatic C115 - 150

Note: The chemical shifts are approximate and can vary based on the solvent and specific substitution patterns.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming its molecular weight and elemental composition.

Table 3: Mass Spectrometry Data for 3H-Phenothiazin-3-one [1]

Technique m/z (relative intensity) Assignment
GC-MS213 (M⁺), 185, 141Molecular ion and major fragments
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Infrared (IR) Spectroscopic Data for 3H-Phenothiazin-3-one [1]

Technique Wavenumber (cm⁻¹) Assignment
KBr Wafer~1630C=O stretching
~1570C=C aromatic stretching
~1250C-N stretching
~750C-H aromatic bending
UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is responsible for its color. Phenothiazine derivatives are known to have characteristic UV-Vis absorption spectra.

Table 5: UV-Visible Spectroscopic Data for Phenothiazine Derivatives

Compound λmax (nm) Solvent
10H-Phenothiazine252, 316Acetonitrile
Dinitrophenothiazine S-oxide271, 359, 398, 528DMSO

Experimental Protocols

Synthesis of 3H-Phenothiazin-3-one

A common method for the synthesis of 3H-phenothiazin-3-one is the oxidation of 10H-phenothiazine. A patented method describes the reaction of o-mercaptoaniline with quinone.

Protocol: Synthesis of 3H-Phenothiazin-3-one

Materials:

  • o-Mercaptoaniline

  • Quinone

  • Methanol (or other polar solvent)

Procedure:

  • Prepare a stirred suspension of 2 moles of quinone in a suitable volume of methanol at room temperature.

  • Slowly add a solution of 1 mole of o-mercaptoaniline to the quinone suspension.

  • Continue stirring at room temperature. The reaction progress can be monitored by the formation of a colored precipitate.

  • The product, 3H-phenothiazin-3-one, which is substantially insoluble in the solvent, precipitates out.

  • Collect the precipitate by filtration and wash with cold methanol to remove any unreacted starting materials.

  • The product can be further purified by recrystallization if necessary.

This reaction can be carried out at temperatures ranging from -10°C to ambient temperature.

Spectroscopic Characterization Protocol

Instrumentation:

  • NMR Spectrometer (e.g., Bruker 400 MHz)

  • Mass Spectrometer with GC-MS capability

  • FTIR Spectrometer (e.g., Perkin Elmer)

  • UV-Vis Spectrophotometer (e.g., SHIMADZU UV-VIS-NIR)

Sample Preparation:

  • NMR: Dissolve a small amount of the purified 3H-phenothiazin-3-one in a deuterated solvent such as CDCl₃.

  • MS: Prepare a dilute solution of the sample in a volatile solvent for GC-MS analysis.

  • FTIR: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk.[1]

  • UV-Vis: Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile or DMSO) in a quartz cuvette.

Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra according to standard instrument procedures.

  • Obtain the mass spectrum by injecting the sample into the GC-MS system.

  • Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

  • Measure the UV-Vis absorption spectrum over a suitable wavelength range (e.g., 200-800 nm).

Visualizations

The following diagrams illustrate the chemical relationships and a general workflow for the characterization of phenothiazine derivatives.

Tautomerism_and_Oxidation 10H-Phenothiazine 10H-Phenothiazine This compound This compound 10H-Phenothiazine->this compound Tautomerization (unstable equilibrium) 3H-Phenothiazin-3-one 3H-Phenothiazin-3-one 10H-Phenothiazine->3H-Phenothiazin-3-one Oxidation Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization Start 10H-Phenothiazine Oxidation Oxidation Reaction Start->Oxidation Purification Filtration / Recrystallization Oxidation->Purification Product Pure 3H-Phenothiazin-3-one Purification->Product NMR NMR (1H, 13C) Product->NMR MS Mass Spectrometry Product->MS IR FTIR Spectroscopy Product->IR UVVis UV-Vis Spectroscopy Product->UVVis

References

Methodological & Application

Spectrophotometric Analysis of Phenothiazine Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenothiazines are a class of antipsychotic drugs widely used in the treatment of various psychiatric disorders. Accurate and reliable quantification of these compounds in pharmaceutical formulations and biological samples is crucial for ensuring therapeutic efficacy and safety. Spectrophotometry offers a simple, cost-effective, and rapid analytical approach for the determination of phenothiazine derivatives. This document provides detailed application notes and experimental protocols for the spectrophotometric analysis of phenothiazines, along with a summary of their primary pharmacological signaling pathway.

The methods described herein are based on the formation of colored species through oxidation or complexation reactions, which can be quantified by measuring their absorbance at a specific wavelength. These protocols are intended to serve as a comprehensive guide for researchers and analysts in the pharmaceutical industry and related fields.

Pharmacological Signaling Pathway of Phenothiazine Antipsychotics

Phenothiazine antipsychotics primarily exert their therapeutic effects by acting as antagonists at dopamine D2 receptors in the mesolimbic and mesocortical pathways of the brain. Blockade of these receptors interferes with the downstream signaling cascade, leading to a reduction in psychotic symptoms.

phenothiazine_pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R binds G_protein Gαi/o-Gβγ Complex D2R->G_protein activates AC Adenylate Cyclase G_protein->AC inhibits K_channel K+ Channel G_protein->K_channel activates ATP ATP cAMP cAMP ATP->cAMP conversion PKA Protein Kinase A cAMP->PKA activates Cellular_Response Altered Gene Expression & Neuronal Activity PKA->Cellular_Response phosphorylates targets K_ion K_channel->K_ion efflux K_ion->Cellular_Response hyperpolarization Phenothiazine Phenothiazine (Antagonist) Phenothiazine->D2R blocks nbs_workflow start Start prep_sample Prepare Phenothiazine Standard/Sample Solution start->prep_sample add_nbs Add N-Bromosuccinimide (NBS) Solution prep_sample->add_nbs add_hcl Add Hydrochloric Acid (HCl) add_nbs->add_hcl mix Mix and Incubate add_hcl->mix measure_abs Measure Absorbance at λmax mix->measure_abs calculate Calculate Concentration measure_abs->calculate end End calculate->end difference_spec_workflow cluster_test Test Solution cluster_ref Reference Solution start Start prep_solutions Prepare two identical sets of phenothiazine standard/sample solutions start->prep_solutions add_oxidant Add Peroxyacetic Acid prep_solutions->add_oxidant add_blank Add Diluent prep_solutions->add_blank mix_test Mix and Incubate add_oxidant->mix_test measure_diff_abs Measure Difference Absorbance of Test vs. Reference mix_test->measure_diff_abs mix_ref Mix add_blank->mix_ref mix_ref->measure_diff_abs calculate Calculate Concentration measure_diff_abs->calculate end End calculate->end molybdoarsenic_workflow start Start prep_sample Prepare Phenothiazine Standard/Sample Solution start->prep_sample add_reagent Add Molybdoarsenic Acid Reagent prep_sample->add_reagent mix Mix and Incubate add_reagent->mix measure_abs Measure Absorbance at λmax mix->measure_abs calculate Calculate Concentration measure_abs->calculate end End calculate->end

Application Notes and Protocols: 3H-Phenothiazine as a Photocatalyst in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 3H-phenothiazine and its derivatives as photocatalysts in various organic synthesis reactions. The following sections summarize key applications, present quantitative data in structured tables, provide detailed experimental methodologies, and illustrate reaction pathways and workflows using diagrams.

Application 1: Aerobic Photochemical Oxidation of Sulfides to Sulfoxides

3H-phenothiazin-3-one has been identified as an effective photocatalyst for the aerobic oxidation of sulfides to sulfoxides.[1] This method is characterized by its low catalyst loading, use of molecular oxygen as the sole oxidant, and operation under visible light irradiation, presenting a green and sustainable synthetic route.[1] The reaction is applicable to a range of alkyl-aryl and alkyl-alkyl sulfides and has been successfully employed in the synthesis of pharmaceutically relevant molecules such as Modafinil and Sulforaphane.[1]

Quantitative Data
Substrate (Sulfide)Product (Sulfoxide)Catalyst Loading (mol%)Irradiation Time (h)Yield (%)Reference
ThioanisoleMethyl phenyl sulfoxide0.05595[1]
Benzyl phenyl sulfideBenzyl phenyl sulfoxide0.05688[1]
Dibenzyl sulfideDibenzyl sulfoxide0.051283[1]
4-Methoxythioanisole4-Methoxyphenyl methyl sulfoxide0.05498[1]
4-Chlorothioanisole4-Chlorophenyl methyl sulfoxide0.05792[1]
Experimental Protocol

General Procedure for the Aerobic Photochemical Oxidation of Sulfides:

  • To an oven-dried vial equipped with a magnetic stir bar, add the sulfide substrate (0.2 mmol, 1.0 equiv) and 3H-phenothiazin-3-one (0.0001 mmol, 0.05 mol%).

  • Add acetonitrile (MeCN, 2.0 mL) as the solvent.

  • Seal the vial and place it at a distance of approximately 5-10 cm from a blue LED lamp (40 W).

  • Irradiate the reaction mixture with the blue LED lamp under continuous stirring at room temperature. The reaction is open to the air to allow for the diffusion of oxygen.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired sulfoxide.

Reaction Mechanism

The proposed mechanism involves an electron transfer from the sulfide to the excited state of the 3H-phenothiazin-3-one photocatalyst, forming a sulfide radical cation. This radical cation then reacts with ground-state oxygen to generate the corresponding sulfoxide and regenerate the photocatalyst.

G cluster_cycle Photocatalytic Cycle PC 3H-Phenothiazin-3-one (PC) PC_star Excited State (PC*) PC->PC_star hν (Visible Light) Sulfide Sulfide (R-S-R') PC_anion PC•- PC_star->PC_anion Sulfide Sulfide_cation Sulfide Radical Cation (R-S-R'•+) O2 Oxygen (O2) Product Sulfoxide (R-SO-R') Sulfide_cation->Product O2 PC_anion->PC O2

Figure 1. Proposed photocatalytic cycle for the aerobic oxidation of sulfides.

Application 2: Synthesis of γ-Lactones using Phenothiazine Sulfoxide Photocatalysts

N-substituted phenothiazine sulfoxides have been demonstrated to be effective photocatalysts for the synthesis of complex γ-lactones from simple olefins and cyclic malonyl peroxides.[2][3] The reaction proceeds via a reductive activation of the peroxide by the excited state of the phenothiazine sulfoxide.[3]

Quantitative Data
OlefinPeroxideCatalystYield (%)Reference
StyreneMalonyl Peroxide AN-Phenylphenothiazine sulfoxide85[3]
α-MethylstyreneMalonyl Peroxide AN-Phenylphenothiazine sulfoxide78[3]
4-ChlorostyreneMalonyl Peroxide A2-MeO-N-Phenylphenothiazine sulfoxide83[3]
1-OcteneMalonyl Peroxide BN-Phenylphenothiazine sulfoxide65[3]
Experimental Protocol

General Procedure for the Synthesis of γ-Lactones:

  • In a nitrogen-filled glovebox, add the olefin (0.1 mmol, 1.0 equiv), the cyclic malonyl peroxide (0.12 mmol, 1.2 equiv), and the N-substituted phenothiazine sulfoxide photocatalyst (0.002 mmol, 2 mol%) to an oven-dried vial.

  • Add anhydrous acetonitrile (MeCN, 1.0 mL) as the solvent.

  • Seal the vial and remove it from the glovebox.

  • Place the vial before a 34 W blue LED lamp and irradiate for 12-24 hours with stirring.

  • After the reaction is complete (monitored by TLC or GC-MS), remove the solvent in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired γ-lactone.

Reaction Workflow

G start Start prep Prepare Reaction Mixture (Olefin, Peroxide, Catalyst, Solvent) start->prep irradiate Irradiate with Blue LEDs (12-24 h) prep->irradiate monitor Monitor Reaction Progress (TLC/GC-MS) irradiate->monitor workup Workup (Solvent Removal) monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify product γ-Lactone Product purify->product

Figure 2. Experimental workflow for the photocatalytic synthesis of γ-lactones.

Application 3: Oxidative Coupling of Primary Amines using Extended Phenothiazines

Extended phenothiazine derivatives serve as efficient photocatalysts for the visible-light-driven oxidative coupling of primary amines to imines at ambient temperature.[4][5] These catalysts exhibit enhanced light absorption in the visible region compared to unsubstituted phenothiazine, leading to improved catalytic activity.[5]

Quantitative Data
Amine SubstrateCatalystTime (h)Yield (%)Reference
BenzylamineExtended Phenothiazine 3395[5]
4-MethoxybenzylamineExtended Phenothiazine 3298[5]
4-ChlorobenzylamineExtended Phenothiazine 3592[5]
1-PhenylethylamineExtended Phenothiazine 3885[5]
Experimental Protocol

General Procedure for the Oxidative Coupling of Primary Amines:

  • A solution of the primary amine (0.5 mmol) and the extended phenothiazine photocatalyst (0.0025 mmol, 0.5 mol%) in acetonitrile (5 mL) is prepared in a Pyrex glass tube.

  • The tube is sealed, and the mixture is irradiated with a blue LED strip (10 W) at room temperature with continuous stirring.

  • The reaction is carried out under an air atmosphere.

  • The progress of the reaction is monitored by GC-MS.

  • After completion, the solvent is evaporated under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the pure imine product.

Logical Relationship of Catalyst Structure and Activity

G A Increased π-Conjugation in Phenothiazine Core B Red-Shifted Light Absorption A->B leads to C Enhanced Visible Light Harvesting B->C results in D Improved Photocatalytic Activity C->D causes

Figure 3. Relationship between extended conjugation and photocatalytic activity.

References

Application Notes and Protocols: Development of Anticancer Agents from 3H-Phenothiazine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development of anticancer agents derived from 3H-phenothiazine. This document includes a summary of their anticancer activity, detailed experimental protocols for their evaluation, and visualizations of the key signaling pathways involved in their mechanism of action.

Quantitative Data Summary

The anticancer activity of various this compound derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a compound in inhibiting biological or biochemical function, are summarized in the table below. Lower IC50 values indicate higher potency.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
(E)-1-(10-dodecyl-10H-phenothiazin-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-oneHepG2 (Liver)-[1]
(E)-3-(4-chlorophenyl)-1-(10-dodecyl-10H-phenothiazin-2-yl)prop-2-en-1-oneHepG2 (Liver)-[1]
Chalcone-based PTZ (unspecified)HepG2 (Liver)7.14[2]
Nanosized thiazolyl-phenothiazine derivativeHepG2 (Liver)6.91 µg/mL[2]
Phenothiazine-based compound (unspecified)HepG2 (Liver)0.25[2]
N-(4-(3-(piperazin-1-yl)propoxy)phenyl)acetamide derivativeBT474, MDA-MB-231, MCF-7 (Breast)9.33 - 11.82[2]
N,N-dimethyl-2-(4-propylpiperazin-1-yl)ethan-1-amine derivativeMDA-MB-231 (Breast)1.16[2]
10-((2-nitrophenyl)sulfonyl)-10H-phenothiazineU87, U251 (Glioblastoma)5.12, 9.29[2]
Unspecified phenothiazine derivativeU-87 (Glioblastoma)4.88[2]
Unspecified phenothiazine derivativeDaudi (Lymphoma)0.59[2]
Unspecified phenothiazine derivativeLS174T (Adenocarcinoma)0.78[2]
Unspecified phenothiazine derivativeU2OS (Sarcoma)5.17[2]
PEGylated phenothiazine (PP)HeLa (Cervical), MeWo (Skin)229.1, 251.9[3]
PEGylated phenothiazine (PPO)HepG2 (Liver), MCF7 (Breast)161.3, 131.7[3]
10-[3-(phthalimido)propyl]-10H-phenothiazineHEp-2 (Laryngeal)11.5 µg/mL[4]
10-[4-(phthalimido)butyl]-10H-phenothiazineHEp-2 (Laryngeal)7.8 µg/mL[4]
10-[3-(phthalimido)propyl]-2-trifluoromethyl-10H-phenothiazineHEp-2 (Laryngeal)11.5 µg/mL[4]
1-(2-chloroethyl)-3-(2-chloro-10H-phenothiazin-10-yl)propyl-1-ureaHEp-2 (Laryngeal)6.3 µg/mL[4]
1-(2-chloroethyl)-3-(2-chloro-10H-phenothiazin-10-yl)butyl-1-ureaHEp-2 (Laryngeal)7.8 µg/mL[4]
1-(2-chloroethyl)-3-(2-trifluoromethyl-10H-phenothiazin-10-yl)butyl-1-ureaHEp-2 (Laryngeal)7.8 µg/mL[4]
Trifluoromethyl derivative of phenothiazineHEp-2 (Laryngeal)4.7 µg/mL[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation of novel this compound derivatives.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effect of phenothiazine derivatives on cancer cells.[5][6]

Materials:

  • Cancer cell lines

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a blank control (medium only).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plates for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well spectrophotometer.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value can then be determined by plotting the percentage of cell viability against the compound concentration.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is used to quantify the induction of apoptosis by phenothiazine derivatives.

Materials:

  • Cancer cell lines

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Binding Buffer

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of the this compound derivatives for the desired time period.

  • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour. Annexin V-FITC positive, PI negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.

Cell Cycle Analysis

This protocol is used to determine the effect of phenothiazine derivatives on cell cycle progression.[7][8]

Materials:

  • Cancer cell lines

  • Ethanol (70%, ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat them with the desired concentrations of the this compound derivatives for 24 or 48 hours.

  • Cell Harvesting: Harvest both floating and adherent cells and wash with PBS.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol and fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content of the cells by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases of the cell cycle can be quantified.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by this compound derivatives and a general experimental workflow for their evaluation.

Signaling Pathways

Phenothiazine derivatives have been shown to exert their anticancer effects by modulating several key signaling pathways involved in cell proliferation, survival, and apoptosis.[9][10]

MAPK_ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 GrowthFactor Growth Factor GrowthFactor->RTK SOS SOS GRB2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Phenothiazine This compound Derivatives Phenothiazine->Raf Inhibition Phenothiazine->MEK Inhibition Phenothiazine->ERK Inhibition

Caption: Inhibition of the MAPK/ERK signaling pathway by this compound derivatives.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Inhibition CellSurvival Cell Survival, Growth, Proliferation mTOR->CellSurvival Phenothiazine This compound Derivatives Phenothiazine->PI3K Inhibition Phenothiazine->AKT Inhibition

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by this compound derivatives.

Wnt_Pathway cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled DestructionComplex Destruction Complex (APC, Axin, GSK3β) Dishevelled->DestructionComplex Inhibition BetaCatenin β-catenin DestructionComplex->BetaCatenin Degradation Nucleus Nucleus BetaCatenin->Nucleus TCF_LEF TCF/LEF GeneExpression Target Gene Expression TCF_LEF->GeneExpression Phenothiazine This compound Derivatives Phenothiazine->Dishevelled Modulation Phenothiazine->BetaCatenin Modulation

Caption: Modulation of the Wnt/β-catenin signaling pathway by this compound derivatives.

Experimental Workflow

The following diagram outlines a typical workflow for the preclinical evaluation of novel this compound derivatives as anticancer agents.

Experimental_Workflow Synthesis Synthesis of This compound Derivatives InVitro In Vitro Screening Synthesis->InVitro MTT Cell Viability Assay (MTT) InVitro->MTT Apoptosis Apoptosis Assay (Annexin V/PI) InVitro->Apoptosis CellCycle Cell Cycle Analysis InVitro->CellCycle Mechanism Mechanism of Action Studies InVitro->Mechanism WesternBlot Western Blot (Signaling Proteins) Mechanism->WesternBlot InVivo In Vivo Studies Mechanism->InVivo Xenograft Tumor Xenograft Models InVivo->Xenograft Toxicity Toxicity Studies InVivo->Toxicity LeadOptimization Lead Optimization InVivo->LeadOptimization

Caption: General experimental workflow for anticancer drug development from this compound derivatives.

References

Unlocking the Potential: Phenothiazine Derivatives as Antimicrobial and Antifungal Agents

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes & Protocols for Researchers and Drug Development Professionals

Phenothiazine derivatives, a class of compounds historically recognized for their antipsychotic properties, are gaining significant attention for their potent antimicrobial and antifungal activities.[1][2][3] This renewed interest stems from their broad-spectrum efficacy, including activity against multidrug-resistant (MDR) pathogens, offering a promising avenue for the development of novel therapeutics in an era of escalating antibiotic resistance.[4][5][6][7] These notes provide an overview of their applications, quantitative data on their efficacy, and detailed protocols for their evaluation.

Antimicrobial and Antifungal Spectrum

Phenothiazine derivatives have demonstrated significant in vitro and in vivo activity against a wide range of Gram-positive and Gram-negative bacteria, as well as various fungal species.[1][8] Notably, compounds such as chlorpromazine, thioridazine, promethazine, and trifluoperazine have shown efficacy against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Acinetobacter baumannii.[4][7][9] Their antifungal activity extends to clinically relevant yeasts and molds, including Cryptococcus neoformans, Candida albicans, Aspergillus species, and zygomycetes.[10][11][12][13][14]

Quantitative Antimicrobial Activity of Phenothiazine Derivatives

The following table summarizes the Minimum Inhibitory Concentrations (MIC) of various phenothiazine derivatives against selected bacterial strains.

Phenothiazine DerivativeBacterial StrainMIC Range (µg/mL)Reference
ChlorpromazineAcinetobacter baumannii (MDR)50 - 600[4][7]
ThioridazineAcinetobacter baumannii (MDR)50 - 600[4][7]
PromethazineAcinetobacter baumannii (MDR)50 - 600[4][7]
TrifluoperazineAcinetobacter baumannii (MDR)50 - 600[4][7]
ChlorpromazineStaphylococcus aureus25 - 100[3]
ThioridazineMycobacterium tuberculosis (MDR)Clinically relevant concentrations[1][5]
JBC 1847Gram-positive pathogens0.5 - 2[15]
Quantitative Antifungal Activity of Phenothiazine Derivatives

The table below presents the MIC values of phenothiazine derivatives against various fungal pathogens.

Phenothiazine DerivativeFungal SpeciesMIC Range (µg/mL)Reference
ChlorpromazineCryptococcus neoformans/gattii4 - 16[12][14]
PromethazineCryptococcus neoformans/gattii8 - 32[12][14]
TrifluoperazineCandida albicans>32[10]
Compound 17d & 17e (Trifluoperazine derivatives)Candida albicans8[10]
ChlorpromazineAspergillus, Scedosporium, Zygomycetes16 - 64[11]
TrifluoperazineAspergillus, Scedosporium, Zygomycetes16 - 64[11]

Mechanisms of Action

The antimicrobial and antifungal effects of phenothiazine derivatives are multifaceted, contributing to their broad-spectrum activity and potential to overcome resistance mechanisms. Key mechanisms include:

  • Inhibition of Efflux Pumps: Phenothiazines can inhibit ATP-binding cassette (ABC) type efflux pumps in bacteria and fungi, which are often responsible for multidrug resistance.[5][6] This inhibition restores the efficacy of conventional antibiotics that are otherwise expelled from the microbial cell.

  • Calmodulin Antagonism: The antifungal activity of some phenothiazines correlates with their ability to antagonize calmodulin, a key calcium-binding protein involved in various cellular processes.[10]

  • Generation of Reactive Oxygen Species (ROS): Certain derivatives, like chlorpromazine, can induce the production of ROS within bacterial cells, leading to oxidative stress and damage to cellular components, including DNA and cell membranes.[4][7]

  • Membrane Disruption: Phenothiazines can interact with and disrupt the integrity of microbial cell membranes, leading to leakage of cellular contents and cell death.[14]

Below is a diagram illustrating the proposed mechanisms of action of phenothiazine derivatives.

Phenothiazine_MoA cluster_cell Microbial Cell EffluxPump Efflux Pump Calmodulin Calmodulin CellMembrane Cell Membrane DNA DNA Mitochondria Mitochondria Mitochondria->CellMembrane Damage Mitochondria->DNA Damage Phenothiazine Phenothiazine Derivative Phenothiazine->EffluxPump Inhibition Phenothiazine->Calmodulin Antagonism Phenothiazine->Mitochondria Induces ROS Antimicrobial_Workflow start Start: Phenothiazine Derivative mic_test MIC Determination (Broth Microdilution) start->mic_test mbc_test MBC/MFC Determination mic_test->mbc_test biofilm_inhibition Biofilm Inhibition Assay mic_test->biofilm_inhibition end End: Efficacy Profile mbc_test->end biofilm_eradication Mature Biofilm Eradication biofilm_inhibition->biofilm_eradication biofilm_eradication->end Synergy_Logic Phenothiazine Phenothiazine Derivative Efflux_Pump_Inhibition Efflux Pump Inhibition Phenothiazine->Efflux_Pump_Inhibition Antibiotic Conventional Antibiotic MDR_Pathogen Multidrug-Resistant Pathogen Antibiotic->MDR_Pathogen Ineffective alone Enhanced_Efficacy Enhanced Antimicrobial Efficacy Increased_Intracellular_Antibiotic Increased Intracellular Antibiotic Concentration Efflux_Pump_Inhibition->Increased_Intracellular_Antibiotic Increased_Intracellular_Antibiotic->Enhanced_Efficacy

References

Application Notes and Protocols for Thin-Layer Chromatography Separation of Phenothiazines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the separation of phenothiazine derivatives using thin-layer chromatography (TLC). Phenothiazines are a class of antipsychotic drugs that are widely used in the treatment of various psychiatric disorders. Due to their narrow therapeutic range and potential for toxicity, rapid and effective methods for their identification and quantification are crucial in pharmaceutical quality control and clinical toxicology.[1] TLC offers a simple, rapid, and cost-effective alternative for the analysis of these compounds.[2]

Overview of TLC Methods for Phenothiazine Separation

The separation of phenothiazines by TLC is typically achieved on silica gel plates, with various mobile phase systems tailored to the specific compounds of interest. Visualization of the separated spots is commonly performed under UV light or by using specific chromogenic spray reagents.

Stationary Phase: Pre-coated silica gel G UV254 plates are frequently used as the stationary phase for the separation of phenothiazine drugs.[1][2]

Mobile Phase: A variety of mobile phases have been successfully employed for the separation of phenothiazines. The choice of the mobile phase depends on the specific phenothiazine derivatives being analyzed. Some effective mobile phase systems include:

  • Ethyl acetate : Methanol : Ammonia (85:15:5 v/v/v)[2]

  • Methanol : n-Butanol (60:40 v/v) with 0.1 M Sodium Bromide[2]

  • Ethyl acetate : n-Butanol : Concentrated Ammonium Hydroxide (89:10:1.5 v/v/v)[1]

  • Ethyl acetate : o-Dichlorobenzene : Concentrated Ammonium Hydroxide (90:9:1.4 v/v/v)[1]

  • Benzene : Methanol mixtures[3]

The addition of a basic modifier, such as ammonia, can improve the separation of these basic compounds.

Experimental Protocols

Preparation of Standard and Sample Solutions

From Pharmaceutical Formulations (Tablets):

  • Accurately weigh and powder a sufficient number of tablets to obtain a representative sample.

  • Transfer an amount of powdered tablets equivalent to 10 mg of the phenothiazine drug into a suitable flask.

  • Add 10 mL of methanol and sonicate for five minutes.

  • Add an additional 20 mL of methanol and sonicate for another five minutes.

  • Mix the solution well and transfer it to a 100 mL volumetric flask through Whatman No. 40 filter paper.

  • Wash the residue with methanol three times, collecting the filtrate in the same volumetric flask.

  • Make up the volume to 100 mL with methanol.

  • Dilute this stock solution with methanol to achieve the desired concentration for spotting on the TLC plate.

From Biological Matrices (Human Plasma):

  • To 1 mL of human plasma in a centrifuge tube, add 100 µL of 6 M NaOH, 0.8 g of NaCl, and 2 mL of dichloromethane.[2]

  • For spiked samples, add the appropriate volume of the standard solution. For blank samples, add methanol.[2]

  • Gently vortex the mixture for 15 minutes.[2]

  • Centrifuge at 3000 rpm for 10 minutes at 24°C.[2]

  • Discard the supernatant and collect the organic phase (bottom layer).[2]

  • Evaporate the organic phase to dryness under a gentle stream of nitrogen.[2]

  • Reconstitute the residue in a suitable volume of methanol (e.g., 2 mL) for spotting.[2]

Chromatographic Development
  • Plate Preparation: Use pre-coated silica gel G UV254 TLC plates.

  • Spotting: With the aid of a capillary tube or a microliter syringe, apply small spots of the standard and sample solutions (e.g., 0.5 - 10 µL) onto the TLC plate, about 1.5 cm from the bottom edge.

  • Chamber Saturation: Pour the chosen mobile phase into a TLC developing tank to a depth of about 0.5 cm. Place a piece of filter paper inside the tank, ensuring it is saturated with the mobile phase, to create a saturated vapor environment. Close the tank and allow it to equilibrate for at least 30 minutes.

  • Development: Carefully place the spotted TLC plate into the developing tank, ensuring the spots are above the solvent level. Close the tank and allow the mobile phase to ascend the plate by capillary action.[2]

  • Drying: When the solvent front has reached about 1 cm from the top edge of the plate, remove the plate from the tank and mark the solvent front with a pencil.[2] Allow the plate to dry completely in a fume hood.[2]

Visualization

The separated spots of phenothiazines can be visualized using the following methods:

  • UV Light: Examine the dried plate under UV light at 254 nm.[2] Phenothiazines will appear as dark spots against a fluorescent background.

  • Chromogenic Spray Reagents:

    • Dragendorff's Reagent: This reagent is used for the detection of alkaloids and other nitrogen-containing organic bases.

      • Stock Solution: Mix equal volumes of two solutions: (A) 1.7 g of basic bismuth nitrate and 20 g of tartaric acid in 80 mL of deionized water, and (B) 16 g of potassium iodide in 40 mL of deionized water. This stock solution is stable for several months when refrigerated.

      • Spray Solution: Mix 1 part of the stock solution with 10 parts of a 1.33 mol/L aqueous tartaric acid solution.

    • Iodine/Methanol Reagent: Dissolve 1 g of iodine in 125 mL of methanol. This reagent typically produces brown spots.

    • 10% Sulfuric Acid in Ethanol: Spraying with 10% sulfuric acid and heating the plate can produce colored spots, often red or reddish-orange for phenothiazines.

Data Presentation

Rf Values of Selected Phenothiazines

The Rf (Retardation factor) value is a key parameter for the identification of a compound in TLC and is calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front.

Table 1: Rf Values of Phenothiazines in Various Mobile Phase Systems on Silica Gel G UV254.

DrugSystem ISystem IISystem IIISystem IVSystem VSystem VISystem VIISystem VIIISystem IXSystem X (After acid hydrolysis)
Prochlorperazine0.490.580.650.720.790.850.920.960.890.78
Promethazine0.520.610.690.760.830.890.950.980.920.81
Chlorpromazine0.560.650.720.800.860.910.970.990.940.85
Trifluroperazine0.600.690.760.830.890.940.980.990.960.88

Data extracted from a study by S. Thangadurai et al.

Mobile Phase System Compositions:

  • System I: Toluene : Acetone : Ammonia (70:30:1)

  • System II: Chloroform : Acetone : Ammonia (70:30:1)

  • System III: Ethyl Acetate : Acetone : Ammonia (70:30:1)

  • System IV: Benzene : Acetone : Ammonia (70:30:1)

  • System V: Diethyl ether : Acetone : Ammonia (70:30:1)

  • System VI: Carbon tetrachloride : Acetone : Ammonia (70:30:1)

  • System VII: n-Hexane : Acetone : Ammonia (70:30:1)

  • System VIII: Petroleum ether : Acetone : Ammonia (70:30:1)

  • System IX: Cyclohexane : Acetone : Ammonia (70:30:1)

  • System X: Hexane (after in-situ acid hydrolysis)

Table 2: Rf Values and Recovery of Phenothiazines from Human Plasma. [2]

PhenothiazineMobile Phase System*Rf ValueRecovery Coefficient (%)
ChlorpromazineMethanol : n-Butanol (60:40) with 0.1 M NaBr0.4142
ThioridazineMethanol : n-Butanol (60:40) with 0.1 M NaBr0.4978
LevomepromazineMethanol : n-Butanol (60:40) with 0.1 M NaBr0.4767

*On pre-coated silica gel F254 glass plates.

Visualization and Workflow Diagrams

The following diagrams illustrate the key workflows in the TLC analysis of phenothiazines.

TLC_Workflow cluster_prep Sample & Standard Preparation cluster_tlc TLC Procedure cluster_analysis Analysis start Start prep_standard Prepare Standard Solutions start->prep_standard prep_sample Prepare Sample Solutions (e.g., from tablets or plasma) start->prep_sample spotting Spot Samples and Standards on TLC Plate prep_standard->spotting prep_sample->spotting development Develop Plate in Saturated Chamber spotting->development drying Dry the TLC Plate development->drying visualization Visualize Spots (UV Light or Spray Reagents) drying->visualization calculation Calculate Rf Values visualization->calculation quantification (Optional) Densitometric Quantification calculation->quantification end End quantification->end

Caption: General workflow for the TLC analysis of phenothiazines.

Sample_Prep_Workflow cluster_tablets From Pharmaceutical Tablets cluster_plasma From Human Plasma weigh_powder Weigh and Powder Tablets dissolve Dissolve in Methanol with Sonication weigh_powder->dissolve filter_dilute Filter and Dilute to Final Concentration dissolve->filter_dilute spotting_ready Ready for Spotting on TLC Plate filter_dilute->spotting_ready add_reagents Add NaOH, NaCl, and Dichloromethane vortex_centrifuge Vortex and Centrifuge add_reagents->vortex_centrifuge extract_evaporate Extract Organic Layer and Evaporate to Dryness vortex_centrifuge->extract_evaporate reconstitute Reconstitute in Methanol extract_evaporate->reconstitute reconstitute->spotting_ready start Sample Source start->weigh_powder start->add_reagents

Caption: Sample preparation workflows for phenothiazine analysis.

References

Synthesis and Application of 3H-Phenothiazine-Based Fluorescent Probes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and utilization of fluorescent probes based on the 3H-phenothiazine scaffold. This class of probes is of significant interest in biomedical research and drug development due to their versatile photophysical properties and their utility in sensing biologically relevant species and imaging subcellular structures.

Application Notes

This compound derivatives serve as a robust platform for the design of fluorescent probes. The core structure, with its electron-rich sulfur and nitrogen atoms, can be readily modified to tune the probe's photophysical properties, including absorption and emission wavelengths, quantum yield, and Stokes shift. These modifications also allow for the introduction of specific recognition moieties for the detection of various analytes or targeting groups for localization within specific cellular compartments.

Key Applications:

  • Sensing Reactive Oxygen Species (ROS): Phenothiazine-based probes are widely employed for the detection of ROS, such as hypochlorite (ClO⁻), which are implicated in various pathological conditions, including cancer and neurodegenerative diseases. The sulfur atom in the phenothiazine core is susceptible to oxidation by ROS, leading to a modulation of the probe's fluorescence, often resulting in a "turn-on" or ratiometric response.

  • Detection of Biologically Important Analytes: These probes have been successfully designed to detect a range of other analytes, including cyanide (CN⁻), hydrogen sulfide (H₂S), and metal ions. The sensing mechanism typically involves a specific chemical reaction between the analyte and a recognition site on the probe, which in turn alters the electronic properties of the phenothiazine fluorophore.

  • Targeted Imaging of Subcellular Organelles: By incorporating specific targeting ligands, this compound probes can be directed to various organelles, such as mitochondria and lipid droplets. This enables the study of organelle-specific processes and their role in cellular function and disease.

  • Theranostic Agents: The phenothiazine scaffold has been explored for the development of theranostic agents, which combine therapeutic and diagnostic capabilities. For instance, phenothiazine derivatives have been shown to inhibit the aggregation of β-amyloid plaques associated with Alzheimer's disease while simultaneously allowing for their fluorescent imaging.[1]

Quantitative Data of Selected this compound-Based Fluorescent Probes

The following table summarizes the key photophysical properties of representative this compound-based fluorescent probes. This data is essential for selecting the appropriate probe for a specific application and for optimizing imaging parameters.

Probe Name/ReferenceTarget Analyte/OrganelleExcitation (λex, nm)Emission (λem, nm)Quantum Yield (Φ)Stokes Shift (nm)Detection Limit
PT-BT Hypochlorite (ClO⁻) / Mitochondria----38 nM[2]
PBM Hydrazine---168 nm63.2 nM[2]
Probe for Thiophenols Thiophenols401527-1262.7 nM[3]
PTRH Zinc (Zn²⁺)-528 (off) -> 608 (on)--2.89 x 10⁻⁸ M[4]
HAB Lipid Droplet Polarity-NIR region-Significant-[5]
PTZ-SCN Copper (Cu²⁺)416604-1881.0461 x 10⁻⁸ M[6]

Experimental Protocols

Protocol 1: General Synthesis of a Mitochondria-Targeting Phenothiazine-Based Probe for Hypochlorite (PT-BT)

This protocol is based on the synthesis of PT-BT, a mitochondria-targeting fluorescent probe for the detection of hypochlorite.[2]

Materials:

  • 10-ethyl-10H-phenothiazine-3-carbaldehyde

  • 2-methyl-3-ethylbenzothiazolium iodide

  • Piperidine

  • Ethanol

  • Dichloromethane (DCM)

  • Petroleum ether

Procedure:

  • Dissolve 10-ethyl-10H-phenothiazine-3-carbaldehyde (1 equivalent) and 2-methyl-3-ethylbenzothiazolium iodide (1.2 equivalents) in ethanol.

  • Add a catalytic amount of piperidine to the solution.

  • Reflux the mixture for 8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on a silica gel column using a mixture of dichloromethane and petroleum ether as the eluent.

  • Collect the fractions containing the desired product and evaporate the solvent to obtain the purified PT-BT probe.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of a Phenothiazine-Based Probe for Lipid Droplets (HAB)

This protocol describes the synthesis of HAB, a D-π-A structure fluorescent probe for monitoring the polarity of lipid droplets.[5]

Materials:

  • 10-hexyl-10H-phenothiazine-3-carbaldehyde

  • 4-pyridine-acetonitrile

  • Piperidine

  • Ethanol

Procedure:

  • Dissolve 10-hexyl-10H-phenothiazine-3-carbaldehyde (1 equivalent) and 4-pyridine-acetonitrile (1.2 equivalents) in absolute ethanol.

  • Add a few drops of piperidine as a catalyst.

  • Heat the mixture to reflux and stir for 12 hours.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Cool the reaction mixture to room temperature and collect the resulting precipitate by filtration.

  • Wash the precipitate with cold ethanol to remove impurities.

  • Dry the solid under vacuum to yield the pure HAB probe.

  • Confirm the structure and purity of the product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanisms of action and experimental workflows for the application of this compound-based fluorescent probes.

G General Workflow for Synthesis and Application of Phenothiazine Probes cluster_synthesis Probe Synthesis cluster_application Probe Application start Starting Materials (Phenothiazine Core + Recognition Moiety) synthesis Chemical Synthesis (e.g., Condensation, Coupling) start->synthesis purification Purification (Column Chromatography) synthesis->purification characterization Characterization (NMR, MS) purification->characterization probe Purified Fluorescent Probe characterization->probe incubation Probe Incubation probe->incubation cells Live Cells / Tissue cells->incubation imaging Fluorescence Microscopy (Confocal, Two-Photon) incubation->imaging analysis Data Analysis (Intensity, Ratiometric) imaging->analysis conclusion Biological Conclusion analysis->conclusion

Caption: General workflow for the synthesis and application of phenothiazine probes.

G Signaling Pathway for a Phenothiazine-Based ROS Probe in Cancer Cells cluster_cell Cancer Cell cluster_detection Detection stimulus Cellular Stress (e.g., Drug Treatment) ros Increased ROS Production (e.g., ClO⁻) stimulus->ros oxidized_probe Oxidized Probe (High Fluorescence) ros->oxidized_probe Oxidation pathway Downstream Signaling (e.g., Apoptosis) ros->pathway probe Phenothiazine Probe (Low Fluorescence) probe->oxidized_probe fluorescence Fluorescence Signal Increase oxidized_probe->fluorescence

Caption: Mechanism of a phenothiazine-based ROS probe in cancer cells.

G Theranostic Action of a Phenothiazine Probe in Alzheimer's Disease cluster_therapeutic Therapeutic Action cluster_diagnostic Diagnostic Action abeta_mono Aβ Monomers abeta_agg Aβ Aggregates (Plaques) abeta_mono->abeta_agg Aggregation bound_probe Probe Bound to Aβ Plaques abeta_agg->bound_probe probe_thera Phenothiazine Probe probe_thera->abeta_agg Inhibition & Disaggregation probe_diag Phenothiazine Probe probe_diag->bound_probe Binding imaging NIR Fluorescence Imaging bound_probe->imaging

Caption: Dual therapeutic and diagnostic function of a phenothiazine probe for Alzheimer's.

References

Application of Phenothiazine Derivatives in Dye-Sensitized Solar Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of phenothiazine derivatives as sensitizers in dye-sensitized solar cells (DSSCs). Phenothiazine, a heterocyclic compound with a non-planar butterfly structure, serves as an excellent electron donor, making its derivatives promising candidates for efficient light harvesting and charge transfer in DSSCs.[1][2] The structural versatility of the phenothiazine core allows for fine-tuning of the photophysical and electrochemical properties of the resulting dyes, enabling the rational design of sensitizers with enhanced photovoltaic performance.[2]

Overview of Phenothiazine Dyes in DSSCs

Phenothiazine-based dyes typically follow a donor-π-acceptor (D-π-A) or a donor-acceptor (D-A) structural motif.

  • Donor (D): The phenothiazine moiety acts as the primary electron donor.[3] Its electron-rich nature is due to the presence of nitrogen and sulfur atoms in its core.[3]

  • π-Linker (π): A conjugated spacer, such as thiophene or furan, is often incorporated to modulate the electronic and photophysical properties of the dye.[4] The introduction of π-bridges can broaden the absorption spectra and increase molar extinction coefficients, leading to more efficient light harvesting.[4]

  • Acceptor (A): An electron-withdrawing group, commonly a cyanoacrylic acid or a similar anchoring group, facilitates electron injection into the semiconductor's conduction band and ensures strong adsorption onto the TiO₂ surface.[5]

The energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the dye are critical for efficient DSSC operation. The HOMO level should be more negative than the redox potential of the electrolyte (typically I⁻/I₃⁻) to ensure efficient dye regeneration, while the LUMO level should be more positive than the conduction band edge of the semiconductor (e.g., TiO₂) to facilitate electron injection.[3]

Performance of Phenothiazine-Based Dyes: A Comparative Summary

The following tables summarize the photophysical, electrochemical, and photovoltaic properties of selected phenothiazine derivatives from the literature.

Table 1: Photovoltaic Performance of Representative Phenothiazine Dyes

Dye IDJsc (mA/cm²)Voc (V)FFPCE (%)Reference
SR1 11.96--4.22[6]
SR6 + N719 (Co-sensitization) 21.63--9.77[6]
Dye 2a 17.960.700.486.22[3]
Dye 2b 11.870.630.544.22[3]
Dye 2c 12.800.700.564.80[3]
Dye 3 12.180.770.706.58[4]
Dye 13 11.10.720.756.0[4]
Dye 56 14.420.690.636.22[4]
Dye 57 14.870.780.677.71[4]
Dye 59 16.50.710.617.2[4]
NSPt-C6 14.420.690.636.22[5]

Table 2: Photophysical and Electrochemical Properties of Selected Phenothiazine Dyes

Dye IDλmax (nm)ε (10⁴ M⁻¹cm⁻¹)HOMO (eV)LUMO (eV)Reference
SR1-6 (Range) 420-600--5.75 to -6.02-3.54 to -3.77[6]
PETA ---5.28-3.01[7]
PBTA ---5.33-3.14[7]
POTA ---5.30-3.09[7]

Experimental Protocols

General Synthesis of a D-π-A Phenothiazine Dye

This protocol outlines a general multi-step synthesis for a phenothiazine-based dye with a D-π-A architecture.

Diagram of Synthetic Pathway

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Vilsmeier-Haack Formylation cluster_2 Step 3: π-Linker Introduction (e.g., Suzuki Coupling) cluster_3 Step 4: Knoevenagel Condensation Phenothiazine Phenothiazine N_Alkyl_Phenothiazine N_Alkyl_Phenothiazine Phenothiazine->N_Alkyl_Phenothiazine Alkyl Halide, Base Formyl_Phenothiazine Formyl_Phenothiazine N_Alkyl_Phenothiazine->Formyl_Phenothiazine POCl3, DMF Donor_pi Donor_pi Formyl_Phenothiazine->Donor_pi Thiophene-boronic acid, Pd catalyst, Base Final_Dye Final_Dye Donor_pi->Final_Dye Cyanoacetic acid, Piperidine G cluster_0 Photoanode Preparation cluster_1 Counter Electrode Preparation cluster_2 Cell Assembly FTO_Cleaning FTO_Cleaning TiO2_Deposition TiO2_Deposition FTO_Cleaning->TiO2_Deposition Doctor Blading Sintering Sintering TiO2_Deposition->Sintering High Temperature Dye_Sensitization Dye_Sensitization Sintering->Dye_Sensitization Immersion in Dye Solution Assembly Assembly Dye_Sensitization->Assembly Sandwich Structure FTO_Cleaning_CE FTO_Cleaning_CE Pt_Deposition Pt_Deposition FTO_Cleaning_CE->Pt_Deposition Sputtering/Platisol Pt_Deposition->Assembly Electrolyte_Injection Electrolyte_Injection Assembly->Electrolyte_Injection Vacuum Backfilling Sealing Sealing Electrolyte_Injection->Sealing Surlyn G cluster_0 Photoanode cluster_1 Electrolyte cluster_2 Cathode TiO2 TiO2 External_Circuit External Load TiO2->External_Circuit 3. Electron Transport Dye Phenothiazine Dye Dye->TiO2 2. Electron Injection Iodide I- Iodide->Dye 5. Dye Regeneration Triiodide I3- Triiodide->Iodide Pt_Cathode Pt Counter Electrode Pt_Cathode->Triiodide 4. Regeneration Light Light (hν) Light->Dye 1. Light Absorption External_Circuit->Pt_Cathode

References

High-Performance Liquid Chromatography (HPLC) for the Analysis of Phenothiazines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of phenothiazine derivatives using High-Performance Liquid Chromatography (HPLC). Phenothiazines are a class of antipsychotic drugs that require accurate and robust analytical methods for therapeutic drug monitoring, pharmacokinetic studies, and quality control of pharmaceutical formulations.

Introduction to HPLC for Phenothiazine Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of phenothiazine compounds. Its high resolution, sensitivity, and versatility make it the method of choice for analyzing these drugs in various matrices, including pharmaceutical dosage forms and biological fluids such as plasma, serum, and urine.

This application note covers several HPLC-based methods, including reversed-phase HPLC with UV detection and the more sensitive Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS).

Experimental Workflows and Logical Relationships

The following diagram illustrates the general experimental workflow for the analysis of phenothiazines by HPLC.

HPLC_Workflow General Workflow for Phenothiazine Analysis by HPLC cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Collection (Pharmaceuticals, Plasma, Urine) Pretreatment Pre-treatment (e.g., Homogenization, Centrifugation) Sample->Pretreatment Extraction Extraction (LLE, SPE, PP) Pretreatment->Extraction HPLC HPLC System Reconstitution Reconstitution in Mobile Phase Extraction->Reconstitution Reconstitution->HPLC Column Analytical Column (e.g., C18) MobilePhase Mobile Phase Delivery Detector Detection (UV or MS/MS) Chromatogram Chromatogram Acquisition Detector->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Report Data Reporting & Analysis Integration->Report

Caption: General Workflow for Phenothiazine Analysis by HPLC.

Quantitative Data Summary

The following tables summarize the quantitative data from various validated HPLC methods for the analysis of different phenothiazine compounds.

Table 1: HPLC-UV Methods for Phenothiazine Analysis

AnalyteMatrixLinearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)Recovery (%)
PromethazinePlasma0.1 - 250.10.25-
PromazinePlasma0.1 - 250.10.25-
ChlorpromazinePlasma0.1 - 250.10.25-
PerphenazineTablets6 - 140.040.12100.4
Promethazine HClSyrup2 - 100.32-99.0 - 100.3
Fluphenazine HClTablets---99.5 - 100.5
ProchlorperazineTablets5 - 500---
TrifluoperazineTablets5 - 200---

Table 2: UPLC-MS/MS Methods for Phenothiazine Analysis in Biological Fluids

AnalyteMatrixLinearity Range (ng/mL)LOD (ng/mL)LOQ (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)
FluphenazineSerum/Plasma0.2 - 12.0--< 15< 15
PerphenazineSerum/Plasma0.2 - 12.0--< 15< 15
HaloperidolSerum/Plasma1.0 - 60.0--< 15< 15
ThiothixeneSerum/Plasma1.0 - 60.0--< 15< 15

*Note: Haloperidol and Thiothixene are not phenothiazines but are often analyzed alongside them.

Detailed Experimental Protocols

Protocol 1: RP-HPLC Method for the Simultaneous Estimation of Perphenazine and Amitriptyline in Tablets

This protocol is adapted from a validated method for the quality control of pharmaceutical formulations.[1]

a. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Develosil ODS HG-5 RP C18 (150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Phosphate Buffer (0.2 M, pH 2.0) and Acetonitrile in a ratio of 64:36 (v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 265 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

b. Preparation of Solutions:

  • Phosphate Buffer (0.2 M, pH 2.0): Dissolve the appropriate amount of a phosphate salt (e.g., potassium dihydrogen phosphate) in HPLC grade water and adjust the pH to 2.0 with phosphoric acid.

  • Mobile Phase Preparation: Mix 640 mL of the Phosphate Buffer with 360 mL of Acetonitrile. Degas the mixture using an ultrasonic bath for 15 minutes and filter through a 0.45 µm membrane filter.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Perphenazine and 10 mg of Amitriptyline reference standards and transfer to a 100 mL volumetric flask. Add about 70 mL of the mobile phase, sonicate to dissolve, and then dilute to the mark with the mobile phase.

  • Sample Preparation (from tablets):

    • Weigh and finely powder 20 tablets.

    • Transfer a quantity of the powder equivalent to 10 mg of Perphenazine to a 100 mL volumetric flask.

    • Add approximately 70 mL of the mobile phase and sonicate for 30 minutes to ensure complete dissolution of the active ingredients.

    • Dilute to the mark with the mobile phase, mix well, and filter the solution through a 0.45 µm syringe filter.

c. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject 20 µL of the standard solution and record the chromatogram. The retention times should be approximately 2.1 minutes for Perphenazine and 2.8 minutes for Amitriptyline.

  • Inject 20 µL of the sample solution and record the chromatogram.

  • Calculate the amount of Perphenazine and Amitriptyline in the sample by comparing the peak areas with those of the standard.

Protocol 2: UPLC-MS/MS Method for the Determination of Fluphenazine and Perphenazine in Serum or Plasma

This protocol describes a rapid and sensitive method suitable for therapeutic drug monitoring.[2]

a. Instrumentation and Chromatographic Conditions:

  • UPLC System: Waters Acquity UPLC or equivalent.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: Waters Acquity UPLC HSS T3 (50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program: A linear gradient is typically used. Optimization is required based on the specific system.

  • Flow Rate: 0.4 - 0.6 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Column Temperature: 25°C.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS/MS Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for each analyte and internal standard must be optimized. For example:

    • Fluphenazine: 438.27 > 171.11

    • Perphenazine: 404.19 > 143.07

b. Preparation of Solutions:

  • Precipitating Reagent (Internal Standard Solution): Prepare a solution of Acetonitrile and Methanol (50:50, v/v) containing a suitable internal standard (e.g., Imipramine-D3 at 0.12 ng/µL).

  • Standard and Quality Control (QC) Samples: Prepare stock solutions of Fluphenazine and Perphenazine in methanol. Serially dilute these stock solutions with drug-free serum or plasma to prepare calibration standards and QC samples at various concentrations.

c. Sample Preparation (Protein Precipitation):

  • Pipette 100 µL of the serum or plasma sample (standard, QC, or unknown) into a microcentrifuge tube.

  • Add 300 µL of the cold precipitating reagent (containing the internal standard).

  • Vortex the mixture for 30 seconds to precipitate the proteins.

  • Centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes.

  • Carefully transfer the supernatant to an autosampler vial.

  • Inject the supernatant into the UPLC-MS/MS system.

d. Analysis Procedure:

  • Develop an acquisition method on the mass spectrometer with the optimized MRM transitions for each analyte and the internal standard.

  • Create a sequence table in the UPLC software including the calibration standards, QC samples, and unknown samples.

  • Run the sequence.

  • Process the data using the appropriate software. Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

  • Determine the concentrations of the unknown samples from the calibration curve.

Signaling Pathways and Experimental Diagrams

The following diagram illustrates the key steps in the sample preparation by protein precipitation for the UPLC-MS/MS analysis of phenothiazines in a biological matrix.

Protein_Precipitation_Workflow Protein Precipitation Workflow for Phenothiazine Analysis cluster_sample Sample Handling cluster_processing Processing cluster_analysis Analysis Sample 100 µL Serum/Plasma Sample Add_IS Add 300 µL Precipitating Reagent (Acetonitrile/Methanol with Internal Standard) Sample->Add_IS Vortex Vortex for 30 seconds Add_IS->Vortex Centrifuge Centrifuge at 10,000 x g for 10 min Vortex->Centrifuge Supernatant Transfer Supernatant to Vial Centrifuge->Supernatant Injection Inject into UPLC-MS/MS Supernatant->Injection

Caption: Protein Precipitation Workflow for Phenothiazine Analysis.

References

Troubleshooting & Optimization

Technical Support Center: 3H-Phenothiazine Degradation in Acidic Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and managing the degradation of 3H-phenothiazine in acidic environments. The information is presented in a question-and-answer format to directly address common challenges and queries encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it relate to 10H-phenothiazine?

This compound is a tautomer of the more common and stable 10H-phenothiazine. Tautomers are isomers of a compound that readily interconvert. In solution, an equilibrium exists between these forms. Due to the aromaticity of the benzene rings in the 10H form, it is generally the more prevalent tautomer. Degradation studies of phenothiazine in acidic media typically consider the overall degradation of the phenothiazine ring system, which encompasses all tautomeric forms present.

Q2: What is the primary degradation pathway for phenothiazines in acidic media?

The primary degradation pathway for phenothiazines in acidic media is oxidation. This process is often initiated by factors such as exposure to light, atmospheric oxygen, or the presence of oxidizing agents. The degradation typically proceeds through the formation of a radical cation intermediate.[1] This unstable intermediate can then react further to form more stable degradation products.

Q3: What are the major degradation products of phenothiazine in an acidic environment?

The main degradation products of phenothiazine in acidic, oxygen-saturated media are phenothiazine 5-oxide (a sulfoxide) and this compound-3-one (a phenothiazone).[2] Under certain conditions, other hydroxylated and dimeric products may also be formed. The formation of these products is often pH-dependent.

Q4: How does pH affect the degradation rate of phenothiazines?

The degradation rate of phenothiazines can be significantly influenced by the pH of the medium. For some phenothiazine derivatives, such as promethazine, the degradation rate increases with increasing pH up to a certain point (e.g., pH 5) in an oxygen-saturated medium. However, for the parent phenothiazine, the overall degradation rate appears to be relatively independent of pH up to pH 7.0.[2] It is crucial to control the pH of your experimental medium to ensure reproducible results.

Q5: What is the role of metal ions in phenothiazine degradation?

Metal ions, such as copper (II) and iron (III), can catalyze the oxidative degradation of phenothiazines. Their presence can significantly increase the rate of degradation. It is important to use high-purity solvents and reagents to minimize metal ion contamination in your experiments.

Troubleshooting Guide

Issue 1: My phenothiazine solution is degrading much faster than expected.

  • Possible Cause 1: Presence of Metal Ion Contamination.

    • Troubleshooting Step: Use metal-free water and high-purity solvents. If possible, use chelating agents like EDTA to sequester any trace metal ions.

  • Possible Cause 2: Exposure to Light.

    • Troubleshooting Step: Phenothiazines are photosensitive. Conduct all experiments in amber glassware or under light-protected conditions.

  • Possible Cause 3: High Oxygen Content in the Medium.

    • Troubleshooting Step: If studying anaerobic degradation, ensure your medium is thoroughly deoxygenated by purging with an inert gas like nitrogen or argon.

  • Possible Cause 4: Incorrect pH of the Medium.

    • Troubleshooting Step: Verify the pH of your acidic medium using a calibrated pH meter. Adjust as necessary with appropriate buffers.

Issue 2: I am having difficulty separating phenothiazine from its degradation products using HPLC.

  • Possible Cause 1: Inappropriate Mobile Phase Composition.

    • Troubleshooting Step: Adjust the ratio of your organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer. A gradient elution may be necessary to achieve good separation of compounds with different polarities.

  • Possible Cause 2: Incorrect Column Choice.

    • Troubleshooting Step: A C18 column is commonly used for phenothiazine analysis. If you are not getting good separation, consider trying a different stationary phase, such as a C8 or a phenyl column.

  • Possible Cause 3: Improper pH of the Mobile Phase.

    • Troubleshooting Step: The pH of the mobile phase can affect the retention and peak shape of ionizable compounds like phenothiazines and their degradation products. Experiment with different pH values of the aqueous component of your mobile phase.

Issue 3: I am observing multiple unexpected peaks in my chromatogram.

  • Possible Cause 1: Secondary Degradation.

    • Troubleshooting Step: Primary degradation products may themselves be unstable and degrade further into secondary products. Analyze your samples at earlier time points to identify the primary degradants.

  • Possible Cause 2: Impurities in the Starting Material.

    • Troubleshooting Step: Analyze your starting phenothiazine material to ensure its purity.

  • Possible Cause 3: Interaction with Excipients (if using a formulated product).

    • Troubleshooting Step: If you are working with a drug product, excipients in the formulation may interfere with the analysis or contribute to degradation. Analyze a placebo formulation to identify any interfering peaks.

Quantitative Data

The following table summarizes representative kinetic data for phenothiazine degradation. Please note that specific degradation rates will vary depending on the exact experimental conditions.

pHTemperature (°C)Oxidizing AgentApparent First-Order Rate Constant (k) (s⁻¹)Reference
2.025Atmospheric O₂1.5 x 10⁻⁶Fictional Data for Illustration
4.025Atmospheric O₂3.2 x 10⁻⁶Fictional Data for Illustration
2.037Atmospheric O₂4.1 x 10⁻⁶Fictional Data for Illustration
2.0250.1% H₂O₂8.9 x 10⁻⁵Fictional Data for Illustration

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound in Acidic Media

This protocol outlines a general procedure for conducting a forced degradation study to identify the degradation products of this compound under acidic conditions.

1. Materials:

  • This compound reference standard
  • Hydrochloric acid (HCl) or other suitable acid
  • High-purity water (Milli-Q or equivalent)
  • Acetonitrile (HPLC grade)
  • Methanol (HPLC grade)
  • pH meter
  • Volumetric flasks
  • Amber HPLC vials

2. Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
  • Acidic Stress:
  • In a volumetric flask, add an appropriate volume of the stock solution to a 0.1 M HCl solution to achieve a final concentration of 100 µg/mL.
  • Incubate the solution at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
  • Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
  • Before HPLC analysis, neutralize the samples with an equivalent amount of a suitable base (e.g., NaOH) and dilute with the mobile phase.
  • HPLC Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method for this compound and its Degradation Products

This protocol provides a starting point for developing an HPLC method to separate and quantify this compound and its major degradation products.

1. HPLC System and Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size
  • Mobile Phase A: 0.1% Formic acid in water
  • Mobile Phase B: Acetonitrile
  • Gradient Program: | Time (min) | %A | %B | | :--- | :- | :- | | 0 | 90 | 10 | | 20 | 10 | 90 | | 25 | 10 | 90 | | 26 | 90 | 10 | | 30 | 90 | 10 |
  • Flow Rate: 1.0 mL/min
  • Injection Volume: 10 µL
  • Column Temperature: 30 °C
  • Detection: UV at 254 nm

2. Method Validation:

  • The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. This involves running standards of this compound and its identified degradation products.

Visualizations

Degradation Pathway of Phenothiazine in Acidic Media PT Phenothiazine (10H-Tautomer) PT_3H This compound (Tautomer) PT->PT_3H Tautomerization Radical Phenothiazine Radical Cation PT->Radical -e- PT_3H->PT Tautomerization Sulfoxide Phenothiazine 5-Oxide Radical->Sulfoxide +H2O, -H+, -e- Phenothiazone This compound-3-one Radical->Phenothiazone Further Oxidation Oxidants Oxidizing Agents (O2, H2O2, Metal Ions) Oxidants->Radical Acid Acidic Media (H+) Acid->Radical

Caption: Oxidative degradation pathway of phenothiazine in acidic media.

Experimental Workflow for Phenothiazine Degradation Study cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Results and Interpretation Stock Prepare Phenothiazine Stock Solution Stress Induce Stress (Acid, Oxidant, Light) Stock->Stress Sample Collect Samples at Time Intervals Stress->Sample HPLC HPLC Analysis Sample->HPLC Data Data Acquisition and Processing HPLC->Data Kinetics Determine Degradation Kinetics Data->Kinetics Products Identify Degradation Products Data->Products Pathway Elucidate Degradation Pathway Kinetics->Pathway Products->Pathway

References

Technical Support Center: pH-Dependent Stability of Phenothiazine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the pH-dependent stability of phenothiazine derivatives.

Frequently Asked Questions (FAQs)

Q1: Why is the pH of the solution critical for the stability of phenothiazine derivatives?

A1: The stability of phenothiazine derivatives is significantly influenced by the pH of the solution. The tricyclic phenothiazine nucleus is susceptible to oxidation, primarily at the sulfur atom, to form sulfoxide and sulfone derivatives. This oxidation process can be catalyzed by changes in pH. At certain pH values, the rate of oxidation increases, leading to the degradation of the active pharmaceutical ingredient (API) and a potential loss of therapeutic efficacy. Furthermore, extreme pH conditions (highly acidic or alkaline) can promote hydrolysis of the side chain, contributing to degradation.

Q2: What are the primary degradation products of phenothiazine derivatives in aqueous solutions?

A2: The most common degradation products of phenothiazine derivatives in aqueous solutions are the corresponding sulfoxides. This is due to the oxidation of the sulfur atom in the phenothiazine ring. For example, chlorpromazine is oxidized to chlorpromazine sulfoxide.[1] Under certain conditions, further oxidation to the sulfone can occur. Other potential degradation products can arise from the cleavage or modification of the side chain, especially under harsh acidic or basic conditions. N-demethylated metabolites and ring-hydroxylated metabolites have also been identified.[2]

Q3: How does the chemical structure of a phenothiazine derivative influence its pH-dependent stability?

A3: The nature of the substituents on the phenothiazine ring and the side chain plays a crucial role in the molecule's stability. For instance, electron-withdrawing groups on the phenothiazine ring can affect the electron density at the sulfur atom, thereby influencing its susceptibility to oxidation. The structure of the side chain can also impact stability, with different side chains exhibiting varying degrees of susceptibility to hydrolysis at different pH values. Studies have shown that triflupromazine hydrochloride and chlorpromazine hydrochloride are generally more stable than promazine hydrochloride at their respective pH of maximum stability.[3]

Q4: What is the optimal pH range for storing solutions of phenothiazine derivatives?

A4: The optimal pH for maximum stability varies among different phenothiazine derivatives. Generally, a slightly acidic pH is preferred for many phenothiazine salts in aqueous solutions to maintain their solubility and minimize oxidation. It is crucial to determine the specific pH-stability profile for each derivative. For instance, some studies indicate that the stability of chlorpromazine hydrochloride is slightly higher in a phosphate buffer compared to a citric acid-phosphate buffer.[3]

Q5: Can buffer components affect the stability of phenothiazine derivatives?

A5: Yes, buffer components can influence the stability of phenothiazine derivatives beyond just controlling the pH. Some buffer species can catalyze degradation reactions or interact with the phenothiazine molecule. For example, the stability of promazine and triflupromazine hydrochlorides is reportedly slightly higher in a citric acid-phosphate buffer system compared to a Sørensen's phosphate buffer.[3] It is therefore essential to select an appropriate buffer system and to evaluate its potential impact on the stability of the specific phenothiazine derivative being studied.

Troubleshooting Guides

Issue 1: Rapid degradation of the phenothiazine derivative is observed during an experiment.

Possible Cause Troubleshooting Step
Inappropriate pH of the medium Verify the pH of all solutions and buffers used in the experiment. Adjust the pH to the known optimal range for the specific phenothiazine derivative. If the optimal pH is unknown, conduct a preliminary pH-stability study.
Exposure to light Phenothiazines are sensitive to light (photosensitive).[4] Protect all solutions from light by using amber-colored glassware or by wrapping the containers in aluminum foil. Perform experimental manipulations under low-light conditions whenever possible.
Presence of oxidizing agents Ensure that all reagents and solvents are free from peroxides and other oxidizing impurities. Use freshly prepared solutions and high-purity solvents. Consider deaerating solutions to remove dissolved oxygen.
Elevated temperature Maintain the experimental temperature as low as reasonably possible, within the constraints of the protocol. Avoid unnecessary exposure of the solutions to high temperatures.
Incompatible buffer components If using a buffer, investigate whether any of its components are known to catalyze the degradation of phenothiazines. Consider switching to an alternative buffer system.

Issue 2: Inconsistent or non-reproducible results in stability assays.

Possible Cause Troubleshooting Step
Inaccurate pH measurement Calibrate the pH meter before each use with fresh, certified buffer standards. Ensure the pH electrode is clean and properly maintained.
Variability in solution preparation Standardize the procedure for preparing all solutions, including the order of addition of reagents and the mixing process. Use calibrated volumetric glassware.
Inadequate control of temperature Use a calibrated thermostat-controlled water bath or incubator to maintain a constant temperature throughout the experiment.
Sample handling inconsistencies Ensure that all samples are handled identically, including the duration of exposure to light and air.
Analytical method variability Validate the analytical method used for quantifying the phenothiazine derivative and its degradation products. Ensure the method is robust and that system suitability parameters are met during each analytical run.

Data Presentation

Table 1: pH-Dependent Stability of Selected Phenothiazine Derivatives (Qualitative Summary)

Phenothiazine DerivativeAcidic pH (1-3)Neutral pH (6-8)Alkaline pH (9-11)
Chlorpromazine HCl Generally more stable than at alkaline pH.Moderate stability. Susceptible to oxidation.Increased rate of degradation, primarily oxidation to sulfoxide.[1]
Triflupromazine HCl Generally considered more stable than promazine at its pH of maximum stability.[3]Susceptible to degradation.Increased degradation rate.
Promazine HCl Less stable compared to chlorpromazine and triflupromazine at their optimal pH.[3]Prone to oxidation.Significant degradation.

Note: The stability of phenothiazine derivatives is highly dependent on the specific conditions of the study, including temperature, light exposure, and the presence of other excipients. The information in this table provides a general trend. For precise quantitative data, it is recommended to consult specific stability studies or conduct experiments under your specific conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study - Hydrolytic Degradation

This protocol outlines the procedure for investigating the stability of a phenothiazine derivative under acidic and basic conditions.

Objective: To evaluate the susceptibility of a phenothiazine derivative to acid and base hydrolysis.

Materials:

  • Phenothiazine derivative (e.g., Chlorpromazine HCl)

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • High-purity water

  • pH meter

  • Volumetric flasks and pipettes

  • Thermostatically controlled water bath

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the phenothiazine derivative in high-purity water at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • In separate volumetric flasks, add a known volume of the stock solution to 0.1 M HCl and 1 M HCl to achieve the desired final concentration.

    • Incubate the solutions at a controlled temperature (e.g., 60°C) for a specified period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with an appropriate amount of NaOH, and dilute it with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • In separate volumetric flasks, add a known volume of the stock solution to 0.1 M NaOH and 1 M NaOH to achieve the desired final concentration.

    • Incubate the solutions at a controlled temperature (e.g., 60°C) for the same time points as the acid hydrolysis.

    • At each time point, withdraw an aliquot, neutralize it with an appropriate amount of HCl, and dilute it with the mobile phase for HPLC analysis.

  • Control Sample: Prepare a control sample by diluting the stock solution with high-purity water and storing it under the same temperature conditions.

  • HPLC Analysis: Analyze the samples at each time point by a validated stability-indicating HPLC method to determine the percentage of the remaining phenothiazine derivative and the formation of any degradation products.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop and validate an HPLC method capable of separating the intact phenothiazine derivative from its potential degradation products.

Typical HPLC Parameters:

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized for adequate separation.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV-Vis detector at a wavelength where the phenothiazine derivative and its major degradation products have significant absorbance (e.g., around 254 nm).

  • Column Temperature: Maintained at a constant temperature (e.g., 30°C) to ensure reproducibility.

Method Validation (as per ICH guidelines):

  • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products, impurities, and excipients. This is typically achieved by analyzing stressed samples from forced degradation studies.

  • Linearity: Establish a linear relationship between the concentration of the analyte and the detector response over a defined range.

  • Accuracy: Determine the closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies of spiked samples.

  • Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability and intermediate precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Robustness: Evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Phenothiazine Stock Solution acid Acidic Solution (HCl) base Alkaline Solution (NaOH) oxidative Oxidative Solution (H2O2) photolytic Light Exposure hydrolysis Hydrolytic Stress acid->hydrolysis base->hydrolysis oxidation Oxidative Stress oxidative->oxidation photolysis Photolytic Stress photolytic->photolysis hplc Stability-Indicating HPLC hydrolysis->hplc oxidation->hplc photolysis->hplc quantification Quantification of Parent Drug & Degradants hplc->quantification kinetics Degradation Kinetics Calculation quantification->kinetics

Caption: Experimental workflow for forced degradation studies of phenothiazine derivatives.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular dopamine Dopamine d2r Dopamine D2 Receptor (GPCR) dopamine->d2r Binds g_protein Gi/o Protein d2r->g_protein Activates phenothiazine Phenothiazine Derivative phenothiazine->d2r Blocks (Antagonist) ac Adenylyl Cyclase g_protein->ac Inhibits camp cAMP ac->camp Decreases production of pka Protein Kinase A camp->pka Reduced activation of response Cellular Response (Altered Neuronal Activity) pka->response Leads to

Caption: Antagonistic action of phenothiazine derivatives on the Dopamine D2 receptor signaling pathway.

References

Oxidation of phenothiazines during experimental sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the oxidation of phenothiazines during experimental sample preparation. It is intended for researchers, scientists, and drug development professionals to help ensure sample integrity and obtain accurate analytical results.

Frequently Asked Questions (FAQs)

Q1: What is phenothiazine oxidation and why is it a concern?

Phenothiazines are highly susceptible to oxidation, primarily at the sulfur atom within their tricyclic structure.[1] This process can lead to the formation of various byproducts, including sulfoxides, N-oxides, and cation radicals.[2][3] This chemical degradation is a significant concern as it compromises the integrity of the sample, leading to inaccurate or unreliable results in quantitative and qualitative analyses. The formation of these extraneous products can complicate chromatographic separation and quantification of the parent drug.[2][4]

Q2: What are the primary factors that promote phenothiazine oxidation?

Several environmental and experimental factors can induce or accelerate the oxidation of phenothiazines:

  • Exposure to Air and Light: Phenothiazines are known to be sensitive to both atmospheric oxygen and light, which can catalyze oxidative degradation.[5][6]

  • pH and Buffer Systems: The stability of phenothiazines is highly dependent on the pH of the solution.[7] Acidic or basic conditions can promote different degradation pathways, including oxidation.[8][9] The choice of buffer system can also influence stability.[7]

  • Sample Preparation Techniques: Certain analytical procedures, particularly solid-phase extraction (SPE) with specific elution solvents, have been shown to induce significant oxidation.[2][4]

  • Presence of Oxidizing Agents or Metal Ions: Phenothiazines readily react with strong oxidizing agents.[6] The presence of certain metal ions can also catalyze oxidation reactions.[2][10]

  • Temperature: Elevated temperatures can increase the rate of chemical degradation.[11]

Q3: What are the common oxidation products I should look for?

The most frequently observed oxidation products are the corresponding sulfoxides, formed by the addition of an oxygen atom to the sulfur in the phenothiazine ring.[2][12] Other common byproducts include N-oxides and cation radical intermediates.[2][3] In the presence of UVA light, stable photoproducts can also form, which may include dechlorinated derivatives or N-oxides, and these products can themselves be phototoxic.[13]

Q4: How can I minimize oxidation during sample storage?

Proper storage is critical to maintaining the stability of phenothiazine samples.

  • Solid Compounds: Store in a cool, dry, and well-ventilated area. Keep containers tightly closed and protected from air and light.[6]

  • Solutions: Prepare solutions fresh when possible. If storage is necessary, keep solutions at a low temperature in a dark place, such as in a refrigerator or freezer, using amber vials or containers wrapped in aluminum foil to protect from light.[12][14] Using airtight containers can help prevent degradation from atmospheric oxygen.[15]

Troubleshooting Guide

Problem: I am observing unexpected peaks in my chromatogram (e.g., HPLC, UPLC).
  • Possible Cause: The extraneous peaks are likely oxidation products of the parent phenothiazine, such as sulfoxide or N-oxide metabolites, formed during sample preparation.[2][4] This is a known issue, particularly when using solid-phase extraction (SPE) with elution solvents like ethyl acetate:isopropanol:ammonium hydroxide.[2]

  • Troubleshooting Steps:

    • Confirm Product Identity: Use a high-resolution mass spectrometry technique, such as UPLC-qTOF-MS, to obtain accurate mass measurements of the extraneous peaks and confirm if they correspond to known oxidation products.[4]

    • Modify Extraction Protocol: The sample preparation method significantly influences the extent of oxidation.[2][4] Consider the alternatives outlined in the table below.

    • Use Additives: For some applications, the addition of antioxidants like ascorbic acid or reduced glutathione can help prevent oxidation by reducing the reactive cation radical intermediate back to its parent form.[3]

Problem: My quantitative results are inconsistent and show low analyte recovery.
  • Possible Cause: The loss of the parent analyte is likely due to degradation caused by a suboptimal pH environment. Phenothiazine stability is strongly influenced by the pH of the solution.[7][8]

  • Troubleshooting Steps:

    • Optimize pH: Investigate the stability of your specific phenothiazine derivative at different pH values to determine the range of maximum stability.

    • Select an Appropriate Buffer: The choice of buffer can impact stability. For example, chlorpromazine hydrochloride is more stable in a Sörensen's phosphate buffer, whereas promazine hydrochloride and triflupromazine hydrochloride show better stability in a McIlvaine's citric acid-phosphate buffer.[7]

    • Avoid Harsh Conditions: Be aware that certain conditions can cause unintended reactions. For instance, alkaline extraction methods should be avoided when analyzing for chlorpromazine N-oxide, as these conditions can reduce it back to chlorpromazine.[2]

Visual Guides and Workflows

G Phenothiazine Phenothiazine Radical Cation Radical Phenothiazine->Radical - e⁻ Dication Dication Radical->Dication - e⁻ Sulfoxide Sulfoxide Dication->Sulfoxide + H₂O - 2H⁺

Caption: Simplified pathway of phenothiazine oxidation.

G start Problem: Unexpected Chromatographic Peaks confirm 1. Confirm Identity: Analyze with UPLC-qTOF-MS start->confirm check Are extraneous peaks oxidation products? confirm->check modify 2. Modify Sample Prep Protocol check->modify Yes other Investigate Other Degradation Pathways check->other No option1 A. Change SPE Elution Solvent modify->option1 option2 B. Switch to FPTE (no evaporation step) modify->option2 reanalyze 3. Re-analyze Sample option1->reanalyze option2->reanalyze end Problem Resolved reanalyze->end

Caption: Troubleshooting workflow for suspected sample oxidation.

Data and Protocols

Quantitative Data

The choice of sample preparation methodology has a direct and significant impact on the degree of phenothiazine oxidation. The following table summarizes findings on how different extraction techniques affect analyte stability.

Table 1: Influence of Sample Preparation Method on Phenothiazine Oxidation

Method Elution / Solvent System Key Observation Reference
Mixed-Mode Solid-Phase Extraction (SPE) Ethyl acetate:isopropanol:ammonium hydroxide (80:17:3) Significant oxidation of promethazine and chlorpromazine to their sulfoxide and N-oxide metabolites was observed. [2][4]
Mixed-Mode Solid-Phase Extraction (SPE) Dichloromethane:isopropanol:ammonium hydroxide Evaluated as an alternative to reduce oxidation compared to the ethyl acetate-based system. [2][4]
Filtration/Pass-Through Extraction (FPTE) With an evaporation step Some level of oxidation was still observed. [2]

| Filtration/Pass-Through Extraction (FPTE) | Without an evaporation step | This was the only method evaluated that did not induce any measurable oxidation of the analytes. |[2][4] |

Experimental Protocols
Protocol 1: Recommended Sample Preparation via Filtration/Pass-Through Extraction (FPTE) to Minimize Oxidation

This protocol is based on a method demonstrated to prevent the measurable oxidation of promethazine and chlorpromazine during extraction from biological samples.[2][4] The critical step is the avoidance of solvent evaporation, which can concentrate reactants and accelerate degradation.

Objective: To extract phenothiazines from a biological matrix with minimal induced oxidation.

Materials:

  • FPTE cartridges suitable for basic drugs.

  • Appropriate organic solvents for elution (e.g., dichloromethane, isopropanol).

  • Ammonium hydroxide (if needed for pH adjustment).

  • Vortex mixer.

  • Centrifuge.

  • Autosampler vials for analysis.

Methodology:

  • Sample Pre-treatment: Prepare the biological sample (e.g., whole blood, plasma, tissue homogenate) according to your established laboratory procedures. This may include protein precipitation, dilution, or pH adjustment.

  • Cartridge Conditioning: Condition the FPTE cartridge according to the manufacturer's instructions.

  • Sample Loading: Load the pre-treated sample onto the conditioned FPTE cartridge. Allow the sample to pass through the sorbent bed, either by gravity or gentle positive pressure.

  • Washing (Optional): If necessary, wash the cartridge with a weak solvent to remove potential interferences. Ensure the wash solvent does not elute the target analytes.

  • Elution: Elute the phenothiazines from the cartridge using an appropriate elution solvent system (e.g., dichloromethane:isopropanol:ammonium hydroxide). Collect the eluate directly into a clean tube or autosampler vial.

  • Final Step (Crucial): Do not evaporate the solvent. The eluate should be directly analyzed by an appropriate technique (e.g., UPLC-PDA, LC-MS). This avoidance of the "dry-down" step is key to preventing oxidation.[2][4]

  • Analysis: Inject the collected eluate into the analytical instrument for quantification.

References

Optimizing reaction conditions for 3H-phenothiazine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the synthesis of 3H-phenothiazine and its derivatives. It includes troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to aid in reaction optimization.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound and its derivatives.

Q1: I am observing low yields and a significant amount of a major byproduct in my synthesis of a phenothiazine derivative involving a Thorpe-Ziegler cyclization. How can I improve this?

A1: A common issue in base-promoted Thorpe-Ziegler cyclizations for phenothiazine derivative synthesis is a side reaction leading to the elimination of the phenothiazine moiety. This is particularly prevalent when using strong nucleophilic bases like potassium hydroxide (KOH) at elevated temperatures.

Troubleshooting Steps:

  • Choice of Base: Switch from a nucleophilic base (like KOH or NaOH) to a non-nucleophilic base. Sodium hydride (NaH) or potassium tert-butoxide (t-BuONa) are effective alternatives that minimize the elimination side reaction.

  • Reaction Temperature: Lower the reaction temperature significantly. Performing the reaction at 0–5 °C has been shown to suppress the elimination pathway and favor the desired cyclization.

  • Solvent Selection: Use an anhydrous polar aprotic solvent. Anhydrous N,N-dimethylacetamide (DMAc) is a suitable choice that can improve the reaction's efficiency.

By implementing these changes, you can expect a significant increase in the yield of your target heterodimer.

Q2: During the classical synthesis of phenothiazine from diphenylamine and sulfur, the reaction is vigorous and difficult to control. Are there ways to moderate it?

A2: The reaction of diphenylamine and sulfur can be highly exothermic with rapid evolution of hydrogen sulfide gas.

Troubleshooting Steps:

  • Catalyst Choice: The choice of catalyst can influence the reaction rate. While anhydrous aluminum chloride is effective, iodine can also be used as a catalyst and may offer a more controlled reaction.

  • Temperature Control: Careful temperature management is crucial. The reaction typically initiates around 140-150°C. If the reaction becomes too vigorous, slightly lowering the temperature can help to control the rate of hydrogen sulfide evolution. Once the initial vigorous phase has subsided, the temperature can be raised to around 160°C to ensure the reaction goes to completion.

  • Safety Precautions: Due to the evolution of toxic hydrogen sulfide gas, this reaction must be performed in a well-ventilated fume hood.

Q3: I am struggling with the N-acylation of phenothiazine and getting low yields. What conditions can I optimize?

A3: The N-acylation of phenothiazine can be optimized by carefully selecting the reagents, solvent, and reaction conditions.

Troubleshooting Steps:

  • Solvent-Free Approach: For N-acetylation, a highly efficient method is a solid-phase, solvent-free reaction. Grinding acetic acid, phosphorus pentachloride, and phenothiazine together at room temperature can yield N-acetylphenothiazine in as high as 95%.[1]

  • Base and Solvent System: For other N-acylations, the choice of base and solvent is critical. The use of sodium hydride (NaH) as a base in a solvent like refluxing N,N-dimethylformamide (DMF) has been shown to be effective for N-phosphorylation, yielding up to 52%.[2] In contrast, using NaH in refluxing toluene resulted in a much lower yield of 15%.[2]

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly improve yields and reduce reaction times for N-alkylation reactions, which are related to N-acylation.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data for different synthetic routes to phenothiazine and its derivatives, allowing for easy comparison of reaction conditions.

Table 1: N-Acylation of Phenothiazine

Acylating AgentCatalyst/BaseSolventTemperatureYield (%)Reference
Acetic AcidPhosphorus PentachlorideSolvent-freeRoom Temp>95%[1]
Diethyl ChlorophosphateNaHDMFReflux52%[2]
Diethyl ChlorophosphateNaHTolueneReflux15%[2]

Table 2: Synthesis of Phenothiazine Derivatives via Thorpe-Ziegler Cyclization

BaseSolventTemperature (°C)OutcomeReference
KOHMethanolHeatingSignificant elimination of phenothiazine[3]
t-BuONaAnhydrous DMAc0-5Minimized side reaction, increased yield[3]
NaHAnhydrous DMAc0-5Minimized side reaction, increased yield[3]

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis of this compound and its derivatives.

Protocol 1: Classical Synthesis of Phenothiazine

  • Materials: Diphenylamine, sulfur, and anhydrous aluminum chloride.

  • Procedure:

    • In a suitable reaction vessel, combine 22g of diphenylamine, 8.2g of sulfur, and 3.2g of anhydrous aluminum chloride.

    • Heat the mixture to 140-150°C. The reaction will begin with the rapid evolution of hydrogen sulfide gas.

    • Maintain the temperature, and if the reaction becomes too vigorous, lower the temperature slightly to control the rate.

    • Once the initial vigorous reaction has subsided, raise the temperature to 160°C for a period to ensure the reaction is complete.

    • Allow the molten mixture to cool and solidify.

    • Grind the solid product and extract it first with water and then with dilute alcohol to remove impurities.

    • The remaining residue is nearly pure phenothiazine.

    • The product can be further purified by recrystallization from alcohol.

Protocol 2: Solvent-Free N-Acetylation of Phenothiazine

  • Materials: Acetic acid, phosphorus pentachloride, and phenothiazine.

  • Procedure:

    • In a reaction container, add acetic acid and phosphorus pentachloride in a molar ratio of approximately 1:1.

    • Grind the two reagents together evenly.

    • Add phenothiazine to the mixture, with the molar ratio of acetic acid to phenothiazine being between 1:1 and 1.2:1.

    • Continue to grind the mixture until the phenothiazine has completely reacted.

    • Let the product stand, then wash it with water and perform suction filtration.

    • Dry the filter cake and recrystallize to obtain pure N-acetylphenothiazine.[1]

Protocol 3: Optimized Synthesis of Phenothiazine Derivatives via Thorpe-Ziegler Cyclization

  • Materials: N-(chloroacetyl)phenothiazine, a suitable 2-thioxo-3-cyanopyridine or -quinoline, and sodium hydride (NaH) or potassium tert-butoxide (t-BuONa).

  • Procedure:

    • Dissolve the N-(chloroacetyl)phenothiazine and the 2-thioxo-3-cyanopyridine or -quinoline in anhydrous N,N-dimethylacetamide (DMAc).

    • Cool the reaction mixture to 0-5°C in an ice bath.

    • Slowly add the non-nucleophilic base (NaH or t-BuONa) to the cooled mixture while stirring.

    • Maintain the reaction at 0-5°C and monitor its progress by a suitable method (e.g., TLC).

    • Upon completion, quench the reaction and perform a standard aqueous workup.

    • Purify the product by a suitable method, such as column chromatography.

Visualizations

The following diagrams illustrate key workflows and relationships in the synthesis of this compound.

G General Workflow for Phenothiazine Synthesis start Starting Materials (e.g., Diphenylamine, Sulfur) reaction Reaction (e.g., Heating with Catalyst) start->reaction workup Workup (e.g., Extraction, Washing) reaction->workup purification Purification (e.g., Recrystallization, Chromatography) workup->purification product Final Product (this compound) purification->product

Caption: General workflow for the synthesis of this compound.

G Troubleshooting Phenothiazine Elimination start Low Yield and Phenothiazine Elimination Side Product Observed check_base Is a strong nucleophilic base (e.g., KOH) being used? start->check_base check_temp Is the reaction run at elevated temperature? check_base->check_temp Yes end Improved Yield of Desired Product check_base->end No solution_base Switch to a non-nucleophilic base (e.g., NaH, t-BuONa) check_temp->solution_base Yes check_temp->end No solution_temp Lower reaction temperature to 0-5 °C solution_base->solution_temp solution_temp->end

Caption: Decision tree for troubleshooting phenothiazine elimination.

G Reaction Conditions vs. Product Outcome high_temp High Temperature elimination Phenothiazine Elimination (Side Reaction) high_temp->elimination strong_base Strong Nucleophilic Base (e.g., KOH) strong_base->elimination low_temp Low Temperature (0-5 °C) desired_product Desired Cyclized Product low_temp->desired_product non_nucleophilic_base Non-nucleophilic Base (e.g., NaH, t-BuONa) non_nucleophilic_base->desired_product

Caption: Relationship between reaction conditions and product formation.

References

Technical Support Center: Microwave-Assisted Phenothiazine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the yield of microwave-assisted phenothiazine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using microwave assistance for phenothiazine synthesis compared to conventional heating methods?

Microwave-assisted organic synthesis (MAOS) offers several key advantages over traditional methods for phenothiazine synthesis:

  • Reduced Reaction Times: Microwave irradiation provides rapid and uniform heating, which significantly accelerates reaction rates.[1] This can reduce reaction times from hours to minutes.

  • Improved Yields: The efficient heating and controlled reaction environment often lead to higher product yields.[1]

  • Enhanced Purity: The minimization of side reactions under microwave conditions can result in a cleaner product with higher purity.[1]

  • Energy Efficiency: Microwave synthesis is a more sustainable method as it generally requires less energy input.[1]

  • Environmentally Friendly: This method can often be performed under solvent-free or "dry media" conditions, reducing the use of hazardous solvents.[2]

Q2: What are the common synthetic routes for microwave-assisted phenothiazine synthesis?

The most common routes adapted for microwave-assisted synthesis include:

  • Thionation of Diphenylamines: This is a classical method involving the ring closure of a diphenylamine derivative using elemental sulfur and a catalyst like iodine. Microwave irradiation makes this process cleaner and more efficient.

  • N-Alkylation of Phenothiazine: For the synthesis of N-substituted phenothiazine derivatives, microwave assistance can effectively replace strong bases like sodium amide (NaNH2), leading to a safer and often more efficient process.[3]

  • Smiles Rearrangement: This intramolecular nucleophilic aromatic substitution can be facilitated by microwave heating to produce various phenothiazine derivatives.[2]

Q3: How do I choose the right solvent for my microwave-assisted phenothiazine synthesis?

The choice of solvent is critical and depends on the specific reaction. For some reactions, solvent-free ("dry media") conditions are possible and environmentally preferable.[2][4] When a solvent is necessary, consider the following:

  • Dielectric Properties: Solvents with high dielectric constants absorb microwave energy more efficiently, leading to faster heating.

  • Boiling Point: The reaction temperature is limited by the boiling point of the solvent in a closed-vessel system. High-boiling point solvents like DMF can be used, but care must be taken to manage pressure.

  • Solubility: The reactants must be sufficiently soluble in the chosen solvent at the reaction temperature.

  • Reactivity: The solvent should be inert under the reaction conditions to avoid unwanted side reactions.

In some cases, a few drops of a high-dielectric solvent like DMF can be added to a reaction mixture to facilitate heating.[3]

Troubleshooting Guide

Low Yield
Potential Cause Troubleshooting Steps
Suboptimal Microwave Parameters - Power: Start with a moderate power setting and gradually increase it. Very high power can lead to localized overheating and degradation. - Temperature: Ensure the reaction reaches and maintains the optimal temperature. Use a fiber optic probe for accurate temperature monitoring. - Time: Monitor the reaction progress using TLC to determine the optimal irradiation time. Prolonged exposure can lead to decomposition.
Inefficient Reagent Mixing - Ensure reagents are well-grinded and thoroughly mixed, especially in "dry media" syntheses.[2] - For liquid-phase reactions, ensure adequate stirring if your microwave reactor has this capability.
Incorrect Stoichiometry or Catalyst Amount - Re-verify the molar ratios of your reactants. For thionation, a common ratio is 10 mmol of the biphenyl derivative to 20 mmol of sulfur.[2] - For reactions requiring a catalyst like iodine, a typical amount is 1% by weight of the reaction mixture.[2]
Inappropriate Solvent or Base - If using a solvent, ensure it has suitable dielectric properties to absorb microwave energy effectively. - For N-alkylation, the choice of base is critical. While NaH can be used, bases like Na2CO3 have also been employed successfully under microwave conditions.[3][5] The base strength should be matched to the specific reaction.
Presence of Impurities or Water - Use high-purity reagents and solvents. - For "dry media" reactions, ensure the solid support (e.g., silica gel, alumina) is thoroughly dried before use, for instance, by microwave irradiation.[4]
Formation of Side Products/Impurities
Potential Cause Troubleshooting Steps
Overheating or Prolonged Reaction Time - Reduce the microwave power or the final reaction temperature. - Optimize the reaction time by monitoring with TLC and stopping the reaction once the starting material is consumed.
Oxidation of the Phenothiazine Ring - If the reaction is open to the atmosphere, consider running it under an inert atmosphere (e.g., nitrogen or argon).
Formation of Alkene Byproducts in N-alkylation - This can occur with strong bases. Using a milder base compatible with microwave conditions may reduce this side reaction.[3]
Multiple Products in Smiles Rearrangement - The Smiles rearrangement can sometimes yield isomeric products. The reaction conditions (base, solvent, temperature) can influence the regioselectivity. Careful optimization of these parameters is necessary.

Quantitative Data Summary

The following tables provide a summary of reaction conditions and yields for different microwave-assisted phenothiazine synthesis methods.

Table 1: Thionation of Biphenylamines

Biphenylamine DerivativeMicrowave ConditionsCatalystSolvent/SupportTimeYieldReference
Substituted BiphenylamineIntermittent irradiation (30s intervals)Iodine (1%)None ("dry media")8-10 minNot specified[2]

Table 2: N-Alkylation of Phenothiazines

Phenothiazine DerivativeAlkylating AgentBaseSolventMicrowave PowerTimeYieldReference
2-methylthio-10H-phenothiazine3-chloropropanolNa2CO3DMF800 W1 h25%[3]
Intermediate from aboveUracilNa2CO3DMF800 W1 h67%[3]
PhenothiazineDiethyl phosphiteK2CO3Not specifiedNot specifiedNot specified80% (N-ethylated product)[5]

Experimental Protocols

Protocol 1: General Procedure for Microwave-Assisted Thionation of a Diphenylamine Derivative
  • Preparation: In a suitable microwave-safe vessel, thoroughly grind and mix the diphenylamine derivative (10 mmol), powdered sulfur (20 mmol), and iodine (1% of the total reaction mixture weight).[2]

  • Microwave Irradiation: Place the vessel in the microwave reactor and irradiate intermittently (e.g., 30-second intervals) for a total of 8-10 minutes.[2] Monitor the reaction progress by TLC.

  • Work-up: After cooling, wash the resulting solid repeatedly with distilled water, followed by a small amount of cold alcohol.

  • Purification: Dry the crude product and recrystallize from a suitable solvent, such as methanol, to obtain the pure phenothiazine derivative.[2]

Protocol 2: General Procedure for Microwave-Assisted N-Alkylation
  • Preparation: To a microwave-safe vial, add the phenothiazine derivative, the alkylating agent, a suitable base (e.g., Na2CO3), and a minimal amount of a high-boiling point solvent with good dielectric properties (e.g., DMF).[3]

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate at a set power (e.g., 800 W) and temperature for a specified time (e.g., 1 hour).[3] The optimal time should be determined by monitoring the reaction via TLC.

  • Work-up: After the reaction is complete and the vessel has cooled, the work-up procedure will depend on the specific product. It may involve extraction with an organic solvent and washing with water.

  • Purification: The crude product is typically purified by silica gel column chromatography.[3]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification prep Mix Reactants: - Diphenylamine Derivative - Sulfur - Iodine (Catalyst) mw Microwave Irradiation (e.g., 8-10 mins) prep->mw monitor Monitor with TLC mw->monitor Periodically monitor->mw Incomplete wash Wash with Water and Alcohol monitor->wash Complete recrystallize Recrystallize wash->recrystallize product Pure Phenothiazine recrystallize->product

Caption: Workflow for Microwave-Assisted Thionation of Diphenylamines.

troubleshooting_yield start Low Yield Observed q1 Are Microwave Parameters Optimized? start->q1 a1_yes Adjust Power, Temperature, or Time q1->a1_yes No q2 Is Reagent Mixing Adequate? q1->q2 Yes a1_yes->q2 a2_yes Ensure Homogeneous Mixture q2->a2_yes No q3 Is Stoichiometry Correct? q2->q3 Yes a2_yes->q3 a3_yes Verify Molar Ratios and Catalyst Amount q3->a3_yes No q4 Are Reagents/Solvents Pure and Dry? q3->q4 Yes a3_yes->q4 a4_yes Use High-Purity Materials and Dry Support q4->a4_yes No end_node Yield Improved q4->end_node Yes a4_yes->end_node

Caption: Troubleshooting Logic for Low Yield Issues.

References

Technical Support Center: Synthesis of 3H-Phenothiazine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 3H-phenothiazine derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format, complete with experimental protocols and data to help you navigate potential challenges in your synthetic routes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. My reaction to N-alkylate a phenothiazine is giving low yields and a significant amount of a byproduct. What could be the issue?

Answer:

A common side reaction in the N-alkylation of phenothiazines, particularly when using strong bases like potassium hydroxide (KOH) at elevated temperatures, is the elimination of the phenothiazine moiety itself. This leads to the formation of unsubstituted phenothiazine as a major byproduct, significantly reducing the yield of your desired N-alkylated product.

Troubleshooting:

  • Symptom: Low yield of the N-alkylated product and the presence of a significant amount of a byproduct identified as unsubstituted phenothiazine in your crude NMR or LC-MS.

  • Likely Cause: Base-promoted elimination of the phenothiazine group, especially under harsh reaction conditions (e.g., high temperature, strong nucleophilic base).

  • Recommended Solution: Optimize your reaction conditions to favor the desired substitution over elimination. This can be achieved by:

    • Lowering the reaction temperature: Conduct the reaction at a lower temperature, for example, between 0-5 °C.[1]

    • Using a non-nucleophilic base: Switch from a strong, nucleophilic base like KOH to a non-nucleophilic base such as sodium hydride (NaH) or sodium tert-butoxide (t-BuONa).[1]

    • Choosing an appropriate solvent: Use an anhydrous, non-nucleophilic solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).

Below is a comparative table illustrating the effect of reaction conditions on the yield of a target N-substituted phenothiazine derivative.

BaseTemperature (°C)SolventPredominant Outcome
KOHRefluxEthanolSignificant elimination of phenothiazine
NaH0 - 5Anhydrous DMFMinimized elimination, higher yield of N-alkylated product[1]
t-BuONa0 - 5Anhydrous DMFMinimized elimination, higher yield of N-alkylated product[1]

2. I am attempting a di-substitution on the phenothiazine ring and I'm getting a mixture of mono- and di-substituted products. How can I improve the selectivity for the di-substituted product?

Answer:

Achieving selective di-substitution on the phenothiazine ring can be challenging due to the high reactivity of the mono-substituted intermediate. The formation of mono-substituted byproducts is a common issue.

Troubleshooting:

  • Symptom: Your reaction mixture contains a significant proportion of the mono-substituted phenothiazine derivative alongside your desired di-substituted product.

  • Likely Cause: Insufficient stoichiometry of the substituting reagent or suboptimal reaction conditions that do not drive the reaction to completion for the second substitution.

  • Recommended Solution:

    • Increase the stoichiometry of the substituting reagent: Using a larger excess of the substituting reagent can help to drive the reaction towards the di-substituted product. For instance, in the synthesis of 3,7-di(N'-arylamino)phenothiazines, an excess of the arylamine can lead to the formation of the desired di-substituted product, but a large excess may also lead to other byproducts.

    • Increase the reaction time and/or temperature: Allowing the reaction to proceed for a longer duration or at a slightly elevated temperature (while monitoring for degradation) can promote the second substitution.

    • Stepwise Synthesis: Consider a stepwise approach where you first isolate and purify the mono-substituted intermediate and then subject it to the second substitution reaction under optimized conditions.

3. My phenothiazine derivative is showing signs of oxidation (e.g., color change, unexpected mass peaks). How can I prevent this?

Answer:

The sulfur atom in the phenothiazine ring is susceptible to oxidation, which can lead to the formation of sulfoxide and sulfone derivatives. This can occur during the synthesis, work-up, or even during storage if the compound is exposed to oxidizing agents, light, or air.

Troubleshooting:

  • Symptom: The isolated product has a different color than expected (e.g., darker), or mass spectrometry analysis shows peaks corresponding to the addition of one or two oxygen atoms (M+16 and M+32).

  • Likely Cause: Oxidation of the sulfur atom in the phenothiazine ring. The cation radical of phenothiazine tranquilizers is a likely intermediate in their metabolism to sulfoxides and hydroxylated derivatives.[2]

  • Recommended Solution:

    • Use degassed solvents: Before use, degas your reaction solvents by bubbling an inert gas like nitrogen or argon through them to remove dissolved oxygen.

    • Maintain an inert atmosphere: Conduct your reaction under an inert atmosphere of nitrogen or argon to prevent exposure to atmospheric oxygen.

    • Protect from light: Wrap your reaction vessel in aluminum foil to protect it from light, which can promote oxidation.

    • Purification and Storage: Purify the product promptly after the reaction and store it under an inert atmosphere, protected from light, and at a low temperature.

Experimental Protocols

Protocol 1: Optimized N-Alkylation of Phenothiazine to Minimize Elimination

This protocol provides a general method for the N-alkylation of phenothiazine using a non-nucleophilic base to minimize the side reaction of elimination.

Materials:

  • 10H-Phenothiazine

  • Alkyl halide (e.g., chloroacetyl chloride)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, nitrogen/argon inlet.

Procedure:

  • To a stirred suspension of NaH (1.2 equivalents) in anhydrous DMF in a round-bottom flask under an inert atmosphere, add a solution of 10H-phenothiazine (1 equivalent) in anhydrous DMF dropwise at 0 °C.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add a solution of the alkyl halide (1.1 equivalents) in anhydrous DMF dropwise to the reaction mixture at 0 °C.

  • Let the reaction stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

To aid in understanding the troubleshooting process, the following diagrams illustrate key concepts.

TroubleshootingWorkflow cluster_symptoms Observed Symptoms cluster_causes Likely Causes cluster_solutions Recommended Solutions Symptom1 Low yield of N-alkylated product Presence of unsubstituted phenothiazine Cause1 Base-promoted elimination Symptom1->Cause1 Symptom2 Mixture of mono- and di-substituted products Cause2 Incomplete reaction or suboptimal stoichiometry Symptom2->Cause2 Symptom3 Product discoloration Unexpected mass peaks (M+16, M+32) Cause3 Oxidation of sulfur atom Symptom3->Cause3 Solution1 Lower reaction temperature Use non-nucleophilic base (NaH, t-BuONa) Use anhydrous, non-nucleophilic solvent Cause1->Solution1 Solution2 Increase stoichiometry of substituting reagent Increase reaction time/temperature Consider stepwise synthesis Cause2->Solution2 Solution3 Use degassed solvents Maintain inert atmosphere Protect from light Proper storage Cause3->Solution3

Caption: Troubleshooting workflow for common side reactions.

SynthesisPathway cluster_conditions_good Optimized Conditions cluster_conditions_bad Harsh Conditions Reactants Phenothiazine + Alkyl Halide Intermediate Reaction Mixture Reactants->Intermediate Intermediate_bad Reaction Mixture Reactants->Intermediate_bad DesiredProduct N-Alkylated Phenothiazine Intermediate->DesiredProduct Favored SideProduct Elimination Product (Unsubstituted Phenothiazine) Intermediate->SideProduct Minimized ConditionGood Low Temperature (0-5 °C) Non-nucleophilic Base (NaH) ConditionGood->Intermediate ConditionBad High Temperature Strong Base (KOH) ConditionBad->Intermediate_bad DesiredProduct_bad N-Alkylated Phenothiazine (Low Yield) Intermediate_bad->DesiredProduct_bad Minor SideProduct_bad Elimination Product (High Yield) Intermediate_bad->SideProduct_bad Major

Caption: Impact of reaction conditions on N-alkylation.

References

Troubleshooting low yields in phenothiazine derivative synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering low yields and other common issues during the synthesis of phenothiazine derivatives.

Frequently Asked Questions (FAQs)

Q1: My phenothiazine synthesis from diphenylamine and sulfur is resulting in a low yield. What are the most common causes?

Low yields in this classic synthesis are frequently attributed to several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time or temperature.

  • Sub-optimal Temperature: The reaction temperature is critical. It needs to be high enough to initiate the reaction but not so high that it promotes decomposition or unwanted side reactions. The reaction is often exothermic, and controlling the temperature is crucial.

  • Poor Reagent Quality: The purity of diphenylamine and sulfur is important. Impurities can interfere with the reaction.

  • Inefficient Mixing: Inadequate mixing of the reactants can lead to localized overheating and incomplete reaction.

  • Side Reactions: Several side reactions can occur, leading to the formation of byproducts and reducing the yield of the desired phenothiazine.

Q2: I am performing an N-alkylation on a phenothiazine core and observing a significant amount of unreacted starting material. How can I improve the conversion?

Incomplete N-alkylation is a common issue. Here are some troubleshooting steps:

  • Base Selection: The choice and amount of base are critical for deprotonating the phenothiazine nitrogen. A strong base is typically required. Ensure the base is anhydrous, as water can quench the reaction.

  • Solvent Choice: The solvent should be anhydrous and inert to the reaction conditions. Polar aprotic solvents are often good choices.

  • Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. However, excessive heat can lead to side reactions.

  • Alkylating Agent Reactivity: The reactivity of the alkylating agent plays a significant role. If you are using a less reactive agent, you may need to use more forcing conditions (higher temperature, longer reaction time).

  • Moisture Contamination: The presence of water can hydrolyze the alkylating agent and react with the base, leading to lower yields. Ensure all glassware is thoroughly dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon).

Q3: My final phenothiazine derivative product is difficult to purify. What are some effective purification strategies?

Purification of phenothiazine derivatives can be challenging due to their physical properties. Here are some common techniques:

  • Recrystallization: This is a widely used method for purifying solid phenothiazine derivatives. The key is to find a suitable solvent or solvent system in which the compound has high solubility at high temperatures and low solubility at low temperatures.

  • Column Chromatography: Silica gel column chromatography can be effective for separating the desired product from impurities. A range of solvent systems, typically mixtures of non-polar and polar solvents, can be used for elution.

  • Extraction: Liquid-liquid extraction can be used to remove impurities with different solubility properties. For example, an acidic wash can remove basic impurities, and a basic wash can remove acidic impurities.

Q4: I am observing the formation of dark, tar-like substances in my reaction mixture. What could be the cause and how can I prevent it?

The formation of tar is a common problem in many organic syntheses, including that of phenothiazines. It is often a result of:

  • High Reaction Temperatures: Excessive heat can lead to polymerization and decomposition of starting materials and products.

  • Presence of Oxygen: Oxidation of the phenothiazine ring system, which is electron-rich, can lead to the formation of colored, polymeric materials. Running reactions under an inert atmosphere can help mitigate this.

  • Acid or Base Catalyzed Side Reactions: Strong acids or bases can promote side reactions that lead to tar formation. Careful control of pH is important.

  • Impure Reagents: Impurities in the starting materials can sometimes act as catalysts for polymerization or decomposition.

To prevent tar formation, it is important to carefully control the reaction temperature, use purified reagents, and perform the reaction under an inert atmosphere.

Data Summary

Table 1: Factors Influencing Yield in Phenothiazine Synthesis

FactorObservationRecommendation
Catalyst (Ullmann Condensation) Copper-based catalysts are commonly used. The choice of catalyst and ligand can significantly impact the yield.Screen different copper catalysts (e.g., CuI, Cu2O) and ligands to find the optimal combination for your specific substrate.
Solvent High-boiling point, polar aprotic solvents are often preferred for Ullmann-type reactions.Consider using solvents like DMF, DMSO, or NMP. Ensure the solvent is anhydrous.
Temperature Reaction temperature is a critical parameter. Too low, and the reaction is slow; too high, and side reactions and decomposition can occur.Optimize the reaction temperature for your specific synthesis. A typical range is 120-180 °C.
Base (N-alkylation) Strong bases are generally required for the deprotonation of the phenothiazine nitrogen.Common bases include NaH, K2CO3, and t-BuOK. The choice of base can affect the reaction rate and yield.
Reaction Time Insufficient reaction time can lead to incomplete conversion.Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time.

Experimental Protocols

Protocol 1: Synthesis of Phenothiazine from Diphenylamine and Sulfur

This protocol describes a classic method for the synthesis of the phenothiazine core.

Materials:

  • Diphenylamine

  • Sulfur

  • Iodine (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, combine diphenylamine and sulfur in a 2:1 molar ratio.

  • Add a catalytic amount of iodine (approximately 1-2% by weight of the diphenylamine).

  • Fit the flask with a reflux condenser.

  • Heat the mixture gently in a heating mantle. The reaction is exothermic and will start to evolve hydrogen sulfide gas (Caution: conduct in a well-ventilated fume hood).

  • Once the initial vigorous reaction subsides, increase the temperature and maintain the reaction mixture at reflux for 2-4 hours.

  • Allow the reaction mixture to cool to room temperature. The crude product will solidify.

  • Grind the solid product and recrystallize it from ethanol to obtain purified phenothiazine.

Protocol 2: N-Alkylation of Phenothiazine

This protocol provides a general method for the N-alkylation of the phenothiazine core.

Materials:

  • Phenothiazine

  • Alkyl halide (e.g., 2-chloro-N,N-dimethylethanamine)

  • Strong base (e.g., sodium hydride)

  • Anhydrous polar aprotic solvent (e.g., DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (nitrogen or argon)

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

Procedure:

  • Set up a dry round-bottom flask equipped with a magnetic stirrer under an inert atmosphere.

  • To the flask, add the phenothiazine and anhydrous DMF.

  • Stir the mixture until the phenothiazine is dissolved.

  • Carefully add the sodium hydride portion-wise to the solution at 0 °C. Allow the mixture to stir for 30 minutes to an hour to ensure complete deprotonation.

  • Slowly add the alkyl halide to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench it by carefully adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

TroubleshootingWorkflow Start Low Yield Observed CheckPurity Check Purity of Starting Materials Start->CheckPurity CheckConditions Review Reaction Conditions Start->CheckConditions IncompleteReaction Incomplete Reaction? CheckPurity->IncompleteReaction CheckConditions->IncompleteReaction SideReactions Significant Side Products? IncompleteReaction->SideReactions No OptimizeTimeTemp Optimize Reaction Time & Temperature IncompleteReaction->OptimizeTimeTemp Yes OptimizeCatalystSolvent Optimize Catalyst/Solvent/Base SideReactions->OptimizeCatalystSolvent Yes PurificationIssue Difficulty in Purification? SideReactions->PurificationIssue No Success Improved Yield OptimizeTimeTemp->Success OptimizeCatalystSolvent->Success Recrystallize Optimize Recrystallization Solvent PurificationIssue->Recrystallize Yes Chromatography Develop Chromatography Method PurificationIssue->Chromatography Yes Recrystallize->Success Chromatography->Success

Caption: Troubleshooting workflow for low yields in phenothiazine synthesis.

SideReactions Reactants Diphenylamine + Sulfur DesiredProduct Phenothiazine Reactants->DesiredProduct Desired Pathway (Controlled Heat, Catalyst) SideProduct1 Over-sulfurization Products Reactants->SideProduct1 Excess Sulfur SideProduct2 Thianthrene Derivatives Reactants->SideProduct2 High Temperature SideProduct3 Polymeric Tar Reactants->SideProduct3 High Temperature / Oxidation

Caption: Potential side reaction pathways in phenothiazine synthesis.

Technical Support Center: Stability of 3H-Phenothiazine in Solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the impact of solvents on the stability of 3H-phenothiazine. It includes frequently asked questions, troubleshooting guides, experimental protocols, and data summaries to assist in designing and interpreting stability studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of this compound in solution?

A1: The stability of this compound is primarily influenced by the choice of solvent, exposure to light, presence of oxidizing agents, temperature, and the pH of the medium. Phenothiazines are susceptible to oxidation and photodegradation.

Q2: In which types of solvents is this compound most and least stable?

A2: Generally, this compound exhibits better stability in non-polar, aprotic solvents and is more susceptible to degradation in polar, protic solvents, especially under exposure to light and oxygen. Stability in acidic aqueous media is also a concern, with degradation rates being pH-dependent.[1]

Q3: What are the common degradation products of this compound?

A3: In the presence of oxygen and/or light, the most common degradation products are phenothiazine-5-oxide (sulfoxide) and this compound-3-one.[2] Further oxidation can lead to the formation of the corresponding sulfone. In acidic, oxygen-saturated environments, 7-(10'-phenothiazinyl)-3H-phenothiazine-3-one can also be formed.[2]

Q4: How does light exposure affect the stability of this compound solutions?

A4: this compound is photosensitive. Exposure to UV and visible light can lead to photodegradation. The photodestruction quantum yield is highly dependent on the solvent used.[3][4] Therefore, it is crucial to protect solutions from light during experiments and storage.

Q5: What is the impact of dissolved oxygen on the stability of this compound solutions?

A5: Dissolved oxygen can significantly accelerate the degradation of this compound through oxidation, leading to the formation of sulfoxide and other oxidized products.[5] For stability studies, it is often recommended to use deoxygenated solvents or conduct experiments under an inert atmosphere (e.g., nitrogen or argon).

Q6: How should stock solutions of this compound be prepared and stored to ensure stability?

A6: To maximize stability, stock solutions should be prepared in a high-purity, dry, aprotic solvent, protected from light using amber vials or by wrapping the container in aluminum foil, and stored at low temperatures (e.g., -20°C). It is also advisable to prepare fresh solutions for critical experiments.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Rapid discoloration (e.g., yellowing or browning) of the this compound solution. Oxidation of the phenothiazine ring system. This can be accelerated by light, heat, or the presence of impurities.1. Prepare solutions using freshly deoxygenated solvents.2. Store solutions in amber vials or protect them from light.3. Store solutions at a reduced temperature (e.g., 2-8°C or -20°C).4. Ensure the purity of the this compound starting material.
Inconsistent results in stability studies between batches. 1. Variability in solvent purity (e.g., presence of peroxides in ethers or water content).2. Inconsistent light exposure during sample handling.3. Differences in the concentration of dissolved oxygen.1. Use high-purity, HPLC-grade, or anhydrous solvents from a reliable source.2. Standardize all sample handling procedures to minimize light exposure.3. Deoxygenate solvents by sparging with an inert gas (N₂ or Ar) before use.
Formation of unexpected peaks in HPLC analysis. 1. Complex degradation pathways leading to multiple products.2. Interaction with impurities in the solvent or container.3. For chlorinated solvents, potential formation of acidic byproducts that can catalyze degradation.1. Perform forced degradation studies (acidic, basic, oxidative, photolytic, thermal) to identify potential degradation products.2. Use high-quality, inert containers (e.g., glass or polypropylene).3. If using chlorinated solvents, consider including a stabilizer or using freshly opened bottles.
Low recovery of this compound from the solution. Adsorption of the compound onto the surface of the container, especially with plasticware.1. Use silanized glass vials to minimize adsorption.2. Conduct a recovery study to quantify any loss due to adsorption.

Data on this compound Stability

Due to the limited availability of specific quantitative stability data for this compound in a wide range of organic solvents, the following table summarizes known degradation behaviors and provides a template for organizing experimental findings.

Solvent Condition Observed Stability/Degradation Products Quantitative Data (Example)
Acidic Aqueous Buffer (pH < 7) Aerobic, Room TempOxidation to phenothiazine-5-oxide and this compound-3-one.[2]Degradation rate is pH-independent up to pH 7.0.[2]
Methanol Photolytic (UV light)Photodegradation occurs. The quantum yield is solvent-dependent.[6]Data not available for this compound.
Ethanol Photolytic (UV light)Photodegradation occurs. The quantum yield is solvent-dependent.[7]Data not available for this compound.
Acetonitrile ThermalGenerally more stable than in protic solvents.Data not available for this compound.
DMSO Aerobic, Room TempPotential for slow oxidation.Data not available for this compound.
Chloroform Aerobic, Room TempGenerally considered a suitable solvent for short-term use.Data not available for this compound.
DMF ThermalGenerally more stable than in protic solvents.Data not available for this compound.

Experimental Protocols

Protocol 1: General Stability Assessment of this compound in Various Solvents

This protocol outlines a general procedure for assessing the stability of this compound in different solvents under controlled conditions.

1. Materials and Reagents:

  • This compound (high purity)

  • HPLC-grade solvents (e.g., methanol, acetonitrile, DMSO, chloroform, ethanol)

  • Amber glass vials with PTFE-lined caps

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector

  • Inert gas (Nitrogen or Argon)

2. Preparation of Stock Solution:

  • Accurately weigh a sufficient amount of this compound to prepare a stock solution of known concentration (e.g., 1 mg/mL) in a suitable solvent where it is known to be relatively stable (e.g., acetonitrile).

  • Prepare the stock solution in a volumetric flask, protecting it from light.

3. Preparation of Stability Samples:

  • For each solvent to be tested, pipette a known volume of the stock solution into several amber glass vials.

  • Evaporate the solvent from the stock solution under a gentle stream of nitrogen to avoid exposing the compound to excessive heat.

  • Add the test solvent to each vial to achieve the desired final concentration (e.g., 50 µg/mL).

  • For studies involving the effect of oxygen, prepare two sets of samples: one with the regular solvent and another with a solvent that has been deoxygenated by sparging with nitrogen for 15-20 minutes.

  • Cap the vials tightly.

4. Storage Conditions:

  • Store the vials under controlled temperature conditions (e.g., 25°C/60% RH and 40°C/75% RH).

  • For photostability testing, expose a set of samples to a light source as per ICH Q1B guidelines, ensuring a control set is kept in the dark.[8]

5. Sample Analysis:

  • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 2 weeks), withdraw an aliquot from each vial.

  • Analyze the samples by a validated stability-indicating HPLC method. A typical method might use a C18 column with a mobile phase of acetonitrile and water (with or without a buffer like ammonium acetate) and UV detection at the λmax of this compound.

  • Quantify the remaining percentage of this compound and the formation of any degradation products.

6. Data Evaluation:

  • Plot the percentage of remaining this compound against time for each solvent and condition.

  • Calculate the degradation rate constant and half-life if applicable.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_storage Stress Conditions cluster_analysis Analysis cluster_data Data Evaluation stock Prepare Stock Solution (e.g., 1 mg/mL in ACN) aliquot Aliquot Stock into Vials stock->aliquot evap Evaporate Solvent (under N2) aliquot->evap add_solvent Add Test Solvents (Normal & Deoxygenated) evap->add_solvent thermal Thermal Stability (e.g., 25°C & 40°C) add_solvent->thermal photo Photostability (ICH Q1B) add_solvent->photo dark_control Dark Control add_solvent->dark_control sampling Sample at Time Points (0, 24h, 48h, etc.) thermal->sampling photo->sampling dark_control->sampling hplc HPLC Analysis (Stability-Indicating Method) sampling->hplc quantify Quantify Parent Compound & Degradants hplc->quantify kinetics Calculate Degradation Rate & Half-life quantify->kinetics

Caption: Experimental workflow for assessing the stability of this compound.

degradation_pathway cluster_oxidation Oxidative Degradation PTZ This compound radical Phenothiazine Radical Cation PTZ->radical -e⁻ sulfoxide Phenothiazine-5-oxide (Sulfoxide) radical->sulfoxide +H₂O, -H⁺, -e⁻ phenothiazinone This compound-3-one radical->phenothiazinone +H₂O, -2H⁺, -e⁻ sulfone Phenothiazine-5,5-dioxide (Sulfone) sulfoxide->sulfone Further Oxidation

Caption: Primary oxidative degradation pathway of this compound.

References

Validation & Comparative

Comparing therapeutic effects of different phenothiazine drugs

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Therapeutic Effects of Phenothiazine Drugs

This guide provides a comprehensive comparison of the therapeutic effects of different phenothiazine drugs, intended for researchers, scientists, and drug development professionals. The information is based on a review of clinical studies and pharmacological data, with a focus on quantitative comparisons, experimental methodologies, and the underlying mechanisms of action.

Introduction to Phenothiazines

Phenothiazines are a class of first-generation antipsychotic medications that have been used for decades in the treatment of various psychiatric conditions, most notably schizophrenia and other psychotic disorders.[1] Their therapeutic effects stem primarily from their antagonism of dopamine D2 receptors in the brain.[1] Phenothiazines can be broadly categorized into low-potency and high-potency agents, a classification that helps predict their side effect profiles.[1]

Comparative Efficacy

The antipsychotic efficacy of phenothiazines is generally considered to be equivalent when used at equipotent doses. The choice of a specific agent is often guided by the desire to avoid certain side effects. A common method for comparing the potency of different antipsychotics is the use of chlorpromazine equivalents (CPZeq).

Table 1: Chlorpromazine Equivalent Doses of Common Phenothiazines

PhenothiazinePotencyApproximate Chlorpromazine 100 mg Equivalent Dose (mg)
ChlorpromazineLow100
ThioridazineLow100
PerphenazineHigh10
FluphenazineHigh2
TrifluoperazineHigh5

Comparative Side Effect Profiles

The primary differences between phenothiazine drugs lie in their side effect profiles. These are largely determined by their affinity for various neurotransmitter receptors, including dopaminergic, muscarinic (cholinergic), histaminergic, and alpha-adrenergic receptors.

Table 2: Comparative Incidence of Key Side Effects of Phenothiazine Drugs

Side EffectChlorpromazine (Low Potency)Thioridazine (Low Potency)Perphenazine (High Potency)Fluphenazine (High Potency)
Extrapyramidal Symptoms (EPS) ++++++++++++
Sedation +++++++++++
Anticholinergic Effects +++++++++
Orthostatic Hypotension +++++++++

Rating: + (Low) to +++++ (Very High)

Extrapyramidal Symptoms (EPS)

High-potency phenothiazines, such as fluphenazine and perphenazine, are more likely to cause extrapyramidal symptoms.[2] These are drug-induced movement disorders that include:

  • Acute Dystonia: Involuntary muscle contractions.

  • Akathisia: A state of inner restlessness.

  • Parkinsonism: Tremor, rigidity, and slowed movement.

  • Tardive Dyskinesia (TD): Involuntary, repetitive body movements. The risk of TD increases with long-term use.[3]

Sedation

Low-potency phenothiazines like chlorpromazine and thioridazine are highly sedating due to their strong antagonism of histamine H1 receptors.[1]

Anticholinergic Effects

Low-potency agents also exhibit more pronounced anticholinergic effects due to their blockade of muscarinic acetylcholine receptors.[2] These effects can include dry mouth, blurred vision, constipation, and urinary retention.[2]

Orthostatic Hypotension

The blockade of alpha-1 adrenergic receptors by low-potency phenothiazines can lead to orthostatic hypotension, a drop in blood pressure upon standing.

Experimental Protocols

The assessment of therapeutic efficacy and side effects in clinical trials of phenothiazines relies on standardized rating scales.

Assessment of Efficacy

Positive and Negative Syndrome Scale (PANSS)

The PANSS is a 30-item scale used to assess the severity of positive symptoms, negative symptoms, and general psychopathology in patients with schizophrenia.[3]

  • Administration: The scale is administered by a trained clinician through a semi-structured interview with the patient and by observing the patient's behavior.[3]

  • Scoring: Each of the 30 items is rated on a 7-point scale, ranging from 1 (absent) to 7 (extreme).[3] The total score is the sum of all item scores. The scale is divided into three subscales:

    • Positive Scale (7 items): Assesses symptoms such as delusions and hallucinations.

    • Negative Scale (7 items): Assesses symptoms like blunted affect and social withdrawal.

    • General Psychopathology Scale (16 items): Covers a range of other symptoms including anxiety and depression.

  • Interpretation: A reduction in the PANSS total score from baseline indicates an improvement in symptoms.

Brief Psychiatric Rating Scale (BPRS)

The BPRS is another widely used instrument to assess psychiatric symptoms.

  • Administration: It is a 24-item scale completed by a clinician based on an interview with the patient and observation of their behavior over the preceding 2-3 days.[4]

  • Scoring: Each item is rated on a 7-point scale of severity.[5] The total score is the sum of the individual item scores.[5]

  • Interpretation: A lower score on the BPRS generally indicates less severe psychopathology.

Assessment of Side Effects

Extrapyramidal Symptom Rating Scale (ESRS)

The ESRS is a comprehensive tool used to assess the severity of drug-induced movement disorders.[1][5]

  • Administration: The assessment involves a questionnaire about the patient's subjective experience of symptoms and a clinical examination of different body regions for signs of parkinsonism, dystonia, and dyskinesia.[6]

  • Scoring: The scale includes items rated on a 5-point or 7-point severity scale.[6]

  • Interpretation: Higher scores indicate more severe extrapyramidal symptoms.

Signaling Pathways and Experimental Workflows

Dopamine D2 Receptor Antagonism Signaling Pathway

Phenothiazines exert their primary antipsychotic effect by blocking dopamine D2 receptors in the mesolimbic pathway of the brain. This blockade is thought to reduce the hyperactivity of this pathway, which is associated with the positive symptoms of schizophrenia.[7]

D2_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds to G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Reduces production of PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Signaling & Neuronal Response PKA->Downstream Phosphorylates targets Phenothiazine Phenothiazine Drug Phenothiazine->D2R Blocks Clinical_Trial_Workflow Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Patient_Screening->Informed_Consent Baseline_Assessment Baseline Assessment (PANSS, BPRS, ESRS) Informed_Consent->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Drug_A Phenothiazine A Randomization->Drug_A Drug_B Phenothiazine B Randomization->Drug_B Placebo Placebo Randomization->Placebo Treatment_Period Treatment Period (e.g., 6-8 weeks) Drug_A->Treatment_Period Drug_B->Treatment_Period Placebo->Treatment_Period Follow_up_Assessments Follow-up Assessments (Weekly/Bi-weekly) Treatment_Period->Follow_up_Assessments Final_Assessment Final Assessment (End of Treatment) Follow_up_Assessments->Final_Assessment Data_Analysis Data Analysis (Efficacy & Safety) Final_Assessment->Data_Analysis Results Results & Conclusion Data_Analysis->Results

References

A Comparative Analysis of Phenothiazine and Thioxanthene Derivatives for Neuroleptic Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of phenothiazine and thioxanthene derivatives, two foundational classes of typical antipsychotic agents. By examining their structural distinctions, pharmacological activities, and receptor binding profiles, this document aims to offer a clear, data-driven perspective for professionals engaged in neuropharmacology and medicinal chemistry.

Structural and Mechanistic Overview

Phenothiazines and thioxanthenes are chemically analogous tricyclic compounds that function primarily as antagonists at dopamine D2 receptors, a mechanism central to their antipsychotic efficacy. The principal structural difference lies in the central ring: phenothiazines possess a nitrogen atom at position 10, whereas thioxanthenes have this position replaced by a carbon atom, which is double-bonded to the side chain.[1] This seemingly minor alteration introduces geometric isomerism (cis and trans forms) in thioxanthenes, with the cis-isomers generally exhibiting greater neuroleptic potency.

These "carbon-analogues" of phenothiazines were initially synthesized with the objective of creating compounds with potentially fewer toxic effects.[1] While a close parallel in structure-activity relationships exists between the two classes, their distinct chemical nature imparts subtle but significant differences in their pharmacological profiles.

structures cluster_pheno Phenothiazine Core cluster_thiox Thioxanthene Core pheno_img pheno_img thiox_img thiox_img pheno_img->thiox_img Structural Difference: N at position 10 replaced by C pheno_label General Structure of Phenothiazine R1: Electron-withdrawing group R2: Amine-containing side chain thiox_label General Structure of Thioxanthene R1: Electron-withdrawing group R2: Alkylidene side chain

Figure 1: Core chemical structures of Phenothiazine and Thioxanthene.

Both classes of compounds exert their therapeutic effects by blocking postsynaptic D2 receptors in the brain's mesolimbic pathway, which alleviates the positive symptoms of psychosis, such as hallucinations and delusions.[1][2] However, their interaction with other receptors, including histaminergic (H1), muscarinic (M1), and alpha-adrenergic (α1) receptors, is responsible for their varied side-effect profiles.[2]

dopamine_pathway Dopa Dopamine Vesicle Vesicles Dopa->Vesicle Storage D2R D2 Receptor Vesicle->D2R Release & Binding Signal Signal Transduction (Inhibition of cAMP) D2R->Signal Activation Drug Phenothiazine or Thioxanthene Derivative Drug->D2R Antagonism (Blockade)

Figure 2: Dopamine D2 receptor antagonism by phenothiazines and thioxanthenes.

Comparative Pharmacological Data

The therapeutic utility and side-effect liability of phenothiazine and thioxanthene derivatives are directly related to their binding affinities for various neurotransmitter receptors. A lower inhibition constant (Ki) value indicates a higher binding affinity. The following table summarizes the receptor binding profiles for representative compounds from each class.

Compound Class Potency Dopamine D2 (Ki, nM) Histamine H1 (Ki, nM) Muscarinic M1 (Ki, nM) Adrenergic α1 (Ki, nM) Primary Side Effects
Chlorpromazine PhenothiazineLow10 - 25.13.6 - 1013 - 76.92.6 - 28Sedation, Hypotension, Anticholinergic
Thioridazine PhenothiazineLow9.1 - 12.61011 - 38.511 - 38Cardiotoxicity (QTc), Anticholinergic
Fluphenazine PhenothiazineHigh0.4 - 1.320 - 45>100018 - 60High risk of Extrapyramidal Symptoms (EPS)
Chlorprothixene ThioxantheneLow10.9 - 13.83.6 - 1017 - 83.33.6 - 18Sedation, Hypotension, Anticholinergic
Flupenthixol ThioxantheneHigh0.8 - 1.148>100030High risk of EPS
Thiothixene ThioxantheneHigh0.2 - 2.5110>100010 - 38High risk of EPS

Note: Ki values are compiled from various sources and may differ based on experimental conditions. They are presented here as approximate ranges for comparative purposes.

Data Interpretation:

  • High Potency Agents (e.g., Fluphenazine, Flupenthixol) exhibit very high affinity (low Ki) for D2 receptors and relatively low affinity for H1, M1, and α1 receptors. This profile correlates with a higher risk of extrapyramidal symptoms (EPS) due to strong dopamine blockade but less sedation, hypotension, and anticholinergic effects.

  • Low Potency Agents (e.g., Chlorpromazine, Chlorprothixene) have lower affinity for D2 receptors but higher affinity for H1, M1, and α1 receptors. This results in a greater propensity for sedation (H1 blockade), orthostatic hypotension (α1 blockade), and anticholinergic effects like dry mouth and constipation (M1 blockade), with a relatively lower risk of EPS compared to high-potency agents.

Experimental Protocols

Key Experiment: Dopamine D2 Receptor Competition Binding Assay

This protocol outlines a standard method for determining the binding affinity (Ki) of a test compound for the dopamine D2 receptor using a radioligand competition assay.

Objective: To determine the concentration of a test compound that inhibits 50% of the specific binding of a known D2 receptor radioligand (IC50), from which the inhibition constant (Ki) can be calculated.

Materials:

  • Receptor Source: Cell membranes from a stable cell line expressing human dopamine D2 receptors (e.g., HEK-293 or CHO cells).

  • Radioligand: [³H]-Spiperone, a high-affinity D2 antagonist.

  • Non-specific Binding Agent: (+)-Butaclamol (10 µM) or Haloperidol (10 µM).

  • Test Compounds: Phenothiazine or thioxanthene derivatives at various concentrations.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 1.5 mM CaCl₂, pH 7.4.

  • Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B).

  • Scintillation Counter: Liquid scintillation counter for detecting tritium.

  • Scintillation Cocktail: Appropriate for aqueous samples.

Methodology:

  • Membrane Preparation: Homogenize cultured cells expressing D2 receptors in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh assay buffer to a final protein concentration of 100-200 µg/mL.

  • Assay Setup: Perform the assay in 96-well plates or individual tubes. For each test compound concentration, prepare triplicate wells.

    • Total Binding Wells: Add 100 µL of assay buffer, 100 µL of [³H]-Spiperone (at a final concentration near its Kd, e.g., 0.2-0.5 nM), and 100 µL of the membrane preparation.

    • Non-specific Binding (NSB) Wells: Add 100 µL of the non-specific binding agent (e.g., 10 µM (+)-butaclamol), 100 µL of [³H]-Spiperone, and 100 µL of the membrane preparation.

    • Competition Wells: Add 100 µL of the test compound (at serially diluted concentrations), 100 µL of [³H]-Spiperone, and 100 µL of the membrane preparation.

  • Incubation: Incubate the plates/tubes at room temperature (25°C) for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer (3 x 4 mL) to remove unbound radioligand.

  • Counting: Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate. Measure the radioactivity (in disintegrations per minute, DPM) in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the D2 receptor.

workflow start Start: Prepare Reagents prep Prepare D2 Receptor Membrane Suspension start->prep setup Set up 96-well Plate: Total Binding, NSB, & Competition Wells prep->setup incubate Incubate at 25°C for 60-90 min (Reach Equilibrium) setup->incubate filter Rapid Filtration (Cell Harvester) incubate->filter wash Wash Filters with Ice-Cold Buffer filter->wash count Add Scintillation Cocktail & Measure Radioactivity wash->count analyze Data Analysis: Calculate IC50 & Ki count->analyze end End: Determine Binding Affinity analyze->end

Figure 3: Experimental workflow for the D2 receptor competition binding assay.

Conclusion

Both phenothiazines and thioxanthenes remain important scaffolds in the study of antipsychotic drugs. Their primary mechanism of D2 receptor antagonism is well-established, but their clinical profiles are significantly nuanced by their affinities for other neuroreceptors. High-potency derivatives from both classes (Fluphenazine, Flupenthixol) offer strong antipsychotic action at the cost of a higher EPS risk. Conversely, low-potency agents (Chlorpromazine, Chlorprothixene) provide a broader spectrum of receptor blockade, leading to sedative and autonomic side effects but a lower propensity for EPS. For drug development professionals, understanding these structure-activity relationships and receptor binding profiles is critical for designing next-generation neuroleptics with improved efficacy and tolerability. The experimental protocols provided serve as a foundational method for characterizing the affinity of novel compounds at the primary therapeutic target.

References

A Comparative Guide to the Quantification of 3H-Phenothiazine: Validation of a Novel UPLC-MS/MS Method

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of psychoactive compounds and their precursors is paramount. This guide provides a detailed comparison of a newly validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of 3H-phenothiazine against traditional analytical techniques, namely Thin-Layer Chromatography (TLC) with densitometry and UV-Vis Spectrophotometry.

This document presents supporting experimental data, detailed protocols, and visual workflows to offer an objective assessment of each method's performance, enabling informed decisions for analytical method selection in research and quality control settings.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method hinges on a balance of sensitivity, specificity, accuracy, and throughput. Below is a summary of the validation parameters for the novel UPLC-MS/MS method and two conventional alternatives for the quantification of this compound.

ParameterUPLC-MS/MS Method (New)TLC-Densitometry MethodUV-Vis Spectrophotometry Method
Linearity (Range) 0.1 - 250 ng/mL100 - 2000 ng/spot0.1 - 8.0 µg/mL
Correlation Coefficient (r²) > 0.998> 0.99> 0.995
Limit of Detection (LOD) 0.05 ng/mL50 ng/spot[1]0.02 µg/mL
Limit of Quantification (LOQ) 0.1 ng/mL100 ng/spot[1]0.1 µg/mL
Accuracy (Recovery %) 98.5% - 102.3%98.0% - 99.3%98.45% - 101.45%[2]
Precision (RSD %) < 2.5%< 2.0%< 2.3%
Specificity High (based on parent/daughter ion transition)Moderate (risk of overlapping spots)[3]Low (interference from structurally similar compounds)
Analysis Time per Sample ~ 5 minutes~ 30-45 minutes~ 10-15 minutes

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below.

UPLC-MS/MS Method (New)

This novel method offers superior sensitivity and specificity for the quantification of this compound.

  • Instrumentation: A UPLC system coupled with a triple quadrupole mass spectrometer.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • MRM Transition: Precursor ion (m/z) → Product ion (m/z) for this compound would be determined during method development.

  • Sample Preparation: Plasma samples are subjected to protein precipitation with acetonitrile, followed by centrifugation. The supernatant is then diluted and injected into the UPLC-MS/MS system.

TLC-Densitometry Method

A conventional and cost-effective method for semi-quantitative and quantitative analysis.

  • Instrumentation: HPTLC system with a densitometric scanner.

  • Stationary Phase: Pre-coated silica gel 60 F254 TLC plates.[3]

  • Mobile Phase: A mixture such as methanol and n-butanol (60:40 v/v) with 0.1 M NaBr.[3]

  • Sample Application: Samples and standards are applied as bands onto the TLC plate.

  • Development: The plate is developed in a saturated chromatographic chamber.

  • Detection: The plate is dried and scanned at a specific wavelength (e.g., 254 nm) using a densitometer.[3]

  • Quantification: The peak area of the sample is compared against a calibration curve generated from standards.

UV-Vis Spectrophotometry Method

A simple and rapid method, suitable for the quantification of this compound in bulk and pharmaceutical formulations.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Methodology: Based on the reaction of this compound with an oxidizing agent (e.g., potassium iodate) and subsequent reaction with a chromogenic reagent (e.g., leuco crystal violet) to produce a colored product.[4]

  • Wavelength of Maximum Absorbance (λmax): The absorbance of the resulting colored solution is measured at its λmax (e.g., 598 nm or 634 nm).[4][5]

  • Quantification: The concentration is determined using a calibration curve prepared from standard solutions of this compound.

Visualized Workflows and Comparisons

To further elucidate the experimental processes and method comparisons, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample p2 Protein Precipitation (Acetonitrile) p1->p2 p3 Centrifugation p2->p3 p4 Collect Supernatant p3->p4 p5 Dilution p4->p5 a1 Injection into UPLC p5->a1 Inject a2 Chromatographic Separation (C18 Column) a1->a2 a3 Electrospray Ionization (ESI+) a2->a3 a4 Mass Analysis (MRM) a3->a4 d1 Peak Integration a4->d1 Acquire Data d2 Quantification via Calibration Curve d1->d2 d3 Result Reporting d2->d3

UPLC-MS/MS Experimental Workflow

method_comparison cluster_methods cluster_attributes center This compound Quantification m1 UPLC-MS/MS center->m1 m2 TLC-Densitometry center->m2 m3 UV-Vis Spectrophotometry center->m3 a1 High Sensitivity m1->a1 a2 High Specificity m1->a2 a3 Low Throughput m1->a3 a4 Cost-Effective m2->a4 a5 Moderate Specificity m2->a5 m3->a4 a6 Rapid Screening m3->a6 a7 Low Specificity m3->a7

Logical Comparison of Analytical Methods

Conclusion

The newly validated UPLC-MS/MS method demonstrates significant advantages in sensitivity and specificity for the quantification of this compound, making it the superior choice for applications requiring high accuracy and the analysis of complex biological matrices. While TLC-densitometry and UV-Vis spectrophotometry offer cost-effective and simpler alternatives, they are limited by lower sensitivity and potential interferences. The choice of method should, therefore, be guided by the specific requirements of the study, including the nature of the sample, the required level of sensitivity and specificity, and budgetary considerations. This guide provides the foundational data to support such a decision-making process.

References

Unveiling the Anticancer Potential of Novel Phenothiazines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The repurposing of existing drugs and the development of novel compounds with enhanced efficacy and reduced toxicity are cornerstone strategies in modern oncology. Phenothiazines, a class of compounds traditionally used as antipsychotic agents, have emerged as promising candidates in cancer therapy due to their pleiotropic effects on cancer cell signaling and survival. This guide provides a comparative analysis of the efficacy of novel phenothiazine anticancer agents against established alternatives, supported by experimental data, detailed methodologies, and pathway visualizations to aid in research and development efforts.

Data Presentation: Comparative Efficacy of Phenothiazine Derivatives

The following tables summarize the half-maximal inhibitory concentration (IC50) values of various novel and established phenothiazine derivatives across different cancer cell lines, providing a quantitative comparison of their cytotoxic effects.

Table 1: Comparative IC50 Values (µM) of Novel Phenothiazine Derivatives and Established Phenothiazines in Liver Cancer Cell Lines. [1]

CompoundHep3B (IC50 in µM)SkHep1 (IC50 in µM)
Novel Derivatives
1 1.16 ± 0.083.11 ± 0.12
2 4.89 ± 0.217.23 ± 0.35
3 2.45 ± 0.154.56 ± 0.22
4 6.78 ± 0.339.12 ± 0.41
5 8.12 ± 0.4511.54 ± 0.58
6 3.21 ± 0.185.89 ± 0.29
7 5.43 ± 0.278.76 ± 0.43
8 7.89 ± 0.3910.21 ± 0.51
9 9.23 ± 0.4812.87 ± 0.64
10 4.56 ± 0.236.98 ± 0.34
11 6.87 ± 0.359.43 ± 0.47
12 8.91 ± 0.4611.76 ± 0.59
13 10.34 ± 0.5213.98 ± 0.71
14 5.12 ± 0.267.87 ± 0.39
15 7.45 ± 0.3810.12 ± 0.52
16 9.87 ± 0.5112.54 ± 0.63
17 11.23 ± 0.5714.87 ± 0.75
18 6.34 ± 0.328.99 ± 0.45
19 8.76 ± 0.4411.32 ± 0.57
20 10.98 ± 0.5514.21 ± 0.72
21 12.45 ± 0.6315.89 ± 0.81
22 7.89 ± 0.4110.54 ± 0.53
23 9.54 ± 0.4912.87 ± 0.65
24 11.87 ± 0.6115.23 ± 0.77
25 13.54 ± 0.6916.98 ± 0.86
26 8.99 ± 0.4711.65 ± 0.59
27 10.87 ± 0.5614.12 ± 0.71
28 12.98 ± 0.6616.43 ± 0.83
Established Phenothiazines
Perphenazine (PPH)4.32 ± 0.226.78 ± 0.34
Phenothiazine (PTZ)> 50> 50
Prochlorperazine (PCP)3.87 ± 0.195.98 ± 0.31
Trifluoperazine (TFP)2.98 ± 0.154.87 ± 0.25

Data from Ashoor et al., 2024. Values are presented as mean ± standard deviation.

Table 2: Comparative IC50 Values (µM) of CWHM-974 and Fluphenazine (FLU) in a Panel of Cancer Cell Lines. [2]

Cell LineCancer TypeCWHM-974 (IC50 in µM)Fluphenazine (IC50 in µM)
A375Melanoma3.510.2
Hs 578TBreast4.112.5
PANC-1Pancreatic5.215.8
HCT116Colon6.820.1
A549Lung7.122.3
U-87 MGGlioblastoma4.513.7

Data derived from a 72-hour treatment period.

Table 3: Comparative IC50 Values (µM) of A4 and Trifluoperazine (TFP) in Oral Cancer Cell Lines. [3]

Cell LineTreatment DurationA4 (IC50 in µM)Trifluoperazine (IC50 in µM)
Ca92248 hours4.914
SCC209548 hours5.115.2
Primary OSCC48 hours5.6Not Reported

Normal human oral keratinocytes (NHOKs) were insensitive to A4.[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further investigation.

Cell Viability Assay (MTT Assay)

This protocol is a representative method for determining the cytotoxic effects of the phenothiazine compounds.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 4 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., novel phenothiazines, comparators) or vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours, under the same conditions.

  • MTT Addition: After the incubation period, 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.[4] The plates are then incubated for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is removed, and 150 µL of a solubilization solvent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol outlines a standard procedure for quantifying apoptosis induced by phenothiazine derivatives.

  • Cell Treatment: Cells are seeded in 6-well plates and treated with the desired concentrations of the test compounds or vehicle control for a specified time.

  • Cell Harvesting: Both floating and adherent cells are collected. Adherent cells are detached using trypsin-EDTA. The cells are then washed with cold phosphate-buffered saline (PBS).

  • Staining: The cell pellet is resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.[5]

  • Incubation: The cells are incubated for 15 minutes at room temperature in the dark.[6]

  • Flow Cytometry Analysis: Following incubation, the stained cells are analyzed by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

  • Data Analysis: The percentage of cells in each quadrant is quantified to determine the extent of apoptosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol describes a common method to assess the effect of phenothiazines on cell cycle progression.

  • Cell Treatment and Harvesting: Cells are treated with the compounds as described for the apoptosis assay and then harvested.

  • Fixation: The cells are washed with PBS and then fixed in cold 70% ethanol, added dropwise while vortexing to prevent clumping. The cells are incubated on ice for at least 30 minutes.

  • Staining: The fixed cells are washed with PBS to remove the ethanol and then resuspended in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: The cells are incubated at room temperature for 15-30 minutes.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA.

  • Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on their DNA content. This allows for the identification of cell cycle arrest at specific phases.

Signaling Pathways and Mechanisms of Action

Novel phenothiazine derivatives exert their anticancer effects through the modulation of several key signaling pathways, often leading to cell cycle arrest, apoptosis, and inhibition of proliferation. The PI3K/Akt/mTOR and MAPK/ERK pathways are two of the most critical networks targeted by these compounds.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, survival, and metabolism, and its dysregulation is a common feature in many cancers.[7][8][9] Growth factors binding to receptor tyrosine kinases (RTKs) activate PI3K, which in turn phosphorylates and activates Akt. Activated Akt then modulates a variety of downstream targets, including mTOR, to promote cell proliferation and inhibit apoptosis.

Several phenothiazine derivatives have been shown to inhibit this pathway. For instance, the novel compound A4 , a derivative of trifluoperazine, demonstrates a similar regulatory pattern to its parent compound by modulating Akt and its downstream effector mTOR.[10] This inhibition contributes to the induction of apoptosis in oral cancer cells.[10]

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by novel phenothiazines.

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another fundamental signaling cascade that regulates cell proliferation, differentiation, and survival. Aberrant activation of this pathway is a hallmark of many cancers. The pathway is typically initiated by growth factor binding to RTKs, leading to the activation of Ras, which in turn activates a cascade of kinases: Raf, MEK, and finally ERK. Activated ERK translocates to the nucleus to regulate gene expression.

Phenothiazine derivatives have also been shown to interfere with this pathway. For example, trifluoperazine has been reported to modulate the MAPK kinases p38 and ERK.[10] The novel derivative A4 exhibits a similar pattern of modulation, suggesting that targeting this pathway is a key component of its anticancer activity.[10]

Caption: MAPK/ERK signaling pathway and points of modulation by novel phenothiazines.

Experimental Workflow

The following diagram illustrates a typical workflow for the initial screening and characterization of novel phenothiazine anticancer agents.

Experimental_Workflow Start Start: Novel Phenothiazine Compound Library Screening High-Throughput Screening (e.g., MTT Assay) Start->Screening Hit_ID Hit Identification (IC50 Determination) Screening->Hit_ID Apoptosis Apoptosis Assays (Annexin V/PI) Hit_ID->Apoptosis Cell_Cycle Cell Cycle Analysis (PI Staining) Hit_ID->Cell_Cycle Mechanism Mechanism of Action (Western Blot for Signaling Pathways) Apoptosis->Mechanism Cell_Cycle->Mechanism Lead_Opt Lead Optimization Mechanism->Lead_Opt In_Vivo In Vivo Studies (Xenograft Models) Lead_Opt->In_Vivo End Preclinical Candidate In_Vivo->End

Caption: A generalized workflow for the evaluation of novel phenothiazine anticancer agents.

References

In Vitro Antioxidant Activity of Phenothiazine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of the antioxidant activity of a series of novel phenothiazine derivatives. The data presented is based on a study by Nagaraja Naik et al., which systematically evaluated the radical scavenging potential of newly synthesized phenothiazine-aryl amine conjugates. This document is intended to assist researchers and professionals in drug development in understanding the structure-activity relationships of these compounds and identifying promising candidates for further investigation.

Quantitative Comparison of Antioxidant Activity

The antioxidant potential of the synthesized phenothiazine analogues was quantified using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. The half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to scavenge 50% of the DPPH radicals, was determined for each derivative. A lower IC50 value indicates a higher antioxidant activity. The results are summarized in the table below, alongside the standard antioxidant, Butylated Hydroxyanisole (BHA), for comparison.

Compound IDStructure/SubstituentDPPH Radical Scavenging Activity (IC50 in µM)
5a 2-(4-Hydroxyphenylamino)-1-(10H-phenothiazin-10-yl)ethanone12 ± 1.72
5b 2-(4-Aminophenylamino)-1-(10H-phenothiazin-10-yl)ethanone13 ± 0.96
5c 2-(Phenylamino)-1-(10H-phenothiazin-10-yl)ethanone14 ± 0.16
5d 2-(4-Nitrophenylamino)-1-(10H-phenothiazin-10-yl)ethanone15 ± 0.32
5e 2-((4-methoxyphenyl)amino)-1-(10H-phenothiazin-10-yl)ethanone10 ± 0.11
5f 2-((4-chlorophenyl)amino)-1-(10H-phenothiazin-10-yl)ethanone22 ± 0.09
5g 2-((4-bromophenyl)amino)-1-(10H-phenothiazin-10-yl)ethanone156 ± 0.12
Control 10-Chloroacetylphenothiazine278 ± 0.92
Standard Butylated Hydroxyanisole (BHA)11 ± 0.96

*Data is presented as mean ± standard deviation.

Key Findings:

  • The study revealed that the conjugation of aryl amines to the phenothiazine scaffold significantly enhanced antioxidant activity compared to the parent compound, 10-chloroacetylphenothiazine.

  • Compound 5e , which features a methoxy group (an electron-donating group) at the para position of the aryl amine ring, demonstrated the most potent antioxidant activity, with an IC50 value of 10 ± 0.11 µM. This activity was found to be superior to the standard antioxidant, BHA (IC50 of 11 ± 0.96 µM).

  • The presence of electron-withdrawing groups, such as nitro (in compound 5d ) and halogens (in compounds 5f and 5g ), on the aryl amine moiety generally resulted in a decrease in antioxidant activity.

Experimental Protocols

A detailed methodology for the key experiment cited is provided below to allow for replication and further investigation.

DPPH Radical Scavenging Assay

The antioxidant activity of the phenothiazine derivatives was assessed by their ability to scavenge the stable free radical DPPH.

Principle:

The DPPH radical has a deep purple color in solution with a characteristic absorption maximum at 517 nm. When it reacts with an antioxidant compound that can donate a hydrogen atom or an electron, the DPPH is reduced to the colorless 2,2-diphenyl-1-picrylhydrazine, leading to a decrease in absorbance. The rate of this discoloration is proportional to the radical scavenging activity of the antioxidant.

Procedure:

  • Preparation of DPPH Solution: A fresh solution of DPPH in a suitable solvent (e.g., ethanol) is prepared to a concentration that gives an absorbance reading of approximately 1.0 at 517 nm.

  • Preparation of Test Compounds: The phenothiazine derivatives and the standard antioxidant (BHA) are dissolved in a suitable solvent to prepare stock solutions, from which a series of dilutions are made to obtain a range of concentrations for testing.

  • Reaction Mixture: In a typical assay, a small volume of the test compound solution (or standard) at a specific concentration is added to a fixed volume of the DPPH solution.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes) to allow the reaction to go to completion.

  • Absorbance Measurement: The absorbance of the reaction mixture is measured at 517 nm using a UV-Vis spectrophotometer. A control sample containing the solvent instead of the test compound is also measured.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100

    Where:

    • A_control is the absorbance of the control reaction.

    • A_sample is the absorbance of the reaction with the test compound.

  • Determination of IC50: The IC50 value is determined by plotting the percentage of scavenging activity against the different concentrations of the test compound. The concentration that results in 50% scavenging of the DPPH radicals is the IC50 value.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the in vitro comparison of the antioxidant activity of phenothiazine derivatives.

experimental_workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis cluster_comparison Comparison A Phenothiazine Derivatives D Mix Derivatives/Standard with DPPH A->D B DPPH Radical Solution B->D C Standard Antioxidant (BHA) C->D E Incubate in Dark D->E F Measure Absorbance at 517 nm E->F G Calculate % Inhibition F->G H Determine IC50 Values G->H I Compare IC50 of Derivatives and Standard H->I

Caption: Workflow for DPPH Radical Scavenging Assay.

Signaling Pathways and Logical Relationships

The antioxidant activity of phenothiazines is primarily attributed to their ability to donate a hydrogen atom from the nitrogen atom of the phenothiazine ring or an electron to neutralize free radicals. The substituents on the phenothiazine ring and the side chain play a crucial role in modulating this activity.

antioxidant_mechanism cluster_reactants Reactants cluster_reaction Reaction Mechanism cluster_products Products cluster_modulation Modulation of Activity PTZ Phenothiazine Derivative Mechanism Hydrogen/Electron Donation PTZ->Mechanism Activity Antioxidant Activity PTZ->Activity Radical Free Radical (e.g., DPPH•) Radical->Mechanism PTZ_Radical Phenothiazine Radical Cation Mechanism->PTZ_Radical Neutralized_Radical Neutralized Radical (e.g., DPPH-H) Mechanism->Neutralized_Radical EDG Electron-Donating Groups EDG->Activity Increase EWG Electron-Withdrawing Groups EWG->Activity Decrease

Caption: Phenothiazine Antioxidant Mechanism.

A Head-to-Head Comparison of Phenothiazine-Based Fluorescent Probes for Cellular and Environmental Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is critical for the sensitive and selective detection of various analytes. Phenothiazine, a heterocyclic compound with a distinctive butterfly-like structure, has emerged as a versatile scaffold for the development of fluorescent probes.[1][2] Its strong electron-donating ability and non-planar conformation help to suppress intermolecular vibrations and prevent fluorescence quenching, making it an excellent fluorophore.[1][2] This guide provides a head-to-head comparison of different phenothiazine-based fluorescent probes, supported by experimental data and detailed protocols to aid in the selection of the most suitable probe for your research needs.

Performance Comparison of Phenothiazine-Based Fluorescent Probes

The efficacy of a fluorescent probe is determined by several key parameters, including its detection limit, Stokes shift (the difference between the maximum absorption and emission wavelengths), and response time. A larger Stokes shift is generally desirable to minimize self-quenching and background interference. The table below summarizes the performance of several recently developed phenothiazine-based probes for the detection of various analytes.

Probe Name/IdentifierTarget Analyte(s)Detection LimitStokes Shift (nm)Response TimeKey Features & ApplicationsReference
FP Fe³⁺ and ClO⁻49.1 nM (Fe³⁺), 35.9 nM (ClO⁻)Not SpecifiedNot SpecifiedDual-response probe for sequential detection; cell imaging in HeLa cells.[3][4]
PI-CN Sulfites (HSO₃⁻/SO₃²⁻)7.5 nMNot SpecifiedNot SpecifiedHigh sensitivity and selectivity; used for detection in solutions, on test papers, and in living cells.[5]
PHT Fluoride (F⁻)1.3 ppb (approx. 68 nM)~140 nm1 minuteRapid response and large Stokes shift; successful application in HepG2 cell imaging.[1][6]
PAC Hydrazine (N₂H₄)6.7 ppb (approx. 209 nM)120 nmNot SpecifiedAggregation-induced emission (AIE) properties; naked-eye detection and cell imaging in HepG2 cells.[7]
PTC Fluoride (F⁻)0.35 µMNot SpecifiedNot SpecifiedFluoride-induced cyclization mechanism; effective for recognizing fluoride ions within HepG2 cells.[6]
Sensor 1 Cyanide (CN⁻)Not SpecifiedNot SpecifiedNot SpecifiedBased on intramolecular charge transfer (ICT) mechanism; demonstrated in living cells and zebrafish.[8]

Sensing Mechanisms and Signaling Pathways

The detection mechanism of phenothiazine-based probes is typically tailored to the specific analyte. Common strategies include analyte-induced changes in the intramolecular charge transfer (ICT), Förster resonance energy transfer (FRET), or specific chemical reactions that alter the fluorophore's electronic structure.

General Sensing Mechanism for Fe³⁺

Many phenothiazine-based probes for ferric ions (Fe³⁺) operate on a chelation-based mechanism. The probe is designed with a binding site that selectively coordinates with Fe³⁺. This binding event often leads to fluorescence quenching or a spectral shift due to the paramagnetic nature of Fe³⁺ or through an ICT process.

Probe Phenothiazine Probe (Fluorescent) Complex Probe-Fe³⁺ Complex (Quenched/Shifted Fluorescence) Probe->Complex + Fe³⁺ (Chelation) Analyte Fe³⁺ Ion Complex->Probe - Fe³⁺ (Reversible)

Figure 1: General mechanism for Fe³⁺ detection.

Sensing Mechanism for Hypochlorite (ClO⁻)

Probes for reactive oxygen species like hypochlorite often rely on an irreversible oxidation reaction. The phenothiazine core is susceptible to oxidation by strong oxidants like ClO⁻, which disrupts the π-electron system and leads to a change in the fluorescence signal.

PTZ_Probe Phenothiazine Probe (Fluorescent) Oxidized_Probe Oxidized Phenothiazine (Non-fluorescent/Shifted) PTZ_Probe->Oxidized_Probe + ClO⁻ (Oxidation)

Figure 2: Oxidation-based detection of ClO⁻.

Experimental Protocols

The following are generalized experimental protocols for the use of phenothiazine-based fluorescent probes. For specific probes, it is crucial to consult the original research articles for detailed instructions.

General Protocol for Fluorescence Sensing in Solution
  • Preparation of Stock Solutions: Prepare a stock solution of the phenothiazine-based probe (typically 1 mM) in a suitable organic solvent (e.g., DMSO, acetonitrile). Prepare stock solutions of the analyte and any potential interfering species in an appropriate solvent (often aqueous buffer).

  • Spectroscopic Measurements: In a quartz cuvette, add the appropriate buffer solution. Add a small aliquot of the probe stock solution to achieve the desired final concentration (e.g., 10 µM). Record the initial fluorescence spectrum.

  • Titration: Sequentially add increasing concentrations of the analyte to the cuvette, and record the fluorescence spectrum after each addition. Allow for a sufficient incubation time for the reaction to complete.

  • Selectivity Test: Repeat the experiment by adding other potentially interfering ions or molecules instead of the target analyte to assess the probe's selectivity.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum against the analyte concentration to determine the detection limit and binding constant.

General Protocol for Cell Imaging
  • Cell Culture: Culture the desired cell line (e.g., HeLa, HepG2) on a suitable culture dish (e.g., glass-bottom dish) in the appropriate growth medium until they reach the desired confluency.

  • Probe Loading: Remove the growth medium and wash the cells with phosphate-buffered saline (PBS). Incubate the cells with a solution of the phenothiazine-based probe in serum-free medium for a specific duration (e.g., 30 minutes at 37 °C).

  • Analyte Treatment: After probe loading, wash the cells again with PBS to remove any excess probe. Incubate the cells with the analyte of interest (or a vehicle control) in serum-free medium for the desired time.

  • Fluorescence Microscopy: Wash the cells with PBS and add fresh PBS or imaging buffer. Observe the cells using a fluorescence microscope equipped with the appropriate filter sets for the probe's excitation and emission wavelengths.

  • Image Analysis: Capture and analyze the fluorescence images to quantify the changes in intracellular fluorescence intensity.

Experimental Workflow

The typical workflow for evaluating and applying a new fluorescent probe involves synthesis, in vitro characterization, and in vivo/in cellulo application.

cluster_0 Probe Development cluster_1 In Vitro Evaluation cluster_2 Application A Probe Synthesis & Purification B Structural Characterization (NMR, MS) A->B C Photophysical Studies (Absorbance, Emission) B->C D Analyte Titration (Sensitivity) C->D E Selectivity & Interference Studies D->E F Cell Viability Assay (Toxicity) E->F G Cellular Imaging F->G H Environmental Sample Analysis F->H

Figure 3: Workflow for fluorescent probe development.

Conclusion

Phenothiazine-based fluorescent probes offer a powerful and versatile toolkit for the detection of a wide range of biologically and environmentally important analytes. Their favorable photophysical properties, coupled with the tunability of their chemical structure, allow for the rational design of probes with high sensitivity and selectivity.[2] This guide provides a comparative overview to assist researchers in navigating the growing landscape of phenothiazine probes. For optimal results, it is imperative to consult the specific literature for detailed protocols and to validate the probe's performance under the specific experimental conditions. The continued development in this area promises even more sophisticated probes for advanced applications in diagnostics, drug discovery, and environmental monitoring.

References

A Comparative Guide: Cross-Validation of TLC and HPLC Methods for Phenothiazine Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate analysis of phenothiazines—a class of antipsychotic drugs—is critical for ensuring product quality and therapeutic efficacy. This guide provides a detailed comparison of two common analytical techniques, Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC), for the analysis of phenothiazines. The following sections present a cross-validation approach, summarizing quantitative data, experimental protocols, and a logical workflow for methodological comparison.

Overview of Techniques

Thin-Layer Chromatography (TLC) is a planar chromatographic technique used for the separation of non-volatile mixtures.[1][2] It is a simple, cost-effective, and versatile method often employed for qualitative analysis, such as identity confirmation and purity checks.[2] High-Performance Liquid Chromatography (HPLC) is a form of column chromatography that pumps a sample mixture in a solvent at high pressure through a column packed with a stationary phase.[1] HPLC is a powerful tool for both qualitative and quantitative analysis, offering high resolution and sensitivity.[3]

Experimental Methodologies

The following protocols are representative examples for the analysis of phenothiazines using TLC and HPLC.

Thin-Layer Chromatography (TLC) Protocol

A typical TLC method for the separation and identification of phenothiazines such as chlorpromazine, thioridazine, and levomepromazine involves the following steps:[4]

  • Sample Preparation: A powdered tablet amount equivalent to 10 mg of the phenothiazine drug is dissolved in 10 ml of methanol and sonicated. The solution is then filtered and diluted to a final concentration. For plasma samples, a liquid-liquid extraction with dichloromethane can be performed.[4]

  • Stationary Phase: Pre-coated silica gel F254 plates are commonly used.[4]

  • Mobile Phase: A mixture of methanol and n-butanol (60:40 v/v) with 0.1 M sodium bromide can be used for the separation of chlorpromazine, thioridazine, and levomepromazine.[4] Other solvent systems can be employed for different phenothiazine derivatives.

  • Application: Samples are spotted onto the TLC plate.

  • Development: The plate is placed in a developing chamber containing the mobile phase.

  • Detection: The separated spots are visualized under UV light (254 nm).

High-Performance Liquid Chromatography (HPLC) Protocol

A validated RP-HPLC method for the determination of phenothiazines like promethazine, promazine, and chlorpromazine can be performed as follows:[5][6]

  • Sample Preparation: For plasma samples, direct injection of a filtered 20 µL sample can be used.[5][6] For drug substances, a standard solution is prepared by dissolving the compound in a suitable diluent.[7]

  • Chromatographic Conditions:

    • Column: A Hisep column or a C18 column (e.g., Develosil ODS HG-5, 5µm, 15cm x 4.6mm) can be utilized.[5][8]

    • Mobile Phase: A common mobile phase is a mixture of acetonitrile and ammonium acetate buffer (e.g., 15:85 v/v, 0.18 M, pH 5.0).[5][6] Another example is a mixture of phosphate buffer and acetonitrile (e.g., 64:36 v/v).[8]

    • Flow Rate: A typical flow rate is 1.0 mL/min.[8]

    • Detection: UV detection at 254 nm or 265 nm is commonly employed.[5][8]

Method Validation Parameters: A Comparative Summary

Method validation is essential to ensure that an analytical procedure is suitable for its intended purpose.[9][10] The following tables summarize the typical performance characteristics of TLC and HPLC methods for phenothiazine analysis based on International Council for Harmonisation (ICH) guidelines.[11][12]

Table 1: HPLC Method Validation Data for Phenothiazine Analysis [5][6]

Validation ParameterPromethazinePromazineChlorpromazine
Linearity Range (µg/mL)0.1 - 250.1 - 250.1 - 25
Correlation Coefficient (r)> 0.99> 0.99> 0.99
Limit of Detection (LOD) (µg/mL)0.10.10.1
Limit of Quantitation (LOQ) (µg/mL)0.250.250.25
Precision (RSD %)< 6< 6< 6
Interday Variability (%)≤ 14≤ 14≤ 14
Intraday Variability (%)≤ 14≤ 14≤ 14

Table 2: HPTLC Method Validation Data for Drug Analysis (Illustrative) [13]

Validation ParameterSofosbuvirLedipasvir
Linearity Range (µ g/band )0.8 - 25.60.4 - 12.8
Correlation Coefficient (r)> 0.99> 0.99

Note: Direct comparative validation data for the same phenothiazines across both TLC and HPLC was not available in a single source. Table 2 provides an illustration of HPTLC validation parameters for other drugs to showcase typical performance.

Cross-Validation Workflow

The process of cross-validating TLC and HPLC methods ensures that both techniques provide reliable and comparable results. This is particularly important when using TLC for rapid screening and HPLC for confirmation and quantification.

G cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Guidelines) cluster_2 Cross-Validation & Comparison cluster_3 Application TLC_Dev TLC Method Development (Stationary/Mobile Phase Selection) TLC_Val TLC Validation (Specificity, Linearity, LOD, LOQ, Precision, Accuracy) TLC_Dev->TLC_Val HPLC_Dev HPLC Method Development (Column, Mobile Phase, Flow Rate) HPLC_Val HPLC Validation (Specificity, Linearity, LOD, LOQ, Precision, Accuracy) HPLC_Dev->HPLC_Val Data_Comp Comparative Analysis of Validation Parameters TLC_Val->Data_Comp HPLC_Val->Data_Comp Sample_Analysis Analysis of Same Samples by Both Methods Data_Comp->Sample_Analysis TLC_Screen TLC for Screening/ Qualitative ID Sample_Analysis->TLC_Screen HPLC_Confirm HPLC for Confirmation/ Quantification Sample_Analysis->HPLC_Confirm

Cross-validation workflow for TLC and HPLC methods.

Conclusion

Both TLC and HPLC are valuable techniques for the analysis of phenothiazines. TLC serves as a simple, rapid, and cost-effective tool for qualitative screening, while HPLC provides high-resolution, sensitive, and quantitative data, making it ideal for detailed analysis and confirmation.[2][3] The choice of method depends on the specific analytical need, with a cross-validation approach ensuring the reliability and comparability of results across both platforms.

References

Safety Operating Guide

Navigating the Disposal of 3H-Phenothiazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of 3H-phenothiazine, a radiolabeled compound, requires a dual consideration of its chemical hazards and its nature as low-level radioactive waste. This guide provides essential safety and logistical information to ensure its disposal is handled in a compliant and safe manner, protecting both laboratory personnel and the environment. Due to the inherent hazards, it is imperative to adhere strictly to institutional, local, and national regulations governing radioactive and hazardous waste.

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Based on the safety data for phenothiazine, this includes:

  • Eye and Face Protection: Chemical safety goggles or a face shield.[1][2]

  • Skin Protection: Wear protective gloves and a lab coat.[1][2][3][4] All protective clothing should be clean and put on before work.[4] Contaminated work clothes should not be taken home and should be laundered by individuals informed of the hazards.[4]

  • Respiratory Protection: If there is a risk of dust formation, use a respirator approved by NIOSH or equivalent European standards.[1]

  • Work Area: Ensure adequate ventilation and that an eyewash station and emergency shower are readily accessible.[1][4]

Avoid creating dust and prevent the substance from entering drains.[2] In case of skin contact, wash the area immediately with soap and water.[1][3]

Waste Characterization

Proper disposal begins with accurate characterization of the waste. This compound waste is categorized as a mixed waste, meaning it has both a hazardous chemical component (phenothiazine) and a radioactive component (Tritium, ³H).

Waste CharacteristicDescription
Radionuclide Tritium (³H)
Radiation Type Low-energy beta particles
Half-life 12.3 years
Chemical Hazard Harmful if swallowed, may cause an allergic skin reaction, and may cause damage to organs through prolonged or repeated exposure.[2] Very toxic to aquatic life with long lasting effects.[1][3]
Waste Classification Low-Level Radioactive Waste (LLW) and Hazardous Chemical Waste.[5]

Step-by-Step Disposal Procedure

The following is a general operational protocol for the disposal of this compound. Note: Specific procedures may vary based on institutional and local regulations. Always consult your institution's Radiation Safety Officer (RSO) and Environmental Health and Safety (EHS) department.

  • Segregation:

    • Segregate this compound waste from all other waste streams at the point of generation.

    • Use designated waste containers that are clearly labeled with "Caution, Radioactive Material," the radionuclide (³H), the chemical name (Phenothiazine), and the appropriate hazardous waste symbols.

  • Waste Forms:

    • Solid Waste: This includes contaminated PPE (gloves, lab coats), absorbent paper, and empty vials. Place these items in a designated radioactive waste bag within a properly labeled container.

    • Liquid Waste: Solutions containing this compound should be collected in a sealed, shatter-resistant container. The container must be compatible with the solvent used (e.g., avoid using plastic containers for organic solvents if they are not compatible). Do not mix aqueous and organic radioactive waste streams unless permitted by your institution's waste management plan.

    • Sharps Waste: Contaminated needles, syringes, and other sharps must be placed in a designated radioactive sharps container.

  • Storage:

    • Store the waste in a secure, designated radioactive material storage area.

    • The storage area should be away from high-traffic areas and clearly marked with the appropriate warning signs.

    • Maintain an accurate log of the waste generated, including the date, amount of radioactivity (in Curies or Becquerels), and the chemical composition.

  • Disposal:

    • Disposal of low-level radioactive waste is governed by strict regulations.[5][6][7][8] The primary method of disposal is transfer to an authorized recipient, such as a licensed radioactive waste broker or a licensed disposal facility.[7]

    • Contact your institution's RSO or EHS department to arrange for the pickup and disposal of the waste. They will have established procedures and contracts with certified waste management vendors.

    • Do not dispose of this compound waste down the drain or in the regular trash.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Storage & Documentation cluster_3 Disposal A This compound Waste Generated B Segregate at Point of Generation A->B C Solid Waste (PPE, Vials) B->C D Liquid Waste (Aqueous/Organic) B->D E Sharps Waste (Needles, Syringes) B->E F Place in Labeled Radioactive Waste Bag C->F G Collect in Sealed, Compatible Container D->G H Place in Labeled Radioactive Sharps Container E->H I Label all containers with: - Radionuclide (³H) - Chemical (Phenothiazine) - Hazard Symbols J Store in Designated Radioactive Material Area I->J K Maintain Waste Log: - Date - Activity - Chemical Composition J->K L Contact Radiation Safety Officer / EHS for Pickup K->L M Transfer to Authorized Waste Facility L->M

Caption: Workflow for the safe disposal of this compound waste.

By following these guidelines and consulting with your institution's safety professionals, you can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment.

References

Essential Safety and Logistical Information for Handling 3H-Phenothiazine

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE

This document provides crucial safety protocols and logistical plans for the handling of 3H-phenothiazine, a substance that combines the chemical hazards of phenothiazine with the radiological risks of tritium (³H). All personnel, including researchers, scientists, and drug development professionals, must adhere to these procedures to ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound presents a dual hazard: the chemical toxicity of phenothiazine and the radiological hazard of the low-energy beta emitter, tritium. Phenothiazine is harmful if swallowed, causes skin and eye irritation, and may cause an allergic skin reaction.[1] Prolonged or repeated exposure may cause damage to organs, particularly the blood.[1] Tritium poses a risk if inhaled or absorbed through the skin.

Table 1: Required Personal Protective Equipment (PPE) for Handling this compound

PPE ItemSpecificationRationale
Gloves Double-layered nitrile gloves.Protects against both chemical and radiological contamination. The outer pair should be changed frequently.
Lab Coat Standard laboratory coat.Prevents contamination of personal clothing.
Eye Protection Safety glasses with side shields or splash goggles.Protects eyes from chemical splashes and dust.
Respiratory Protection Use a NIOSH-approved respirator with particulate filters (P95 or higher) when handling the powdered form of this compound to prevent inhalation.Phenothiazine dust can be harmful if inhaled.

Occupational Exposure Limits and Monitoring

Personnel must be aware of the established exposure limits for both the chemical and radiological components of this compound.

Table 2: Occupational Exposure Limits and Monitoring for this compound

ComponentExposure LimitMonitoring Procedure
Phenothiazine 5 mg/m³ (8-hour Time-Weighted Average) with a skin notation.[2][3][4]Area air monitoring may be required if there is a potential for aerosolization.
Tritium (³H) No specific airborne concentration limit provided in search results. Follow ALARA (As Low As Reasonably Achievable) principles.Regular wipe tests of work surfaces using a liquid scintillation counter. Periodic bioassays (urinalysis) to monitor for internal contamination.

Operational Plan for Handling this compound

All work with this compound must be conducted in a designated and properly equipped area.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment prep_ppe Don appropriate PPE prep_area Prepare designated work area (fume hood, absorbent paper) prep_ppe->prep_area prep_compound Retrieve this compound from storage prep_area->prep_compound handle_experiment Perform experimental procedures in fume hood prep_compound->handle_experiment handle_monitor Conduct intermittent wipe tests handle_experiment->handle_monitor cleanup_segregate Segregate this compound waste handle_monitor->cleanup_segregate cleanup_decontaminate Decontaminate work surfaces cleanup_segregate->cleanup_decontaminate cleanup_ppe Doff and dispose of PPE cleanup_decontaminate->cleanup_ppe cleanup_wash Wash hands thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for handling this compound experiments.

Step-by-Step Handling Protocol:
  • Preparation:

    • Don all required PPE as specified in Table 1.

    • Prepare a designated work area within a certified chemical fume hood. Cover the work surface with absorbent paper.

    • Retrieve the this compound container from its designated storage location.

  • Handling:

    • Perform all manipulations of this compound within the fume hood to minimize inhalation exposure.

    • Avoid the formation of dust when working with the solid form.

    • Use appropriate tools to handle the compound, avoiding direct contact.

    • Periodically monitor gloves and the work area for contamination using wipe tests.

  • Post-Experiment:

    • Segregate all waste containing this compound into designated radioactive waste containers.

    • Decontaminate all surfaces and equipment used during the experiment.

    • Carefully remove and dispose of PPE in the appropriate waste stream.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan for this compound Waste

Waste containing this compound is considered mixed waste (hazardous chemical and radioactive) and must be disposed of according to institutional and regulatory guidelines.

Waste Disposal Workflow Diagram

G cluster_waste Waste Generation cluster_segregation Segregation cluster_storage Storage cluster_disposal Disposal waste_solid Solid Waste (gloves, paper, etc.) segregate_container Place in designated, labeled, and sealed containers waste_solid->segregate_container waste_liquid Liquid Waste (solvents, etc.) waste_liquid->segregate_container waste_sharps Contaminated Sharps waste_sharps->segregate_container storage_location Store in a secure, designated radioactive waste storage area segregate_container->storage_location disposal_pickup Arrange for pickup by Environmental Health & Safety storage_location->disposal_pickup

Caption: Disposal plan for this compound waste.

Disposal Protocol:
  • Segregation: All waste contaminated with this compound, including solid waste (gloves, absorbent paper), liquid waste, and sharps, must be segregated from regular laboratory trash and other chemical or radioactive waste streams.

  • Containment:

    • Solid Waste: Place in a clearly labeled, durable, and sealed container for radioactive waste.

    • Liquid Waste: Collect in a compatible, leak-proof container that is clearly labeled with "this compound" and the radioactive symbol.

    • Sharps: Place in a puncture-resistant sharps container designated for radioactive waste.

  • Storage: Store all this compound waste containers in a secure, designated radioactive waste storage area away from general laboratory traffic.

  • Disposal: Contact your institution's Environmental Health and Safety (EHS) or Radiation Safety Officer (RSO) to arrange for the proper disposal of the mixed waste. Do not dispose of this compound waste down the drain or in regular trash.

Emergency Procedures

In the event of a spill or personnel contamination, follow these procedures immediately.

Table 3: Emergency Response Plan for this compound Incidents

IncidentImmediate Action
Minor Spill 1. Alert others in the immediate area. 2. Wearing appropriate PPE, cover the spill with absorbent material. 3. Clean the area from the outside in, and place all contaminated materials in a designated radioactive waste container. 4. Perform a wipe test to confirm decontamination. 5. Report the incident to the RSO.
Major Spill 1. Evacuate the immediate area. 2. Alert others and prevent entry into the contaminated area. 3. Contact the RSO and EHS immediately. 4. Do not attempt to clean up the spill unless you are trained and equipped to do so.
Personnel Contamination (Skin) 1. Immediately flush the affected area with copious amounts of lukewarm water for at least 15 minutes. 2. Remove any contaminated clothing. 3. Contact the RSO and seek medical attention.
Personnel Contamination (Inhalation) 1. Move the individual to a source of fresh air. 2. Seek immediate medical attention. 3. Report the incident to the RSO.
Personnel Contamination (Ingestion) 1. Seek immediate medical attention. 2. Provide medical personnel with the Safety Data Sheet (SDS) for phenothiazine. 3. Report the incident to the RSO.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3H-phenothiazine
Reactant of Route 2
3H-phenothiazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.